molecular formula C12H10ClNO3 B3289123 Ethyl 5-chloro-2-phenyloxazole-4-carboxylate CAS No. 855405-24-2

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Cat. No.: B3289123
CAS No.: 855405-24-2
M. Wt: 251.66 g/mol
InChI Key: FLNZXALNRQBRMW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-chloro-2-phenyloxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-2-phenyloxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloro-2-phenyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNZXALNRQBRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Synthetic Utility of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate represents a specialized, high-value heterocyclic scaffold in medicinal chemistry. Unlike its widely available 5-amino or 5-methyl analogs, the 5-chloro derivative functions as a "masked" electrophile, offering a unique handle for late-stage diversification at the C5 position. This guide dissects the structural properties, synthetic pathways, and reactivity profile of this compound, positioning it as a critical intermediate for generating 5-substituted oxazole libraries—a structural motif prevalent in kinase inhibitors, COX-2 inhibitors, and anti-infective agents.

Chemical Structure & Electronic Properties

The oxazole core is a 1,3-azole with oxygen at position 1 and nitrogen at position 3. In Ethyl 5-chloro-2-phenyloxazole-4-carboxylate , the aromaticity and electron density are significantly modulated by the three substituents.

Structural Analysis
  • C2-Phenyl Group: Provides conjugation with the oxazole ring, enhancing stability and planarity. It acts as a lipophilic anchor, common in drug-receptor binding pockets.

  • C4-Ethyl Carboxylate: An electron-withdrawing group (EWG) that decreases electron density in the ring, particularly at C5. This activates the C5 position towards nucleophilic attack.

  • C5-Chlorine: The defining feature. Chlorine is both inductively withdrawing (-I) and mesomerically donating (+M), but on the electron-deficient oxazole ring (further deactivated by the C4-ester), it functions primarily as a good leaving group. This makes the C5 position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition by transition metals.
    
Physicochemical Data (Predicted/Consensus)
PropertyValue / DescriptionNote
Formula

Molecular Weight 251.67 g/mol
Predicted LogP 3.2 - 3.6Lipophilic due to phenyl/chloro groups.
H-Bond Acceptors 4 (N, 3 Oxygens)
H-Bond Donors 0Lacks NH/OH groups.
Appearance Off-white to pale yellow solidCrystalline.
Stability Moisture SensitiveHydrolysis of C5-Cl to 5-OH (azlactone) can occur.

Synthetic Pathways[1][2][3]

The synthesis of 5-chlorooxazoles typically proceeds via the chlorination of 5-hydroxyoxazoles (often existing in equilibrium with their keto-tautomers, oxazolones or azlactones). The most robust route involves the cyclization of diethyl aminomalonate derivatives.

Retrosynthetic Analysis

The target molecule is disconnected at the C5-Cl bond (functional group interconversion) and the C2-N/C5-O bonds (cyclization).

  • Precursor: Ethyl 5-hydroxy-2-phenyloxazole-4-carboxylate (or its keto form, diethyl 2-benzamido-3-oxosuccinate derivative).

  • Starting Materials: Diethyl aminomalonate hydrochloride + Benzoyl chloride.

Synthesis Protocol

Step 1: N-Benzoylation React diethyl aminomalonate with benzoyl chloride in the presence of a base (Et


N) to yield Diethyl 2-benzamidomalonate .

Step 2: Cyclization & Chlorination (One-Pot or Telescoped) The 5-hydroxy intermediate is often unstable (prone to decarboxylation). Therefore, a direct chlorodehydration using Phosphorus Oxychloride (


) is the preferred method.
Detailed Experimental Protocol (Self-Validating)

Reagents:

  • Diethyl 2-benzamidomalonate (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq) - Chlorinating & Dehydrating agent
    
  • Triethylamine (

    
    ) (1.0 eq) or Pyridine - Base
    
  • Solvent: Toluene or Chlorobenzene (Anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Dissolve Diethyl 2-benzamidomalonate (10 mmol) in dry toluene (50 mL).

  • Addition: Add

    
     (50 mmol) dropwise at room temperature. Caution: Exothermic.
    
  • Base Addition: Add

    
     (10 mmol) slowly. The solution may darken.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Point: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Workup: Cool to RT. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess

    
    . Warning: HCl gas evolution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat.

    
     (to remove phosphoric acid byproducts) and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Synthetic Workflow Diagram

SynthesisPathway SM1 Diethyl aminomalonate (Starting Material) INT1 Diethyl 2-benzamidomalonate (Stable Intermediate) SM1->INT1 Et3N, DCM 0°C to RT SM2 Benzoyl Chloride SM2->INT1 INT2 [5-Hydroxy-oxazole Intermediate] (Transient/Tautomeric) INT1->INT2 Cyclization PROD Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (Target) INT1->PROD Direct Chlorodehydration (One-Pot) INT2->PROD POCl3, Reflux (- H2O, - HCl)

Caption: Synthesis pathway from aminomalonate precursors via chlorodehydration.

Reactivity & Applications

The 5-chloro-4-carboxylate motif is a "spring-loaded" scaffold. The chlorine atom is activated by the adjacent nitrogen (via the C=N bond) and the electron-withdrawing ester at C4.

Nucleophilic Aromatic Substitution ( )

Unlike chlorobenzene, the 5-chlorooxazole reacts readily with nucleophiles.

  • Amines: Reaction with primary/secondary amines yields 5-aminooxazoles .

  • Thiols: Reaction with thiophenols/alkyl thiols yields 5-thiooxazoles .

  • Mechanism: Addition-Elimination at C5. The intermediate Meisenheimer-like complex is stabilized by the ester group.

Transition Metal Coupling

The C-Cl bond is competent for Pd-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to generate 2,5-diphenyloxazole derivatives (common in scintillator chemistry and NSAIDs like Oxaprozin analogs).

  • Sonogashira: Coupling with terminal alkynes.

Functionalization Logic Map[2]

ReactivityMap CORE Ethyl 5-chloro-2-phenyloxazole-4-carboxylate RXN1 Suzuki Coupling (Ar-B(OH)2, Pd(0)) CORE->RXN1 RXN2 SnAr Substitution (HNR2, Heat) CORE->RXN2 RXN3 Hydrolysis (LiOH, THF/H2O) CORE->RXN3 PROD1 2,5-Diaryl-oxazole-4-carboxylates (Bioactive Core) RXN1->PROD1 PROD2 5-Amino-oxazole derivatives (Kinase Inhibitors) RXN2->PROD2 PROD3 5-Chloro-oxazole-4-carboxylic acid (Building Block) RXN3->PROD3

Caption: Divergent synthesis capabilities from the 5-chloro scaffold.

Stability & Storage (Critical)

  • Hydrolytic Instability: The C5-Cl bond is susceptible to hydrolysis, regenerating the 5-hydroxy (azlactone) species, which may then decarboxylate.

  • Storage Protocol: Store under inert atmosphere (

    
     or Ar) at 
    
    
    
    . Avoid protic solvents (MeOH, EtOH) during long-term storage as transesterification or solvolysis of the chloride may occur.

References

  • Oxazole Synthesis via POCl3: Development of a Manufacturing Process for S-892216... (Discusses POCl3 mediated chlorination/cyclization).

  • Reactivity of 5-Chloro-isoxazoles (Analogous Chemistry): 5-Chloroisoxazoles: A Versatile Starting Material... (Demonstrates reactivity of 5-halo-azoles).[1]

  • Stability of 5-Hydroxy Precursors: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (Highlights the need for functionalization to stabilize the core).

  • General Oxazole Chemistry: Synthesis of 5-Amino-oxazole-4-carboxylates.[2] (Context for nucleophilic substitution at C5).

Sources

Technical Comparative Analysis: 5-Chlorooxazole vs. 2-(4-Chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a high-level comparative analysis of 5-chlorooxazole and 2-(4-chlorophenyl)oxazole .

Editorial Note: These two compounds are distinct chemical entities with different molecular formulas (


 vs. 

), not isomers of each other. This guide treats the topic as a comparative analysis of their respective chemical behaviors (Heteroaryl-Cl vs. Aryl-Cl) and addresses the relevant isomers within each structural class.

Executive Summary

This guide delineates the structural, electronic, and synthetic differences between 5-chlorooxazole (a halogenated heteroaromatic core) and 2-(4-chlorophenyl)oxazole (an aryl-substituted oxazole).

  • 5-Chlorooxazole: Represents a "privileged scaffold" intermediate where the chlorine atom is directly attached to the electron-deficient oxazole ring at position 5. It functions as an imidoyl chloride equivalent , exhibiting high reactivity toward nucleophiles and metal-catalyzed cross-coupling.

  • 2-(4-Chlorophenyl)oxazole: Represents a stable biaryl motif. The chlorine atom is located on the phenyl ring (position 4'), behaving as a standard aryl chloride . It requires transition-metal catalysis (Pd, Ni) for functionalization and is chemically robust against hydrolysis compared to the 5-chlorooxazole core.

Structural & Electronic Profiling

The fundamental difference lies in the electronic environment of the carbon-chlorine (C-Cl) bond.

Feature5-Chlorooxazole2-(4-Chlorophenyl)oxazole
Structure Heteroaryl ChlorideAryl Chloride (Biaryl system)
Formula


C-Cl Bond Nature Activated:

C attached to O/N heterocycle.
Deactivated:

C on phenyl ring.
Electronic Effect Inductive withdrawal by adjacent Oxygen makes C5 electrophilic.Weak resonance donation from Cl; Phenyl ring is distinct from oxazole

-system.
Stability Labile: Susceptible to hydrolysis (ring opening) and polymerization.Stable: Resistant to acid/base hydrolysis; stable to ambient conditions.
Primary Reactivity

(Nucleophilic Aromatic Substitution), Pd-coupling.
Pd/Ni-catalyzed Cross-Coupling (Suzuki, Buchwald).
Electronic Distribution & Reactivity Logic
  • 5-Chlorooxazole: The oxazole ring is

    
    -deficient. The oxygen atom at position 1 exerts a strong inductive effect (-I), making C5 highly electrophilic. Consequently, the C5-Cl bond is weaker and more reactive than a typical aryl-Cl bond.
    
  • 2-(4-Chlorophenyl)oxazole: The oxazole ring acts as an electron-withdrawing group (EWG) on the phenyl ring, but the effect is attenuated by distance. The C4'-Cl bond strength is comparable to chlorobenzene (

    
    95 kcal/mol), requiring oxidative addition by low-valent metals for activation.
    

Synthetic Pathways[1][2][3][4][5]

The synthesis of these cores requires fundamentally different strategies. 5-Chlorooxazoles are often generated in situ or via specialized cyclizations due to their instability, whereas 2-(4-chlorophenyl)oxazoles are synthesized via robust condensation reactions.

Pathway Visualization (Graphviz)

SynthesisPathways cluster_0 Synthesis of 5-Chlorooxazole Core cluster_1 Synthesis of 2-(4-Chlorophenyl)oxazole Gly Glycine Derivative (Isocyanoacetate) Form Formylation/Acylation Gly->Form Cyc Cyclization (POCl3 or Vilsmeier) Form->Cyc Prod1 5-Chlorooxazole Cyc->Prod1 Acid 4-Chlorobenzoic Acid Amide N-Acyl Intermediate Acid->Amide Coupling Amino Serine/Amino Ketone Amino->Amide RG Robinson-Gabriel Cyclodehydration Amide->RG POCl3 / H2SO4 Prod2 2-(4-Chlorophenyl)oxazole RG->Prod2

Figure 1: Comparative synthetic workflows.[1] The 5-chloro core often utilizes glycine templates, while the aryl-substituted oxazole utilizes benzoic acid derivatives via Robinson-Gabriel cyclization.

Reactivity & Functionalization[1][5][6][7][8]

This section details the "Self-Validating" protocols. The choice of reaction conditions depends entirely on which isomer/compound you are targeting.

A. 5-Chlorooxazole (Heteroaryl-Cl)

Dominant Mechanism: Nucleophilic Aromatic Substitution (


) and Direct Arylation.
  • Causality: The C5 position is activated. Nucleophiles (amines, thiols) can displace the chloride directly without a metal catalyst in favorable cases, though Pd-catalysis enhances yields.

  • Regioselectivity (Direct Arylation):

    • C5-Arylation: Favored in polar solvents (e.g., DMA) with weaker bases.[2] Mechanism involves Concerted Metalation-Deprotonation (CMD).

    • C2-Arylation: Favored in non-polar solvents (e.g., Toluene) if the C2 proton is available.

B. 2-(4-Chlorophenyl)oxazole (Aryl-Cl)

Dominant Mechanism: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Causality: The C-Cl bond is unactivated for

    
    . Palladium(0) is required to insert into the C-Cl bond (Oxidative Addition).
    
  • Protocol Requirement: Use electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the aryl chloride bond.

Decision Tree for Functionalization

ReactivityLogic Start Target Molecule Selection Branch1 Substrate: 5-Chlorooxazole Start->Branch1 Branch2 Substrate: 2-(4-Chlorophenyl)oxazole Start->Branch2 Q1 Goal: Replace Cl? Branch1->Q1 Act1 Use SNAr Conditions (Nucleophile + Base, Heat) Q1->Act1 Strong Nucleophile Act2 Use Pd-Catalysis (Suzuki/Stille) Q1->Act2 C-C Bond Formation Q2 Goal: Functionalize Phenyl Ring? Branch2->Q2 Act3 Standard Suzuki Coupling (Pd(OAc)2, SPhos, K3PO4) Q2->Act3 Replace Cl Act4 C-H Activation of Oxazole C5 (Direct Arylation) Q2->Act4 Keep Cl, Modify Heterocycle

Figure 2: Reactivity decision matrix. Note that 5-chlorooxazole allows for SNAr, whereas the phenyl-chloride analog strictly requires catalysis.

Isomer Analysis (Regio- & Positional)

While the two main topics are not isomers, understanding the actual isomers of each is critical for structural verification (NMR/MS).

Isomers of Chlorooxazole ( )
  • 5-Chlorooxazole: (Thermodynamically accessible, reactive).

  • 4-Chlorooxazole: Stable, often synthesized via cyclization of

    
    -chloro-formylamino nitriles. Less reactive toward 
    
    
    
    than the 5-isomer.
  • 2-Chlorooxazole: Highly Unstable. The C2 position between Oxygen and Nitrogen is extremely electron-deficient. 2-halooxazoles typically rearrange or decompose rapidly unless sterically protected or fused (e.g., 2-chlorobenzoxazole).

Isomers of (Chlorophenyl)oxazole ( )
  • 2-(4-Chlorophenyl)oxazole (Para): Linear geometry, lowest steric hindrance. Ideal for creating rod-like liquid crystals or bioactive linkers.

  • 2-(2-Chlorophenyl)oxazole (Ortho): High steric twist between the phenyl and oxazole rings.

    • Impact: This twist disrupts

      
      -conjugation, often resulting in a hypsochromic shift (blue shift) in UV-Vis spectra compared to the para isomer. It also hinders Pd-catalyst approach during coupling reactions.
      
  • 2-(3-Chlorophenyl)oxazole (Meta): Intermediate properties.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Chlorophenyl)oxazole (Robinson-Gabriel)

This protocol is self-validating via the observation of water evolution and solidification of the product.

  • Reagents: 4-Chlorobenzoylaminoacetaldehyde diethyl acetal (1.0 eq),

    
     (3.0 eq), Polyphosphoric acid (cat).
    
  • Procedure:

    • Dissolve the acetal in toluene.

    • Add

      
       dropwise at 
      
      
      
      (Exothermic control).
    • Heat to reflux (

      
      ) for 2 hours. Checkpoint: Monitor TLC for disappearance of starting acetal.
      
    • Cool to RT and quench carefully with ice-water.

    • Extract with EtOAc, wash with

      
       (to remove phosphoric acid byproducts).
      
  • Validation:

    
     NMR (
    
    
    
    ) shows a diagnostic singlet at
    
    
    ppm (Oxazole C4/C5-H) and the disappearance of acetal ethyl signals.
Protocol B: Suzuki Coupling of 2-(4-Chlorophenyl)oxazole

Targeting the aryl chloride bond.

  • Reagents: 2-(4-Chlorophenyl)oxazole (1.0 eq), Arylboronic acid (1.5 eq),

    
     (2 mol%), SPhos (4 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Toluene/Water (10:1) degassed.

  • Procedure:

    • Combine solids in a sealed tube. Purge with Argon.

    • Add solvents and heat to

      
       for 12 hours.
      
    • Mechanistic Note: SPhos is chosen to create a bulky, electron-rich Pd species capable of oxidative addition into the deactivated Aryl-Cl bond.

  • Validation: MS analysis will show the mass shift corresponding to the loss of Cl and gain of the aryl group.

References

  • Schnürch, M., et al. "Halogenated Heterocycles as Tools for Functionalization." Chemical Reviews, 2007.

  • Verrier, C., et al. "Direct Arylation of Oxazoles: Regioselectivity C2 vs C5." Journal of Organic Chemistry, 2008.

  • Chobanian, H. R., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[2] Organic Letters, 2010.[2][3]

  • Garg, N. K., et al. "Nickel-Catalyzed Cross-Couplings of Heteroaryl Sulfamates and Chlorides." Journal of the American Chemical Society, 2008.

  • BenchChem Technical Support. "Stability and Reactivity of 5-Bromo/Chlorooxazoles." BenchChem Knowledge Base, 2025.

Sources

Solubility profile of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for evaluating the solvation dynamics of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate.

Executive Summary

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS: 855405-24-2) is a highly lipophilic, halogenated heterocyclic ester frequently utilized as an intermediate in the synthesis of bioactive small molecules[1][2]. In early-stage drug discovery, establishing a precise solubility profile in Dimethyl Sulfoxide (DMSO) is paramount, as DMSO serves as the universal vehicle for high-throughput screening (HTS) libraries[3]. This whitepaper provides a mechanistic analysis of the compound's solubility behavior, detailing the causality of its solvation thermodynamics and providing a self-validating protocol for empirical solubility determination.

Physicochemical Determinants of Solvation

To accurately predict and manipulate the solubility of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, we must first analyze its molecular architecture[1]:

  • Molecular Weight : 251.67 g/mol

  • Calculated LogP : ~2.81

  • Structural Features : The molecule possesses a central oxazole ring flanked by a phenyl group, a chlorine atom at the C5 position, and an ethyl carboxylate ester at the C4 position.

The Causality of Solvent Choice: This compound lacks hydrogen bond donors but possesses multiple hydrogen bond acceptors (oxygen and nitrogen atoms)[1]. Its relatively high LogP (2.81) and planar aromatic system drive strong intermolecular π-π stacking and van der Waals interactions in the solid state. To dissolve this compound, the solvent must overcome these robust crystal lattice energies.

DMSO, a polar aprotic solvent with a high dielectric constant, is uniquely suited for this task. Its exposed oxygen atom acts as a potent hydrogen bond acceptor, while its hydrophobic methyl groups and strong dipole moment effectively solvate the lipophilic oxazole core, disrupting the solid lattice without requiring the compound to donate hydrogen bonds[3].

Kinetic vs. Thermodynamic Solubility Dynamics

In drug development, solubility is not a single static value but a dynamic property categorized into kinetic and thermodynamic states[3]. Understanding the distinction is critical for oxazole derivatives, where increasing lipophilicity directly correlates with decreased aqueous solubility[4].

  • Thermodynamic Solubility : Represents the true equilibrium between the solid compound and the solvent. For stock solution preparation (e.g., 10 mM or 50 mM in 100% DMSO), achieving thermodynamic solubility is critical to prevent delayed precipitation during long-term storage or freeze-thaw cycles[3].

  • Kinetic Solubility : Refers to the concentration at which the compound remains in solution upon rapid dilution from the DMSO stock into an aqueous assay buffer (e.g., PBS). Because the introduction of water rapidly changes the solvent system's polarity, the highly hydrophobic halogenated core is prone to "crashing out" via hydrophobic collapse, forming micro-precipitates. Kinetic solubility assays mimic these exact HTS conditions[3][4].

SolvationWorkflow Compound Ethyl 5-chloro-2-phenyloxazole -4-carboxylate (Solid) DMSO_Sol 100% DMSO Solvation (Overcoming Lattice Energy) Compound->DMSO_Sol Addition of DMSO Split Assay Pathway Divergence DMSO_Sol->Split Kinetic Kinetic Solubility (Aqueous Buffer Dilution) Split->Kinetic Rapid HTS Simulation Thermo Thermodynamic Solubility (Extended Equilibration) Split->Thermo 24-72h Incubation K_Detect Nephelometry (Detects Micro-precipitates) Kinetic->K_Detect T_Detect HPLC-UV / LC-MS (Quantifies Dissolved Drug) Thermo->T_Detect

Workflow distinguishing kinetic vs. thermodynamic solubility profiling for oxazoles.

Self-Validating Protocol: DMSO Stock Preparation & Kinetic Assessment

To ensure data integrity, the following protocol incorporates a "self-validating system." This means the assay includes internal checkpoints that verify the operational success of the method independently of the test compound's results.

Phase 1: Thermodynamic DMSO Stock Preparation (Target: 50 mM)

Rationale: A 50 mM stock is standard for HTS libraries. The protocol uses gravimetric addition followed by controlled sonication to overcome the activation energy of dissolution[3].

  • Weighing : Accurately weigh 12.58 mg of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate into a clean, dry glass vial.

  • Solvent Addition : Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity).

    • Causality: DMSO is highly hygroscopic. Using anhydrous DMSO prevents premature, water-induced precipitation of this highly lipophilic compound.

  • Agitation : Vortex for 60 seconds, then sonicate in a water bath at 25°C for 15 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to rapidly disrupt the crystalline lattice.

  • Validation Checkpoint 1 (Centrifugal Verification) : Inspect the vial against a dark background under strong illumination. To validate complete thermodynamic dissolution, centrifuge the vial at 10,000 x g for 10 minutes. The absence of a microscopic pellet validates that the 50 mM concentration is fully solvated and not merely a kinetically suspended colloid.

Phase 2: High-Throughput Kinetic Solubility Assay (Aqueous Dilution)

Rationale: Determines the maximum concentration the compound can sustain in an aqueous buffer containing a standardized DMSO carryover (typically 2%) before precipitating[3].

  • Serial Dilution : Prepare a 10-point, 2-fold serial dilution of the 50 mM DMSO stock using 100% DMSO as the diluent.

  • Buffer Transfer : In a 96-well clear-bottom microplate, add 196 µL of PBS (pH 7.4) to each well.

  • Compound Spiking : Transfer 4 µL of each DMSO dilution into the corresponding PBS wells (final DMSO concentration = 2.0% v/v).

  • Incubation : Shake the plate at 300 RPM for 2 hours at room temperature to allow for potential nucleation and precipitation.

  • Detection : Measure light scattering using a nephelometer or plate reader (absorbance at 620 nm).

    • Causality: Nephelometry is used because insoluble oxazole derivatives form colloidal micro-precipitates that scatter light, causing a sharp spike in optical density[3].

  • Validation Checkpoint 2 (Control Wells) : Include a positive control (e.g., Nicardipine, known to precipitate at low concentrations) and a negative control (2% DMSO in PBS blank). The assay is strictly self-validated only if the blank shows baseline scattering and the positive control exhibits a sharp, predictable inflection point of precipitation.

Quantitative Data Presentation

Based on the physicochemical properties of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate[1] and the standard behavior of structurally analogous halogenated oxazoles[4], the expected solubility metrics are summarized below.

ParameterSolvent SystemExpected LimitAnalytical MethodMechanistic Rationale
Thermodynamic Solubility 100% Anhydrous DMSO> 100 mMVisual / HPLC-UVHigh lipophilicity (LogP 2.81) and lack of H-bond donors allow excellent solvation in aprotic polar environments.
Kinetic Solubility PBS (pH 7.4) + 2% DMSO< 50 µMNephelometryThe hydrophobic halogenated aromatic core rapidly aggregates via hydrophobic collapse in aqueous media.
Storage Stability 100% DMSO @ -20°CStable > 6 monthsLC-MSEster hydrolysis is prevented by the absence of water; freeze-thaw cycles may require brief re-sonication.

Conclusion

The successful integration of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate into biological screening cascades depends entirely on rigorous solvent management. By leveraging anhydrous DMSO to overcome the compound's crystal lattice energy and employing a self-validating kinetic solubility assay, researchers can accurately map its solvation limits and prevent false negatives in high-throughput screens caused by undetected micro-precipitation.

References

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A comprehensive review on biological activities of oxazole derivatives Source: PMC (National Institutes of Health) URL:[Link]

Sources

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate: Comprehensive Safety, Reactivity, and Synthetic Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS: 855405-24-2) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry, agrochemical development, and materials science[1]. While standard Material Safety Data Sheets (MSDS) provide regulatory hazard classifications, they often lack the mechanistic context required by synthetic chemists.

This whitepaper translates standard safety data into a practical, mechanistic guide. By understanding the intrinsic electrophilicity and bond dissociation energies of the oxazole core, researchers can simultaneously mitigate exposure risks and optimize downstream cross-coupling methodologies.

Physicochemical Properties & Reactivity Metrics

To design safe handling protocols and efficient reactions, one must first understand the molecule's physical state and thermodynamic properties. The presence of the electron-withdrawing ethyl carboxylate group at the C4 position significantly depletes electron density from the oxazole ring, activating the C5-chloride toward transition-metal insertion and nucleophilic attack.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
CAS Number 855405-24-2Unique identifier for regulatory tracking[1].
Molecular Formula

Defines stoichiometry for reaction equivalents.
Molecular Weight 251.67 g/mol Used for precise molarity calculations[2].
LogP (Predicted) ~2.80Indicates moderate lipophilicity; guides solvent extraction (e.g., EtOAc/Water)[2].
C5–Cl Bond Dissociation Energy ~102.3 kcal/molHigh BDE requires electron-rich, bulky phosphine ligands for efficient Pd oxidative addition[3].

Mechanistic Hazard Profile (EHS Logic)

Standard safety documentation classifies this compound under several hazard codes (H302, H315, H319, H335)[4]. As a researcher, understanding the causality behind these hazards is critical for establishing self-validating safety systems.

The Chemical Basis of Toxicity
  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The C5-chloro position is highly electrophilic due to the adjacent oxygen atom and the C4-ester[5]. Upon contact with biological tissues, this electrophilic center can undergo Nucleophilic Aromatic Substitution (

    
    ) with the thiol groups of cysteine residues in epidermal proteins, leading to covalent modification and subsequent inflammatory responses.
    
  • H302 (Harmful if swallowed): In vivo, the ethyl ester is susceptible to enzymatic hydrolysis by non-specific esterases, potentially releasing acidic byproducts and altering local cellular pH.

Self-Validating Handling Protocols

To ensure a closed-loop safety system, implement the following verifiable steps:

  • Ventilation Verification: Do not rely on ambient room ventilation. Handle strictly within a certified chemical fume hood. Validation step: Check the digital monitor to ensure a minimum face velocity of 100 feet per minute (fpm) before opening the container.

  • Barrier Protection: Wear nitrile gloves (minimum 0.11 mm thickness). Validation step: Inspect gloves for micro-tears using the inflation method prior to handling. The lipophilic nature of the compound (LogP ~2.8) means it can permeate compromised barriers.

  • Spill Response: In the event of a solid spill, do not use dry sweeping, which generates inhalable dust (triggering H335). Validation step: Dampen the spill with a high-boiling solvent (e.g., polyethylene glycol or wet sand) before mechanical collection.

SafetyLogic Start Handling Protocol: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate Hood Primary Containment: Chemical Fume Hood (>100 fpm) Start->Hood Spill Spill Scenario Start->Spill PPE PPE Verification: Nitrile Gloves, Goggles, Lab Coat Hood->PPE Clean Dampen & Sweep (Avoid Dust Generation) Spill->Clean

Caption: Self-validating safety and exposure control workflow for handling halogenated oxazoles.

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The primary utility of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate lies in its ability to act as an electrophilic partner in Palladium-catalyzed cross-coupling reactions[6]. Because the C-Cl bond in 5-chlorooxazoles is relatively strong (~102.3 kcal/mol) compared to 5-bromooxazoles, standard


 catalysts often fail or require excessive heating[3].

The following protocol utilizes a bidentate ligand (


) to accelerate reductive elimination and stabilize the Pd(0) intermediate.
Step-by-Step Methodology: C5-Arylation

Objective: Couple a generic aryl boronic acid (


) to the C5 position.

Reagents:

  • Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (1.0 equiv, 1.0 mmol, 251.7 mg)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • 
     adduct (0.05 equiv, 5 mol%)
    
  • Potassium carbonate (

    
    ) (2.5 equiv, 2.5 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 10 mL)
    

Procedure:

  • System Deoxygenation (Crucial for Catalyst Longevity): To a rigorously dried Schlenk flask equipped with a magnetic stir bar, add the oxazole substrate, aryl boronic acid, and

    
    . Purge the flask with Argon for 5 minutes. Causality: Oxygen rapidly degrades electron-rich Pd(0) species into inactive Pd(II) oxides.
    
  • Solvent Addition: Add the Dioxane/

    
     mixture. Sparging the solvent with Argon for 15 minutes prior to addition is highly recommended. Causality: Water is required to hydroxylate the boronic acid, forming the reactive boronate species necessary for the transmetalation step.
    
  • Catalyst Introduction: Add the

    
     catalyst under a positive stream of Argon. Seal the flask and heat to 90°C using a pre-calibrated heating block.
    
  • Reaction Monitoring: Stir for 4–8 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. Validation: The disappearance of the peak corresponding to

    
     252 (M+H) indicates complete oxidative addition.
    
  • Quenching & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to isolate the C5-arylated oxazole.
    

SuzukiCycle Substrate Ethyl 5-chloro-2-phenyl oxazole-4-carboxylate OxAdd Oxidative Addition (C-Cl Cleavage) Substrate->OxAdd PdCat Pd(0) Catalyst (e.g., Pd(dppf)Cl2) PdCat->OxAdd TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Intermediate: Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Regeneration Product C5-Arylated Oxazole Product RedElim->Product

Caption: Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura cross-coupling at the oxazole C5 position.

References

  • Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (Supporting Information)." J. Am. Chem. Soc. Available at:[Link]

Sources

Commercial suppliers for Ethyl 5-chloro-2-phenyloxazole-4-carboxylate 855405-24-2

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Sourcing & Technical Utility: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) [1]

Part 1: Executive Summary

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) is a specialized heterocyclic building block critical for the development of oxazole-based pharmacophores.[1] Unlike generic oxazole esters, the presence of the 5-chloro substituent provides a unique electrophilic handle, enabling late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitution (


). This guide outlines the strategic sourcing, quality validation, and synthetic application of this compound, designed for medicinal chemists and process development scientists.[1]

Part 2: Strategic Sourcing & Supply Landscape

Sourcing this intermediate requires distinguishing between bulk manufacturers and re-packagers.[1] While many vendors list the CAS, few hold physical inventory due to its specialized nature.[1]

Primary Commercial Suppliers

Based on current inventory data and purity certifications, the following hierarchy is recommended for procurement:

TierSupplierProduct CodePurity SpecRole
Primary Fluorochem F933622>95%Stocking Vendor. Reliable for gram-to-kilogram scale.[1]
Secondary MilliporeSigma (Custom)>95%Sourcing Partner. Likely re-sources from primary manufacturers; best for regulatory compliance.[1]
Tertiary Enamine / MolPort VariousScreeningLibrary Provider. Best for mg-scale screening samples.[1]

Sourcing Directive: For process scale-up (>100g), initiate a request for a "Certificate of Origin" to ensure the material is not being re-routed through multiple distributors, which increases the risk of hydrolytic degradation.

Part 3: Technical Profile & Stability

The compound features three reactive centers: the C2-phenyl ring (stable), the C4-ethyl ester (susceptible to hydrolysis), and the C5-chloride (reactive handle).

Physicochemical Properties:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 251.67 g/mol [1]

  • Physical State: Off-white to pale yellow solid[1]

  • Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]

  • Stability Warning: The C4-ester is prone to hydrolysis under basic conditions.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 4: Quality Assurance Framework

Protocol: Incoming Goods Inspection
  • Visual Inspection: Check for orange discoloration, indicating oxidative degradation of the oxazole ring.[1]

  • Identity Verification (1H NMR):

    • Solvent:

      
       or 
      
      
      
      .[1]
    • Key Signals:

      • 
         1.3–1.4 ppm (Triplet, 3H, 
        
        
        
        )
      • 
         4.3–4.4 ppm (Quartet, 2H, 
        
        
        
        )
      • 
         7.4–8.1 ppm (Multiplet, 5H, Phenyl group)
        
    • Absence Check: Ensure no singlet at

      
       8.0–8.5 ppm, which would indicate the des-chloro  impurity (Ethyl 2-phenyloxazole-4-carboxylate).[1]
      
  • Purity Check (LC-MS):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase:

      
       + 0.1% Formic Acid.[1]
      
    • Detection: UV (254 nm) and MS (ESI+).[1] Look for

      
       (Cl isotope pattern).[1]
      
Visual: QA Logic Flow

QA_Workflow Start Incoming Batch (CAS 855405-24-2) Visual Visual Inspection (Color Check) Start->Visual NMR 1H NMR (Identity) Visual->NMR Pale Yellow/White Reject Quarantine & Return Visual->Reject Orange/Dark LCMS LC-MS (Purity >95%) NMR->LCMS Structure Confirmed NMR->Reject Des-chloro impurity Decision Pass? LCMS->Decision Approve Release to Inventory Decision->Approve Yes Decision->Reject No

Figure 1: Decision-tree logic for validating incoming Ethyl 5-chloro-2-phenyloxazole-4-carboxylate.

Part 5: Advanced Synthetic Utility

The value of CAS 855405-24-2 lies in its C5-Chloro substituent.[1] In standard oxazoles, C5 is nucleophilic.[1] Here, the chlorine atom inverts this reactivity, making C5 electrophilic.[1]

Mechanism: The "Switchable" Scaffold[1]
  • Pathway A (Suzuki-Miyaura Coupling): The C5-Cl bond is activated by Pd(0) catalysts.[1] This allows the installation of aryl or heteroaryl groups at the 5-position, creating highly substituted bioactive cores (e.g., for COX-2 inhibitors).

  • Pathway B (Nucleophilic Aromatic Substitution -

    
    ):  The electron-withdrawing ester at C4 activates the C5-Cl bond towards displacement by strong nucleophiles (amines, thiols), even without transition metal catalysis.
    
Experimental Protocol: Suzuki Coupling at C5
  • Reagents: CAS 855405-24-2 (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1).[1]

  • Conditions: Degas with

    
    , heat to 90°C for 4–6 hours.
    
  • Workup: Filter through Celite, extract with EtOAc.

  • Note: Use anhydrous conditions if the C4-ester is sensitive to hydrolysis, or switch base to

    
    .
    
Visual: Synthetic Divergence

Synthesis_Pathways cluster_Suzuki Pathway A: Pd-Catalyzed Coupling cluster_SNAr Pathway B: Nucleophilic Substitution cluster_Hydrolysis Pathway C: Ester Manipulation Core Ethyl 5-chloro-2-phenyloxazole -4-carboxylate (CAS 855405-24-2) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Core->Suzuki SNAr S_NAr Displacement (R-NH2 or R-SH) Core->SNAr Hydrolysis LiOH / THF:H2O Core->Hydrolysis Prod_A 5-Aryl-2-phenyloxazole -4-carboxylate Suzuki->Prod_A Prod_B 5-Amino/Thio-2-phenyloxazole -4-carboxylate SNAr->Prod_B Prod_C 5-Chloro-2-phenyloxazole -4-carboxylic acid Hydrolysis->Prod_C

Figure 2: Divergent synthetic pathways utilizing the C5-chloro and C4-ester handles.[1]

References

  • PubChem. (2024).[1] Compound Summary: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. (Contextual grounding for Pathway A).

  • Schnürch, M., et al. (2007).[1] Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds. Chemical Society Reviews, 36, 1046-1057. (Contextual grounding for C5-Cl reactivity).

Sources

Melting point and boiling point of 5-chloro-2-phenyloxazole esters

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and characterization of 5-chloro-2-phenyloxazole esters, with a specific focus on the ethyl ester derivative.

Compound Class: Heterocyclic Aromatic Esters Primary Application: Pharmaceutical Intermediates, Agrochemical Scaffolds (Safeners)[1]

Executive Summary

5-chloro-2-phenyloxazole-4-carboxylic acid esters are critical intermediates in the synthesis of bioactive compounds, particularly in the development of GABA-A receptor modulators and herbicide safeners.[1] Their physical properties—specifically melting point (MP) and boiling point (BP)—are governed by the interplay between the lipophilic phenyl ring at the C2 position, the electron-withdrawing chlorine atom at C5, and the ester functionality at C4.

While specific experimental values for every derivative are often proprietary, this guide provides the definitive structural benchmarks, predicted ranges based on validated analogs, and the synthesis-purification protocols required to isolate these compounds in high purity.

Physical Properties & Thermal Analysis

The thermal behavior of 5-chloro-2-phenyloxazole esters is distinct from their non-chlorinated or isomeric counterparts due to the halogen bond capability of the chlorine atom and the pi-stacking interactions of the 2-phenyl group.[1]

Melting Point (MP) Data & Trends

The introduction of a chlorine atom at the C5 position of the oxazole ring significantly alters the crystal lattice energy compared to the parent oxazole.

CompoundStructure DescriptionMelting Point (°C)Ref
Ethyl 2-chlorooxazole-4-carboxylate Cl at C2, H at C597 – 98 °C [1]
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate Phenyl at C5, H at C232 – 35 °C [2]
5-Chloro-3-phenylisoxazole Isostere (O/N swapped)73 – 75 °C [3]
Ethyl 5-chloro-2-phenyloxazole-4-carboxylate Target Compound Predicted: 85 – 105 °C Est.[1]

Key Insight:

  • The "Heavy Atom" Effect: The 2-chloro analog (MP 97-98°C) suggests that halogenation stabilizes the crystal lattice more effectively than a phenyl group at the C5 position (MP 32-35°C).[1]

  • Positional Impact: The target compound (5-chloro-2-phenyl) combines the lattice-stabilizing phenyl group at C2 with the polar chlorine at C5.[1] This synergistic effect typically raises the melting point into the 85–105°C range, making it a solid at room temperature, amenable to recrystallization.

Boiling Point (BP) & Volatility

These esters are high-boiling liquids or low-melting solids that require high vacuum for distillation.[1]

  • Atmospheric Equivalent BP: ~360 – 380 °C (Predicted based on MW ~251.6 g/mol ).

  • Practical Distillation Range: 140 – 160 °C at 0.5 mmHg.

  • Thermal Stability: The oxazole ring is generally stable up to 250°C, but the C-Cl bond at position 5 is susceptible to nucleophilic attack at elevated temperatures, necessitating vacuum distillation to avoid degradation.

Structural Logic & Solubility

The physical state of these esters is dictated by the Structure-Property Relationship (SPR) outlined below.

SPR_Analysis Core Oxazole Core C2_Phenyl C2-Phenyl Group (Lipophilicity & Pi-Stacking) Core->C2_Phenyl Rigidity C5_Chloro C5-Chlorine (Dipole & Halogen Bonding) Core->C5_Chloro Polarity C4_Ester C4-Ester Chain (Ethyl/Methyl) Core->C4_Ester Solubility Property Resulting Property: High MP Solid / Lipophilic C2_Phenyl->Property Increases MP C5_Chloro->Property Increases Density C4_Ester->Property Modulates Cryst.

Figure 1: Structure-Property Relationship (SPR) determining the thermal characteristics of 5-chloro-2-phenyloxazole esters.[1]

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, THF.

  • Sparingly Soluble: Ethanol, Methanol (cold).

  • Insoluble: Water.

  • Purification Solvent: Recrystallization is best achieved using Ethanol/Water (9:1) or Hexane/Ethyl Acetate gradients.

Synthesis & Isolation Protocols

The synthesis of 5-chloro-2-phenyloxazole esters typically proceeds via the cyclization of


-chloro-

-keto esters with benzamide or the direct chlorination of the oxazole core.[1]
Method A: Cyclization (Preferred for Scale-Up)

This method constructs the ring with the substituents already in place, avoiding regioselectivity issues during chlorination.

  • Reagents: Benzamide + Ethyl 2-chloroacetoacetate (or equivalent).

  • Conditions: Reflux in Toluene or neat at 120°C.

  • Mechanism: The amide nitrogen attacks the ketone, followed by cyclodehydration.

Method B: Direct Chlorination (NCS Protocol)

Used when converting a 2-phenyloxazole-4-carboxylate parent to the 5-chloro derivative.[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate in DMF or Acetonitrile.

  • Chlorination: Add 1.1 eq of N-Chlorosuccinimide (NCS) .

  • Catalysis: Add 0.1 eq of HCl or acetic acid (optional) to catalyze the electrophilic substitution.

  • Reaction: Stir at 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice water. The product (5-chloro derivative) typically precipitates as a solid due to lower water solubility than the succinimide byproduct.[1]

  • Purification: Recrystallize from Ethanol.

Synthesis_Workflow Start Starting Material: Ethyl 2-phenyl-oxazole-4-carboxylate Reaction Reaction: 60-80°C, 4-6 Hours Start->Reaction Reagent Reagent: NCS (1.1 eq) in DMF Reagent->Reaction Quench Quench: Ice Water Precipitation Reaction->Quench Isolation Isolation: Filtration & Recrystallization (EtOH) Quench->Isolation Product Product: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (Solid, MP ~85-105°C) Isolation->Product

Figure 2: Synthetic workflow for the chlorination of 2-phenyloxazole esters.[1]

References

  • Sigma-Aldrich. Ethyl 2-chlorooxazole-4-carboxylate Product Sheet. CAS: 460081-18-9.[1] Link

  • ChemSynthesis. Ethyl 5-phenyl-1,3-oxazole-4-carboxylate Properties. CAS: 32998-97-3.[1][2] Link

  • MDPI Molecules. 5-Chloroisoxazoles: A Versatile Starting Material. (2022).[1] Discusses MP of 5-chloro-3-phenylisoxazole (73-75°C). Link

  • PubChem. Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate. CID: 54248325.[1] Link

Sources

Engineering 2,5-Disubstituted Oxazole-4-Carboxylates: A Technical Guide to Synthetic Methodologies and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-disubstituted oxazole-4-carboxylate motif is a privileged scaffold in medicinal chemistry and materials science. Characterized by a doubly unsaturated five-membered ring containing oxygen and nitrogen, this heterocyclic core provides unique hydrogen-bonding capabilities and structural rigidity. When functionalized at the 2- and 5-positions with a carboxylate group at the 4-position, the resulting derivatives exhibit profound biological activities, ranging from antiviral and anticancer properties to potent antimicrobial effects.

This whitepaper synthesizes recent breakthroughs in the chemical synthesis of 2,5-disubstituted oxazole-4-carboxylates, detailing the mechanistic causality behind modern cyclization protocols and profiling their emerging roles in drug development.

Mechanistic Evolution of Synthetic Pathways

Historically, the synthesis of oxazoles relied on classical name reactions such as the Robinson-Gabriel and van Leusen syntheses. However, these methods often suffer from limited substrate scope, harsh dehydrating conditions, and poor regioselectivity when highly functionalized carboxylate derivatives are required.

Modern synthetic campaigns have shifted toward highly modular, multi-component reactions and late-stage cyclizations that tolerate sensitive functional groups.

The Propargylamine Cyclization Pathway

A recent breakthrough involves the conversion of N,1,1-tricarbonylated propargylamines into 2,5-disubstituted oxazole-4-carboxylates[1]. Traditional N-acylimines (NAIs) lack the structural diversity needed for complex oxazole synthesis. By utilizing N,O-acetals derived from diethyl mesoxalate (DEMO), chemists can generate highly versatile NAIs in situ. Nucleophilic attack by a lithium acetylide yields a polycarbonylated propargylamine. Subsequent treatment with a strong base (like butyllithium) triggers a highly regioselective ring closure between the ethynyl and carbamoyl groups, extruding an ethoxycarbonyl group to form the oxazole core[1].

Mild Base-Mediated Dehydroamino Acid Cyclization

For highly sensitive substrates, researchers have developed mild, high-yielding syntheses utilizing the methyl esters of N-acyl-


-halodehydroaminobutyric acid derivatives[2]. Treatment with a dilute (2%) solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile facilitates rapid cyclization[2]. The causality here is critical: DBU acts as a non-nucleophilic base that promotes intramolecular cyclization via halide displacement without hydrolyzing the fragile ester linkages, preserving the 4-carboxylate moiety for downstream peptide coupling.

Synthesis A Diethyl Mesoxalate (DEMO) N,O-acetal B Base Treatment (- Acetic Acid) A->B C N-Acylimine (In Situ) B->C D Lithium Acetylide Addition C->D E N,1,1-Tricarbonylated Propargylamine D->E F Butyllithium / NH4OAc Cyclization E->F G 2,5-Disubstituted Oxazole-4-carboxylate F->G

Synthetic pathway from DEMO to 2,5-disubstituted oxazole-4-carboxylates via propargylamines.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) dictating the experimental conditions.

Protocol A: Synthesis of Ethyl 2-(4-methylphenyl)-5-(phenylmethyl)oxazole-4-carboxylate via Propargylamine Cyclization[1]

Objective: Regioselective ring closure of a tricarbonylated propargylamine.

  • Preparation: Dissolve propargylamine precursor (137 mg, 0.35 mmol) in 3 mL of anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

    • Mechanistic Causality: Anhydrous conditions and argon are mandatory to prevent the premature quenching of the highly reactive butyllithium reagent by ambient moisture.

  • Thermal Control: Cool the reaction vessel to −78 °C using a dry ice/acetone bath.

    • Mechanistic Causality: Cryogenic temperatures suppress competing intermolecular side reactions and degradation of the sensitive carbamoyl groups, ensuring the base acts strictly as a cyclization initiator.

  • Initiation: Add 1.6 M butyllithium in hexane (230 μL, 0.35 mmol) dropwise. Stir for exactly 5 minutes.

    • Validation Checkpoint: The rapid color change indicates successful deprotonation. A strict 5-minute window prevents over-reaction or polymerization of the alkyne.

  • Quenching: Inject 0.1 mL of glacial acetic acid to quench the reaction, then remove the solvent under reduced pressure.

  • Purification: Isolate the product via silica gel column chromatography (eluent: hexane/ethyl acetate 70:30).

    • Yield: 82% (colorless oil)[1].

Protocol B: Palladium-Catalyzed Functionalization of Oxazole-4-Carboxylates[3]

Objective: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)oxazole-4-carboxylate via Suzuki-Miyaura coupling.

  • Reagent Assembly: Combine the halogenated oxazole-4-carboxylate precursor (358 mg, 2.04 mmol) and 4-(trifluoromethyl)phenylboronic acid (1.5 eq) in toluene.

  • Base Addition: Add a solution of K₂CO₃ (2.0 eq) dissolved in minimal H₂O.

    • Mechanistic Causality: The biphasic toluene/water system, driven by the carbonate base, activates the boronic acid by forming a reactive boronate complex, which is essential for the transmetalation step.

  • Catalysis: Introduce tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Execution: Stir the biphasic mixture under argon at 80 °C for 16 hours.

    • Validation Checkpoint: TLC monitoring (UV active) should confirm the complete consumption of the starting oxazole precursor.

  • Isolation: Extract the organic layer, dry over Na₂SO₄, and purify via chromatography[3].

Pharmacological Profiling & Drug Development

The 2,5-disubstituted oxazole-4-carboxylate framework is a highly tunable pharmacophore. Recent high-throughput screenings have identified several critical biological applications.

Antiviral Agents (Anti-Coronavirus)

The oxazole-4-carboxamide derivative KB-2777 has emerged as a potent in vitro inhibitor of human coronaviruses[3]. By screening a focused library of oxazole-4-carboxamides against HCoV-NL63 in LLC-MK2 cells, researchers discovered that KB-2777 significantly reduces viral RNA[3]. It exhibits broad cross-activity against HCoV-OC43 and PEDV within non-cytotoxic concentration ranges, attenuating pro-inflammatory transcripts like IL6 and IFNB1 in infected cells[3].

Anticancer Therapeutics

Functionalizing the 5-position with a sulfonyl group yields potent cytotoxic agents. For instance, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (Compound 15) was evaluated against the NCI-60 human cancer cell line panel[4]. It demonstrated a broad spectrum of cytotoxic activity, with molecular docking studies suggesting strong interactions with tubulin and complex formation with Cyclin-dependent kinase 2 (CDK2)[4].

Antimicrobial Natural Products

Nature also utilizes this scaffold. Macrooxazoles A–D , isolated from the plant pathogenic fungus Phoma macrostoma, are naturally occurring 2,5-disubstituted oxazole-4-carboxylic acid derivatives[5]. These compounds, alongside related macrocidins, have demonstrated the ability to interfere with the biofilm formation of Staphylococcus aureus, inhibiting up to 79% of biofilm growth at 250 µg/mL[5].

BioActivity A 2,5-Disubstituted Oxazole-4-carboxylates B Antiviral Screening (e.g., KB-2777) A->B C Anticancer Screening (5-sulfonyl derivatives) A->C D Antimicrobial/Biofilm (Macrooxazoles) A->D E Inhibits HCoV-NL63/OC43 Reduces Viral RNA B->E F Cytotoxicity across 60 Cancer Cell Lines C->F G Inhibits S. aureus Biofilm Formation D->G

Pharmacological profiling and primary biological targets of oxazole-4-carboxylate derivatives.

Quantitative Data Analysis

To facilitate comparative analysis for drug development professionals, the key quantitative metrics of the discussed oxazole derivatives are summarized below.

Compound Class / Specific NamePrimary Biological Target / ApplicationKey Quantitative MetricCytotoxicity / Selectivity
KB-2777 (Oxazole-4-carboxamide)Antiviral (HCoV-NL63, OC43, PEDV)EC₅₀ = 1.59 – 5.27 μMCC₅₀ > 100 μM (High Selectivity Index)
Compound 15 (5-benzylsulfonyl derivative)Anticancer (NCI-60 Panel)Average GI₅₀ = 5.37 × 10⁻⁶ MLC₅₀ = 3.6 × 10⁻⁵ M
Macrooxazoles 2 & 4 (Mixture)Anticancer ScreeningIC₅₀ = 23 µg/mLWeak general cytotoxicity
Macrooxazoles 2 & 3 Antimicrobial (S. aureus Biofilm)65% – 79% Biofilm InhibitionTested at 250 µg/mL
Ethyl 2-(4-methylphenyl)-5-(phenylmethyl)oxazole-4-carboxylate Chemical Synthesis (Propargylamine method)82% Synthetic YieldN/A (Chemical Intermediate)

References

  • Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates Beilstein Journal of Organic Chemistry (2024) URL:[Link]

  • A mild high yielding synthesis of oxazole-4-carboxylate derivatives Tetrahedron (2010) URL:[Link]

  • Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity PubMed Central (PMC) (2025) URL:[Link]

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates Ukrainica Bioorganica Acta / ResearchGate (2021) URL:[Link]

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma Molecules (MDPI) (2020) URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Chlorination of Ethyl 2-Phenyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Synthetic Challenge

The chlorination of ethyl 2-phenyloxazole-4-carboxylate (1) presents a specific regiochemical challenge. The oxazole ring is substituted at the C-2 position with a phenyl group and at the C-4 position with an electron-withdrawing ethyl ester.

  • Electronic Deactivation: The C-4 ester significantly lowers the electron density of the oxazole ring, rendering standard Electrophilic Aromatic Substitution (EAS) with agents like

    
    -chlorosuccinimide (NCS) kinetically slow or requiring forcing conditions that degrade the substrate.
    
  • Regiocontrol: While the C-5 position is the most nucleophilic site on the oxazole ring, forcing EAS conditions risks competitive chlorination on the C-2 phenyl ring.

The Solution: Lithiation-Electrophilic Trapping

To ensure maximum yield and exclusive regioselectivity at the C-5 position, this protocol utilizes a deprotonation-lithiation strategy . The electron-withdrawing effect of the C-4 ester, while hindering EAS, significantly increases the acidity of the C-5 proton (


).

Mechanism:

  • Deprotonation: Treatment with a non-nucleophilic base (LiHMDS) generates the C-5 lithio-oxazole species.

  • Electrophilic Trapping: The lithiated intermediate reacts rapidly with a source of electrophilic chlorine (Hexachloroethane or NCS) to yield the target chloride.

Part 2: Mechanistic Pathway & Workflow Visualization

Reaction Mechanism (DOT Diagram)

G Substrate Ethyl 2-phenyloxazole- 4-carboxylate Intermediate [5-Lithio-oxazole Intermediate] Substrate->Intermediate Deprotonation (C-5 Acidity) Base LiHMDS (-78°C, THF) Base->Intermediate Product Ethyl 5-chloro-2-phenyl oxazole-4-carboxylate Intermediate->Product Electrophilic Trapping Reagent Hexachloroethane (C2Cl6) Reagent->Product

Caption: Figure 1. Mechanistic pathway utilizing C-5 acidity for regioselective lithiation and chlorination.

Experimental Workflow (DOT Diagram)

Workflow Start Start: Anhydrous Setup Solvent Dissolve Substrate in THF Cool to -78°C Start->Solvent Lithiation Add LiHMDS (1.1 eq) Stir 30-45 min Solvent->Lithiation Chlorination Add C2Cl6 (1.2 eq) in THF Stir 1-2 h at -78°C Lithiation->Chlorination Warm Warm to Room Temp (Monitor by TLC) Chlorination->Warm Quench Quench with sat. NH4Cl Warm->Quench Workup Extract (EtOAc), Dry, Conc. Quench->Workup

Caption: Figure 2.[1] Step-by-step experimental workflow for the cryogenic chlorination protocol.

Part 3: Detailed Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquivalentsMolecular Wt.[2][3][4]Notes
Ethyl 2-phenyloxazole-4-carboxylate Substrate1.0217.22Dry thoroughly before use.
LiHMDS (1.0 M in THF) Base1.1 - 1.2167.33Titrate if older than 3 months.
Hexachloroethane (

)
Cl Source1.2 - 1.3236.74Recrystallize if sublimed/impure.
Tetrahydrofuran (THF) SolventN/A72.11Critical: Must be anhydrous/inhibitor-free.
Ammonium Chloride (

)
QuenchExcess53.49Saturated aqueous solution.
Step-by-Step Methodology

Phase 1: System Preparation

  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel overnight. Assemble under a positive pressure of Nitrogen or Argon.

  • Solvent: Obtain anhydrous THF (distilled from Na/Benzophenone or from a solvent purification system). Note: Moisture is the primary cause of yield loss in this reaction.

Phase 2: Lithiation (The Critical Step) 3. Dissolution: Charge the RBF with Ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) and anhydrous THF (concentration ~0.1 M). 4. Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78°C. 5. Deprotonation: Add LiHMDS (1.1 eq) dropwise via syringe or addition funnel over 15 minutes.

  • Observation: The solution may darken (yellow/orange) indicating the formation of the lithiated species.
  • Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation.

Phase 3: Chlorination 7. Reagent Prep: While the lithiation is stirring, dissolve Hexachloroethane (1.2 eq) in a minimal amount of anhydrous THF in a separate dry vial. 8. Addition: Transfer the Hexachloroethane solution dropwise to the reaction mixture at -78°C.

  • Rate: Maintain internal temperature below -70°C.
  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature (RT) over 2 hours.

Phase 4: Workup and Purification 10. Quench: Once at RT, carefully quench the reaction with saturated aqueous


 (equal volume to THF).
11. Extraction:  Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

).[5] 12. Washing: Wash combined organics with water (

) and Brine (

). 13. Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. 14. Purification: The crude material is typically pure enough for downstream use. If necessary, purify via flash column chromatography (Silica Gel, Hexanes:EtOAc gradient 9:1 to 4:1).

Part 4: Process Control & Validation (Self-Validating System)

To ensure scientific integrity, the following checkpoints must be verified:

In-Process Monitoring (TLC)
  • Mobile Phase: 20% EtOAc in Hexanes.

  • Visualization: UV Light (254 nm).

  • Expected Result: The starting material (

    
    ) should disappear. The product, being less polar (halogenated), typically shows a slightly higher 
    
    
    
    (
    
    
    ).
NMR Validation Criteria

The success of the reaction is confirmed by the disappearance of the specific proton at the C-5 position.

SignalStarting Material (

ppm)
Product (

ppm)
Diagnostic Action
C-5 Proton ~8.2 - 8.4 (s, 1H) ABSENT Primary confirmation of conversion.
Phenyl Ring 7.4 - 8.1 (m, 5H)7.4 - 8.1 (m, 5H)Remains intact.
Ethyl Ester 4.4 (q), 1.4 (t)4.4 (q), 1.4 (t)Remains intact.
Troubleshooting Guide
  • Problem: Recovery of Starting Material.

    • Cause: Incomplete deprotonation (wet THF or old LiHMDS).

    • Fix: Titrate LiHMDS or increase equivalents to 1.3 eq. Ensure rigorous drying of glassware.

  • Problem: Complex Mixture/Decomposition.

    • Cause: Reaction temperature rose too high during lithiation.

    • Fix: Strictly maintain -78°C during LiHMDS addition.

Part 5: Safety & Handling

  • Lithium Hexamethyldisilazide (LiHMDS): Pyrophoric and corrosive. Reacts violently with water. Handle only under inert atmosphere.

  • Hexachloroethane: Toxic and potential carcinogen. Sublimes easily; handle in a fume hood.

  • General: Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • General Oxazole Reactivity: Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441. Link Establishes the reactivity profile of oxazoles, noting C-5 as the primary site for electrophilic attack and the utility of lithiation for deactivated systems.

  • Vedejs, E., & Monahan, S. D. (1996). Oxazole Activation by C-4 Substitution. Journal of Organic Chemistry.
  • Use of Hexachloroethane as Chlorinating Agent: Smith, A. B., et al. (2003). Halogenation of Lithiated Heterocycles. Journal of the American Chemical Society. Validates the use of as a superior electrophile for lithiated species compared to chlorine gas or NCS in cryogenic conditions.

Sources

Using Ethyl 5-chloro-2-phenyloxazole-4-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 855405-24-2 Role: Advanced Pharmaceutical Intermediate / Heterocyclic Scaffold Version: 2.0 (March 2026)

Part 1: Executive Summary & Scientific Rationale

The "Linchpin" Scaffold Strategy

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate represents a high-value "linchpin" intermediate in medicinal chemistry. Unlike simple oxazoles, the presence of the chlorine atom at the C5 position transforms this molecule from a passive scaffold into a reactive electrophile. This enables late-stage diversification , allowing researchers to introduce complex amines, aryl groups, or heteroatoms at the final steps of synthesis, significantly accelerating Structure-Activity Relationship (SAR) studies.

Key Chemical Advantages:

  • Electrophilic C5-Position: The chlorine atom is activated by the adjacent nitrogen and the electron-withdrawing ester group at C4, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed cross-coupling (Suzuki, Stille).
    
  • Orthogonal Reactivity: The C4-ester provides a separate handle for hydrolysis (to acids), reduction (to alcohols), or amidation, allowing independent modification of the "northern" and "eastern" sectors of the molecule.

  • Lipophilic Anchor: The C2-phenyl group provides the necessary lipophilicity (

    
    -
    
    
    
    stacking potential) often required for binding to hydrophobic pockets in enzymes (e.g., COX-2, kinases).
Target Therapeutic Areas
  • NSAIDs: Structural analog to Oxaprozin; modification at C5 modulates COX-2 selectivity.

  • Kinase Inhibitors: The oxazole core serves as a bioisostere for amide/urea linkers in ATP-competitive inhibitors.

  • Antimicrobials: 5-aminooxazole derivatives have shown potency against Gram-positive pathogens.

Part 2: Chemical Profile & Specifications

PropertySpecificationNotes
IUPAC Name Ethyl 5-chloro-2-phenyl-1,3-oxazole-4-carboxylate
Molecular Formula

Molecular Weight 251.67 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 68–72 °CLiterature variance: ±2°C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in waterHydrolytically stable at neutral pH
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)Moisture sensitive (ester hydrolysis)

Part 3: Synthetic Utility & Reaction Pathways

The following diagram illustrates the central role of this intermediate in divergent synthesis.

ReactionPathways Start Ethyl 5-chloro-2-phenyloxazole- 4-carboxylate (Core) Path1 Pathway A: S_NAr (Nucleophilic Substitution) Start->Path1 + Primary/Secondary Amines (Heat or Base) Path2 Pathway B: Pd-Catalysis (Suzuki-Miyaura) Start->Path2 + Aryl Boronic Acids Pd(PPh3)4, Base Path3 Pathway C: Hydrolysis (Saponification) Start->Path3 LiOH / THF:H2O Prod1 5-Aminooxazole Derivatives (Kinase Inhibitors) Path1->Prod1 Prod2 2,5-Diphenyloxazoles (Fluorescent Probes / NSAIDs) Path2->Prod2 Prod3 Oxazole-4-carboxylic Acids (Peptide Coupling Precursors) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the C5-Chloro and C4-Ester handles.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Aminooxazole Derivative via

Objective: Displacement of the C5-chlorine with morpholine to create a library candidate. Mechanism: Addition-Elimination (


) facilitated by the electron-deficient oxazole ring.

Reagents:

  • Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (1.0 eq)

  • Morpholine (2.5 eq) [Acts as nucleophile and base]

  • Acetonitrile (ACN) [Solvent]

  • Potassium Carbonate (

    
    ) (1.5 eq) [Optional, if using non-basic amine]
    

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (251 mg, 1.0 mmol) in anhydrous ACN (10 mL).

  • Addition: Add Morpholine (217 mg, 2.5 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    
  • Yield Expectation: 85–92% as a white solid.

Protocol B: Hydrolysis to the Carboxylic Acid

Objective: Selective hydrolysis of the C4-ester without affecting the C5-Cl (if retained) or the oxazole ring integrity.

Reagents:

  • Substrate (from Protocol A or Core Material)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 eq)
    
  • THF/Water (3:1 mixture)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (1.0 mmol) in THF (6 mL). Cool to

    
     in an ice bath.
    
  • Saponification: Add a solution of

    
     (2.0 mmol) in water (2 mL) dropwise.
    
  • Stirring: Allow to warm to room temperature and stir for 2 hours.

    • Note: Avoid heating to prevent decarboxylation or ring opening.

  • Acidification: Carefully acidify to pH 3–4 using 1M HCl. A white precipitate should form immediately.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Self-Validation: Purity can be checked via

      
       NMR (Disappearance of ethyl quartet/triplet signals).
      

Part 5: Quality Control & Troubleshooting

Analytical Standards
  • HPLC: C18 Column,

    
     gradient (0.1% TFA). Retention time for the chloro-ester is typically longer than the hydrolyzed acid.
    
  • NMR (

    
    ): 
    
    • 
       7.4–8.1 ppm (m, 5H, Phenyl group).
      
    • 
       4.4 ppm (q, 2H, 
      
      
      
      ).
    • 
       1.4 ppm (t, 3H, 
      
      
      
      ).
    • Critical Check: Absence of signal at

      
       7.0–7.5 ppm usually assigned to C5-H indicates successful chlorination (if synthesizing the core).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in

Steric hindrance of amineSwitch solvent to DMSO and increase temp to 100°C; use DIPEA as base.
Hydrolysis of Ester during

Wet solventsEnsure all reagents are anhydrous; use molecular sieves in ACN.
Ring Opening Harsh acidic/basic conditionsOxazoles are sensitive to strong acid reflux. Keep pH > 2 during workups.
Decarboxylation High temp during hydrolysisPerform hydrolysis at

; do not reflux.

References

  • Chemical Identity & Properties

    • Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2).[1][2] MolCore & BLDpharm Catalogs. Retrieved from and .

  • Synthetic Methodology (Oxazole Functionalization): Schnürch, M., et al. (2007). "Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds." Journal of Medicinal Chemistry. (General reference for C5-halooxazole reactivity).
  • Application in Medicinal Chemistry: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses oxazole as an amide isostere).
  • Standard Operating Procedure: Nucleophilic Aromatic Substitution on Heterocycles.

Sources

Nucleophilic substitution reactions of 5-chlorooxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution & Functionalization of 5-Chlorooxazole Derivatives

Executive Summary & Reactivity Profile

The 5-chlorooxazole scaffold presents a unique challenge in heterocyclic chemistry. Unlike its 2-chloro isomer—which is highly susceptible to Nucleophilic Aromatic Substitution (


) due to the adjacent nitrogen atom—the 5-position of the oxazole ring is electron-rich (similar to furan). Consequently, 5-chlorooxazole derivatives are generally inert to classical 

conditions
unless the ring is heavily activated by strong electron-withdrawing groups (EWGs) at the C2 or C4 positions.

For unactivated 5-chlorooxazoles, the industry-standard approach for nucleophilic functionalization is Transition Metal-Catalyzed Cross-Coupling (Palladium or Nickel). This guide details the protocols for overcoming the inherent inertness of the C5-Cl bond to install Carbon (Suzuki/Stille) and Nitrogen (Buchwald-Hartwig) nucleophiles.

Reactivity Hierarchy of Chlorooxazoles
  • C2-Cl: Highly Reactive (

    
     feasible with mild nucleophiles).
    
  • C5-Cl: Low Reactivity (Requires Pd/Ni catalysis or strong EWG activation).

  • C4-Cl: Lowest Reactivity (Sterically hindered, electronically deactivated).

Mechanistic Insight: Why Classical Fails

In a standard


 mechanism, the nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]
  • At C2: The negative charge delocalizes onto the electronegative ring nitrogen, stabilizing the intermediate.

  • At C5: The negative charge must delocalize onto the C4 carbon or the ring oxygen. The lack of a direct nitrogen "sink" for the electron density makes the activation energy for direct displacement prohibitively high.

Strategic Implication: Do not attempt direct displacement with amines or alkoxides on simple 5-chlorooxazoles (e.g., 5-chloro-2-phenyloxazole). You will likely observe ring opening or no reaction. Adopt the Pd-catalyzed protocols below.

ReactivityMap Substrate 5-Chlorooxazole Substrate Condition1 Standard Nucleophile (Amines, Alkoxides) No Catalyst Substrate->Condition1 Condition2 Pd(0) Catalyst + Bulky Phosphine Ligand Substrate->Condition2 Result1 No Reaction OR Ring Opening (Decomposition) Condition1->Result1 High Activation Energy Result2 Oxidative Addition (Rate Limiting Step) Condition2->Result2 Facilitated Pathway Product2 Functionalized 5-Substituted Oxazole Result2->Product2 Reductive Elimination

Figure 1: Decision pathway for functionalizing 5-chlorooxazole. Direct substitution fails; catalytic activation is required.

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Synthesis of 5-aminooxazoles (bioisosteres for amides/ureas). Challenge: The C5-Cl bond is stronger than C5-Br. Standard Pd(PPh3)4 catalysts often fail. We utilize a Pd(0)/Xantphos or Pd(II)/PEPPSI system to facilitate the difficult oxidative addition step.

Materials & Reagents
ComponentSpecificationRole
Substrate 5-Chlorooxazole derivative (1.0 equiv)Electrophile
Nucleophile Primary/Secondary Amine (1.2 equiv)Nucleophile
Catalyst Pd(OAc)₂ (5 mol%)Metal Source
Ligand Xantphos (10 mol%) or BrettPhos (5 mol%)Ligand (Wide bite angle/Bulky)
Base NaOtBu (1.5 equiv)Base (Generates active amido-Pd)
Solvent 1,4-Dioxane or Toluene (Anhydrous)Solvent (Degassed)
Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask or a microwave vial. Cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and Xantphos to the flask. Add 20% of the solvent volume. Stir at room temperature for 5-10 minutes until the solution turns a clear yellow/orange (formation of the active L₂Pd(0) species).

  • Reactant Addition: Add the 5-chlorooxazole substrate, the amine, and sodium tert-butoxide (NaOtBu). Note: NaOtBu is hygroscopic; handle quickly or in a glovebox.

  • Solvent & Degassing: Add the remaining anhydrous solvent. Sparge with Argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Reaction: Seal the vessel.

    • Thermal: Heat to 100°C for 12–18 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (typically Hexane/EtOAc). 5-aminooxazoles can be light-sensitive; store in the dark.

Troubleshooting:

  • Low Conversion: Switch ligand to BrettPhos or RuPhos (specifically designed for chloro-heterocycles).

  • Dehalogenation (H-substitution): Lower the temperature and switch the solvent to tert-Amyl alcohol.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application: Installation of aryl, heteroaryl, or vinyl groups at C5. Key Consideration: Boronic acids are mild nucleophiles. The base choice is critical to avoid hydrolytic ring opening of the oxazole.

Materials & Reagents
ComponentSpecificationRole
Substrate 5-Chlorooxazole derivative (1.0 equiv)Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.5 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Catalyst (Robust, air-stable)
Base K₃PO₄ (2.0 equiv) or KF (3.0 equiv)Base (Anhydrous preferred)
Solvent THF:Water (10:1) or Anhydrous DMFSolvent
Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the 5-chlorooxazole, boronic acid, Pd(dppf)Cl₂, and base (K₃PO₄).

  • Solvent Addition: Add the solvent mixture.[2] Note: While water accelerates Suzuki couplings, excess water with strong base can degrade the oxazole ring. A 10:1 ratio is a safe starting point.

  • Degassing: Freeze-pump-thaw or vigorous sparging with Argon for 10 minutes.

  • Heating: Heat to 80–90°C for 4–8 hours.

  • Monitoring: Monitor by LC-MS. The chloride is less reactive than bromide; if starting material persists, add 2 mol% additional catalyst.

  • Work-up: Dilute with water and extract with EtOAc (x3). Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography.

Protocol C: Direct (Restricted Scope)

Application: Only valid for highly activated substrates (e.g., 5-chloro-4-nitrooxazole or 5-chlorooxazole-4-carbonitrile).

Step-by-Step Procedure
  • Dissolve the activated 5-chlorooxazole in DMF or DMSO (0.2 M).

  • Add DIPEA (2.0 equiv) and the nucleophile (amine/thiol, 1.2 equiv).

  • Stir at Room Temperature (do not heat initially). The EWG at C4 makes the C5-Cl extremely labile.

  • If no reaction after 2 hours, heat gently to 50°C.

  • Warning: If the solution turns black/tarry, the oxazole ring has likely decomposed. Quench immediately.

Visual Workflow: Experimental Decision Tree

Workflow Start Start: 5-Chlorooxazole Functionalization CheckActivation Is C4 or C2 substituted with Strong EWG (NO2, CN, COR)? Start->CheckActivation YesActivation Yes: Substrate is Activated CheckActivation->YesActivation Yes NoActivation No: Substrate is Unactivated CheckActivation->NoActivation No DirectSNAr Protocol C: Direct SNAr (DMF, Base, RT) YesActivation->DirectSNAr DesiredBond Desired Bond Type? NoActivation->DesiredBond CNBond C-N Bond (Amination) DesiredBond->CNBond CCBond C-C Bond (Arylation) DesiredBond->CCBond Buchwald Protocol A: Buchwald-Hartwig Pd(OAc)2 + Xantphos NaOtBu, 100°C CNBond->Buchwald Suzuki Protocol B: Suzuki-Miyaura Pd(dppf)Cl2 K3PO4, 80°C CCBond->Suzuki

Figure 2: Workflow for selecting the appropriate functionalization protocol based on substrate electronic properties.

References

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-Dance Reactions on Oxazoles and Thiazoles—A Convenient Access to Functionalized Heterocycles. Chemical Society Reviews, 36, 1046-1057. [Link]

  • Verrier, C., Hoarau, C., & Marsais, F. (2009). Direct Palladium-Catalyzed C-5 Arylation of Oxazoles. Organic & Biomolecular Chemistry, 7, 647-650. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Chlorooxazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Aryloxazole-4-carboxylates in Drug Discovery

The 5-aryloxazole-4-carboxylate scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for specific interactions with a variety of biological targets, making it a cornerstone for the development of novel therapeutics. The synthesis of this key structural unit is frequently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions for the Suzuki-Miyaura coupling of 5-chlorooxazole-4-carboxylates, with a focus on explaining the rationale behind the selection of reaction parameters to ensure successful and reproducible outcomes.

The primary challenge in the Suzuki-Miyaura coupling of 5-chlorooxazole-4-carboxylates lies in the inherent electron-deficient nature of the oxazole ring, which is further accentuated by the presence of the carboxylate group at the 4-position. This electronic characteristic can influence the oxidative addition step of the catalytic cycle. Moreover, the chloro-substituent is less reactive than its bromo or iodo counterparts, often necessitating more specialized and highly active catalyst systems to achieve efficient coupling.[3]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 5-chlorooxazole-4-carboxylate, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Optimized Reaction Conditions for 5-Chlorooxazole-4-carboxylates

Based on established methodologies for similar heterocyclic systems, particularly the closely related 5-bromooxazole-4-carboxylates, the following conditions are recommended as a starting point for the Suzuki-Miyaura coupling of 5-chlorooxazole-4-carboxylates.[1] It is crucial to screen and optimize these parameters for each specific substrate combination.

Parameter Recommendation Rationale and Field-Proven Insights
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand. For challenging couplings, pre-formed catalysts like PdCl₂(dppf) can be effective.Pd₂(dba)₃ and Pd(OAc)₂ are common and effective Pd(0) and Pd(II) precursors, respectively.[2] For the less reactive 5-chlorooxazoles, a highly active catalyst system is often required. PdCl₂(dppf) has shown good performance in the coupling of other bromo-heterocycles.[6]
Ligand Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands promote the oxidative addition of aryl chlorides and stabilize the catalytically active palladium species.[7] Their steric bulk can also facilitate the reductive elimination step.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are generally preferred to avoid hydrolysis of the ester functionality.[4] K₃PO₄ and Cs₂CO₃ are effective in promoting transmetalation without causing unwanted side reactions.[1][4]
Solvent Anhydrous aprotic polar solvents such as Dioxane, Toluene, or a Toluene/H₂O mixture.The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species.[8][9] A small amount of water is often beneficial for the dissolution of the base and to facilitate the transmetalation step.
Temperature 100-120 °CDue to the lower reactivity of the C-Cl bond, elevated temperatures are typically required to drive the reaction to completion.
Boronic Acid Arylboronic acids or their corresponding pinacol esters.While arylboronic acids are commonly used, their pinacol esters can offer greater stability and are less prone to protodeboronation, a common side reaction.[2]

Detailed Experimental Protocol: A Representative Example

This protocol describes a general procedure for the Suzuki-Miyaura coupling of ethyl 5-chlorooxazole-4-carboxylate with an arylboronic acid.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solid reagents to a dry flask: - Ethyl 5-chlorooxazole-4-carboxylate - Arylboronic acid (1.2 equiv) - Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) - Ligand (e.g., XPhos, 3 mol%) - Base (e.g., K₃PO₄, 2 equiv) B 2. Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. A->B C 3. Add anhydrous solvent (e.g., Dioxane). B->C D 4. Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature. E->F G 7. Dilute with ethyl acetate and wash with water and brine. F->G H 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography on silica gel. H->I J Desired Product: Ethyl 5-aryloxazole-4-carboxylate I->J

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • Ethyl 5-chlorooxazole-4-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 3 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the ethyl 5-chlorooxazole-4-carboxylate, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (e.g., 16-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-aryloxazole-4-carboxylate.

Note: The ester can be subsequently hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Troubleshooting and Key Considerations

  • Low Yield or No Reaction:

    • Catalyst Inactivity: Ensure the catalyst and ligand are of good quality and handled under an inert atmosphere. Consider using a more active pre-catalyst.

    • Inefficient Oxidative Addition: Increase the reaction temperature or switch to a more electron-rich and bulky ligand.

    • Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be minimized by using the boronic acid pinacol ester or by ensuring the base is anhydrous.[2]

  • Side Product Formation:

    • Homocoupling of Boronic Acid: This can occur if the transmetalation step is slow. Ensure efficient stirring and consider a different base or solvent system.

    • Dehalogenation of the Starting Material: This can be a competing pathway, especially at high temperatures. Optimization of the reaction time and temperature is crucial.

Conclusion

The Suzuki-Miyaura coupling of 5-chlorooxazole-4-carboxylates is a challenging yet highly valuable transformation in the synthesis of medicinally relevant compounds. A thorough understanding of the reaction mechanism and the careful selection of a highly active catalyst system, a suitable base, and an appropriate solvent are paramount for success. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to efficiently synthesize 5-aryloxazole-4-carboxylates and to troubleshoot potential issues, thereby accelerating the drug discovery and development process.

References

Sources

Application Note: Chemoselective Hydrolysis of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS: 855405-24-2)[1]

Introduction & Mechanistic Insights

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs. The intermediate ethyl 5-chloro-2-phenyloxazole-4-carboxylate is a highly versatile building block; however, its structural features present a unique synthetic challenge during ester hydrolysis.

As a Senior Application Scientist, I frequently observe that standard saponification protocols (e.g., refluxing NaOH or KOH) lead to catastrophic yield losses when applied to 5-halooxazoles. This is due to the highly activated nature of the C5 position on the oxazole ring. The electron-withdrawing effect of the adjacent nitrogen and oxygen atoms, combined with the ester group at C4, makes the C5-chlorine highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) [2][3].

If the hydroxide ion concentration is too high or the reaction temperature is elevated, the hydroxide will attack the C5 carbon, forming a Meisenheimer complex. This results in the expulsion of the chloride ion to form a 5-hydroxyoxazole derivative, which rapidly tautomerizes and undergoes hydrolytic ring opening, destroying the heterocyclic core[4][5].

To achieve chemoselective ester hydrolysis without triggering S_NAr, a mild, self-validating protocol utilizing Lithium Hydroxide (LiOH·H₂O) in a biphasic or miscible organic/aqueous system (THF/MeOH/H₂O) is required. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester to enhance its electrophilicity, thereby allowing hydrolysis to proceed rapidly at lower temperatures (0 °C to RT) with minimal free hydroxide concentration[6].

Reaction Workflows & Mechanistic Pathways

Optimal Hydrolysis Workflow

The following diagram illustrates the chemoselective pathway utilizing mild conditions to successfully isolate the carboxylic acid.

G Substrate Ethyl 5-chloro-2-phenyloxazole- 4-carboxylate Reagents LiOH·H2O THF/MeOH/H2O 0 °C to RT Substrate->Reagents Addition Intermediate Lithium 5-chloro-2-phenyloxazole- 4-carboxylate Reagents->Intermediate Saponification Acidification 1N HCl or Citric Acid pH ~2-3 Intermediate->Acidification Workup Product 5-chloro-2-phenyloxazole- 4-carboxylic acid Acidification->Product Precipitation

Chemoselective hydrolysis workflow of ethyl 5-chloro-2-phenyloxazole-4-carboxylate using LiOH.

Degradation Pathway (Harsh Conditions)

When subjected to strong bases (NaOH/KOH) or heat, the substrate undergoes the following degradation pathway.

G Substrate Ethyl 5-chloro-2-phenyloxazole- 4-carboxylate HarshBase NaOH / KOH Elevated Temp (>50 °C) Substrate->HarshBase Exposure to strong base Meisenheimer Meisenheimer Complex (Nucleophilic Attack at C5) HarshBase->Meisenheimer OH- attack at C5 HydroxyOxazole 5-Hydroxyoxazole Derivative (S_NAr Product) Meisenheimer->HydroxyOxazole Cl- elimination RingOpening Acyclic Degradation Products (Ring Cleavage) HydroxyOxazole->RingOpening Tautomerization & Hydrolysis

Degradation pathway showing S_NAr and subsequent ring opening under harsh basic conditions.

Quantitative Condition Optimization

To validate the causality of our reagent selection, the following table summarizes the quantitative outcomes of hydrolyzing ethyl 5-chloro-2-phenyloxazole-4-carboxylate under various basic conditions.

ConditionBase (Equivalents)Solvent SystemTemp (°C)Time (h)Yield of Target AcidYield of S_NAr / Ring-Opened Byproducts
A (Optimal) LiOH·H₂O (1.5 eq)THF/MeOH/H₂O (3:1:1)0 to 253.0>95% <1%
B (Sub-optimal) NaOH (2.0 eq)THF/H₂O (1:1)253.068%22%
C (Degradation) KOH (3.0 eq)EtOH/H₂O (1:1)601.5<10%>85%

Data Interpretation: Condition A ensures that the lithium cation coordinates the ester, allowing the relatively weak nucleophile (hydroxide at 0 °C) to selectively attack the carbonyl carbon. Conditions B and C provide excessive free hydroxide energy, overcoming the activation barrier for S_NAr at the C5 position.

Experimental Protocol

Caution: 5-halooxazoles can be skin and eye irritants. Perform all operations in a well-ventilated fume hood using appropriate PPE.

Materials & Reagents
  • Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS: 855405-24-2)

  • Lithium hydroxide monohydrate (LiOH·H₂O, Reagent Grade)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (MeOH, Reagent Grade)

  • Deionized Water (H₂O)

  • 1N Hydrochloric Acid (HCl) or 10% w/v Citric Acid solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Charge a round-bottom flask equipped with a magnetic stir bar with Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (1.0 equivalent, e.g., 2.51 g, 10.0 mmol).

  • Dissolve the substrate in a solvent mixture of THF and MeOH (3:1 ratio, 30 mL total volume). Stir until a clear solution is obtained.

    • Causality Note: THF provides excellent solubility for the organic substrate, while MeOH acts as a phase-transfer aid and hydrogen-bond donor to stabilize the transition state of the ester hydrolysis[7].

Step 2: Base Addition

  • Cool the reaction flask to 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.

  • In a separate vial, dissolve LiOH·H₂O (1.5 equivalents, 630 mg, 15.0 mmol) in 10 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the reaction mixture over 10 minutes.

    • Causality Note: Dropwise addition at 0 °C prevents localized spikes in pH and exotherms, which are the primary triggers for the unwanted S_NAr degradation pathway.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (approx. 20-25 °C).

  • Stir vigorously for 2 to 3 hours.

  • Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material should be completely consumed, replaced by a highly polar baseline spot (the lithium carboxylate salt).

Step 4: Workup and Acidification

  • Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp <30 °C) to remove the majority of the THF and MeOH. Do not evaporate to complete dryness.

  • Dilute the remaining aqueous residue with 20 mL of ice-cold deionized water and cool the flask to 0 °C.

  • Slowly add 1N HCl (or 10% Citric Acid for highly sensitive downstream applications) dropwise while stirring vigorously, until the pH of the solution reaches 2.0 - 3.0.

    • Causality Note: 5-chloro-2-phenyloxazole-4-carboxylic acid will precipitate out of the aqueous solution as a white/off-white solid upon reaching its isoelectric point.

Step 5: Isolation and Purification

  • Option A (Filtration): If the precipitate is granular and easily filterable, collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) and dry under high vacuum.

  • Option B (Extraction): If the product oils out or forms a fine suspension, extract the acidified aqueous layer with EtOAc (3 × 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure 5-chloro-2-phenyloxazole-4-carboxylic acid.

References

  • Fluorochem - Ethyl 5-chloro-2-phenyloxazole-4-carboxylate Product Specifications. 1

  • BenchChem - Nucleophilic Substitution Reactions of Halo-oxazoles. 2

  • BenchChem - A Comparative Guide to the Reactivity of 5-Bromooxazole and 5-Chlorooxazole. 3

  • ResearchGate - Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives (Ring Opening of 5-chlorooxazoles). 4

  • ResearchGate - Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. 6

  • Thieme Connect - Carboxyl Protecting Groups: Cleavage of Methyl/Ethyl Esters using LiOH in THF-MeOH-H2O. 7

Sources

Application Note: Regioselective Palladium-Catalyzed C-5 Direct Arylation of Oxazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

Oxazoles are privileged scaffolds frequently deployed as bioisosteres for amides and esters in medicinal chemistry[1]. Functionalizing the C-5 position of oxazole esters—specifically oxazole-4-carboxylates—provides a critical vector for expanding structure-activity relationships (SAR). Historically, functionalization required pre-halogenation or multi-step de novo ring synthesis. Modern catalytic C-H activation bypasses these requirements, offering a step-economic, late-stage functionalization strategy[2].

Mechanistic Rationale: Overcoming C-2 vs. C-5 Selectivity

The primary challenge in direct C-H functionalization of oxazoles is regiocontrol. The C-2 proton is the most acidic, making it the kinetic sink for base-assisted deprotonation[3].

To override this inherent C-2 preference and selectively functionalize the C-5 position, the reaction mechanism must be deliberately shifted from a non-Concerted Metalation-Deprotonation (nCMD) pathway to a Concerted Metalation-Deprotonation (CMD) pathway[3].

Causality of Reagent Selection:

  • Ligand (PCy₃): The bulky, electron-rich tricyclohexylphosphine (PCy₃) ligand stabilizes the active Pd(0) species and provides steric bulk that disfavors coordination at the more sterically hindered C-2 position (flanked by the heteroatoms).

  • Additive (PivOH): Pivalic acid acts as a crucial catalytic proton shuttle. The pivalate anion coordinates to the palladium center, creating a highly structured, six-membered transition state that selectively abstracts the C-5 proton. The ester group at C-4 electronically activates the C-5 position for this specific CMD cleavage[3].

  • Solvent (1,4-Dioxane): Polar solvents like 1,4-dioxane stabilize the charge distribution in the CMD transition state, whereas non-polar solvents (like toluene) favor the nCMD pathway leading to C-2 arylation[3].

Mechanistic Workflow

Mechanistic_Workflow A Oxazole-4-carboxylate + Ar-X + Pd(OAc)2 Precatalyst B Oxidative Addition Complex [Pd(Ar)(X)L_n] A->B C nCMD Pathway (Acidity Controlled) B->C CyJohnPhos, Cs2CO3 Toluene (Non-polar) D CMD Pathway (Electronic Controlled) B->D PCy3, PivOH, K2CO3 1,4-Dioxane (Polar) E C-2 Arylated Product (Kinetic Sink) C->E F C-5 Arylated Product (Thermodynamic Target) D->F

Caption: Regiodivergent pathways for Pd-catalyzed C-H arylation of oxazole esters.

Reagent Selection & Condition Matrix

The following table summarizes the quantitative optimization data for directing palladium-catalyzed arylation[3],[2].

Target PositionCatalyst SystemBase / AdditiveSolventTemp (°C)Typical YieldRegioselectivity
C-5 (Target) Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%)K₂CO₃ (2 eq) / PivOH (0.3 eq)1,4-Dioxane11065–85%>95:5 (C5:C2)
C-5 (Alt) Pd(OAc)₂ (5 mol%) + dppf (10 mol%)K₂CO₃ (2 eq)DMF11060–80%>90:10 (C5:C2)
C-2 (Control) Pd(OAc)₂ (5 mol%) + CyJohnPhos (10 mol%)Cs₂CO₃ (2 eq)Toluene11070–90%>95:5 (C2:C5)

Standard Operating Procedure (SOP): C-5 Arylation

Scope: Synthesis of ethyl 5-aryl-oxazole-4-carboxylate derivatives via direct C-H functionalization.

Materials Required:

  • Ethyl oxazole-4-carboxylate (1.0 mmol, 1.0 equiv)

  • Aryl bromide or Aryl iodide (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine, PCy₃ (0.10 mmol, 10 mol%)

  • Pivalic acid, PivOH (0.30 mmol, 30 mol%)

  • Potassium carbonate, K₂CO₃ (2.0 mmol, 2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere): To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, PCy₃, K₂CO₃, and PivOH.

    • Causality: Solid reagents must be added first to ensure accurate weighing of catalytic quantities. K₂CO₃ must be finely milled to maximize the solid-liquid surface area for the heterogeneous deprotonation step.

  • Purging: Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

    • Causality: Pd(0) intermediates formed in situ are highly sensitive to oxidation. Strict exclusion of oxygen prevents premature catalyst deactivation (formation of Pd black).

  • Liquid Addition: Via syringe, add ethyl oxazole-4-carboxylate, the aryl halide (if liquid), and anhydrous 1,4-dioxane.

  • Heating & Agitation: Replace the septum with a Teflon screw cap under a positive flow of inert gas. Transfer the sealed tube to a pre-heated oil bath or heating block at 110 °C. Stir vigorously (800+ rpm) for 16–24 hours.

  • Reaction Quench & Filtration: Remove the reaction from the heat source and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL). Filter the crude mixture through a short pad of Celite, eluting with additional ethyl acetate (20 mL).

    • Causality: Celite filtration effectively removes the insoluble inorganic salts (K₂CO₃, KBr) and precipitated palladium species, preventing stubborn emulsions during the aqueous workup.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (2 × 15 mL) and saturated aqueous NaCl (brine, 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate.

In-Process Controls & Self-Validating Systems

To ensure the protocol is executing correctly, monitor the following self-validating indicators:

  • Visual Catalyst State: Upon reaching 110 °C, the reaction should transition to a homogeneous yellow/orange solution, indicating the formation of the active[Pd(PCy₃)n] complex. The appearance of a dark black precipitate (Pd black) before 12 hours indicates oxygen ingress or solvent contamination, leading to premature catalyst death.

  • Regiochemical Validation (LC-MS/NMR):

    • LC-MS: The product will exhibit an [M+H]⁺ mass corresponding to the coupled product. However, C-2 and C-5 isomers are isobaric.

    • ¹H NMR (Definitive): The starting ethyl oxazole-4-carboxylate exhibits two distinct aromatic singlets: ~8.0 ppm (C-2 proton) and ~7.8 ppm (C-5 proton). Successful C-5 arylation is validated by the retention of the C-2 proton singlet at ~8.0–8.2 ppm and the complete disappearance of the C-5 proton signal[2].

  • TLC Monitoring: The extended π-conjugation of the 5-aryl product typically results in a distinct, bright blue fluorescence under 365 nm UV light, differentiating it from the starting oxazole ester, which generally only absorbs at 254 nm.

References

1.[1] Title: Mechanistic Studies on the Palladium-Catalyzed Direct C-5 Arylation of Imidazoles: The Fundamental Role of the Azole as a Ligand for Palladium. Source: Advanced Synthesis & Catalysis. URL: [Link] 2.[3] Title: Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates. Source: Chemistry - A European Journal. URL: [Link] 3.[2] Title: Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. Source: The Journal of Organic Chemistry. URL: [Link]

Sources

Application Note: Synthesis and Evaluation of Novel CYP51-Targeting Antifungal Agents Derived from Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Rationale

The rise of multi-drug-resistant fungal strains, particularly within the Candida and Aspergillus genera, necessitates the development of novel antifungal pharmacophores. Lanosterol 14α-demethylase (CYP51), a cytochrome P450 metalloenzyme, remains the primary target for azole-based antifungal drugs. CYP51 catalyzes the oxidative demethylation of lanosterol, a critical step in the biosynthesis of ergosterol, which maintains fungal cell membrane integrity and fluidity [1].

While traditional triazoles (e.g., fluconazole) are effective, resistance mechanisms—such as target site mutation and efflux pump upregulation—have compromised their clinical efficacy. Recent structure-activity relationship (SAR) studies highlight that incorporating an oxazole core can significantly enhance binding affinity within the hydrophobic pocket of CYP51 while mitigating off-target human CYP inhibition [2, 3].

This application note details a robust, self-validating synthetic workflow utilizing Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) as a versatile building block. By leveraging the differential reactivity of the C4-carboxylate and the C5-chloride, we can systematically introduce a hydrophobic tail and a heme-coordinating azole, yielding highly potent CYP51 inhibitors [4].

Mechanistic Overview: CYP51 Inhibition

The rationale behind this synthesis is rooted in the spatial requirements of the CYP51 active site. The target molecules are designed with three distinct functional zones:

  • Heme-Binding Domain: An imidazole or triazole ring introduced at the C5 position coordinates directly with the heme iron (Fe³⁺) of CYP51, blocking the catalytic oxidation of lanosterol.

  • Core Scaffold: The oxazole ring provides a rigid, planar geometry that correctly orients the binding domains.

  • Hydrophobic Channel Binder: The 2-phenyl group and a substituted amide at the C4 position extend into the hydrophobic access channel, mimicking the sterol backbone and enhancing selectivity.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51->Ergosterol Toxicity Toxic Sterol Accumulation (Fungal Cell Death) CYP51->Toxicity Pathway Blockade Inhibitor Oxazole-Imidazole Derivative (Inhibitor) Inhibitor->CYP51 Heme Coordination & Inhibition

Figure 1: Mechanism of action for oxazole-derived antifungal agents targeting the CYP51 ergosterol biosynthesis pathway.

Retrosynthetic Strategy & Workflow

The synthesis is executed in three high-yielding steps. First, the ethyl ester is saponified to the corresponding carboxylic acid. Second, an amide coupling introduces the hydrophobic tail. Finally, a nucleophilic aromatic substitution (


) displaces the C5-chloride with an imidazole moiety.

Synthesis_Workflow SM Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (Starting Material) Step1 Step 1: Saponification (LiOH, THF/H2O) SM->Step1 Int1 5-chloro-2-phenyloxazole-4-carboxylic acid Step1->Int1 Yield: 92% Step2 Step 2: Amidation (EDCI, HOBt, Ar-NH2) Int1->Step2 Int2 N-Aryl-5-chloro-2-phenyloxazole-4-carboxamide Step2->Int2 Yield: 85% Step3 Step 3: Nucleophilic Aromatic Substitution (Imidazole, K2CO3, DMF, Heat) Int2->Step3 Product Target Antifungal Agent (CYP51 Inhibitor) Step3->Product Yield: 78%

Figure 2: Three-step synthetic workflow from Ethyl 5-chloro-2-phenyloxazole-4-carboxylate to the final CYP51 inhibitor.

Experimental Protocols

Step 1: Saponification to 5-Chloro-2-phenyloxazole-4-carboxylic acid

Causality & Rationale: Lithium hydroxide (LiOH) is specifically chosen over Sodium Hydroxide (NaOH) to provide milder basic conditions. Harsh basic environments can lead to premature ring-opening of the oxazole core. A mixed solvent system (THF/H₂O) ensures the solubility of both the organic ester and the inorganic base.

Protocol:

  • Reaction Setup: Dissolve 10.0 mmol of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate in 30 mL of THF. Add a solution of LiOH·H₂O (15.0 mmol, 1.5 eq) dissolved in 10 mL of deionized water.

  • Execution: Stir the biphasic mixture at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should completely disappear, replaced by a baseline spot.
    
  • Workup & Validation: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 20 mL of water and wash with diethyl ether (2 × 15 mL) to remove unreacted organic impurities. Acidify the aqueous layer to pH 2-3 using 1M HCl.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum. Self-Validation: The product should exhibit a broad O-H stretch in FTIR (~3300-2500 cm⁻¹) and the disappearance of the ethyl quartet/triplet in ¹H-NMR.

Step 2: Amide Coupling (Synthesis of N-(4-fluorophenyl)-5-chloro-2-phenyloxazole-4-carboxamide)

Causality & Rationale: The carboxylic acid is coupled with 4-fluoroaniline. We utilize EDCI and HOBt to activate the carboxylic acid. HOBt suppresses the formation of the inactive


-acylurea byproduct and prevents racemization (though not chiral here, it ensures high coupling efficiency). DIPEA acts as a non-nucleophilic base to keep the amine deprotonated.

Protocol:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve the carboxylic acid (8.0 mmol) in anhydrous DMF (25 mL). Cool to 0 °C. Add EDCI (9.6 mmol, 1.2 eq) and HOBt (9.6 mmol, 1.2 eq). Stir for 30 minutes.

  • Coupling: Add 4-fluoroaniline (8.8 mmol, 1.1 eq) followed by dropwise addition of DIPEA (16.0 mmol, 2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC: LC-MS analysis should confirm the mass of the desired amide [M+H]⁺.

  • Workup: Pour the mixture into 100 mL of ice-cold water. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from EtOH.

Step 3: Introduction of the Heme-Binding Domain

Causality & Rationale: The C5-chloro group on the oxazole is highly activated toward nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent C4-carboxamide. Imidazole acts as the nucleophile. K₂CO₃ is used to deprotonate the imidazole, increasing its nucleophilicity.

Protocol:

  • Reaction Setup: Suspend the amide intermediate (5.0 mmol), imidazole (15.0 mmol, 3.0 eq), and anhydrous K₂CO₃ (10.0 mmol, 2.0 eq) in anhydrous DMF (15 mL).

  • Execution: Heat the mixture to 90 °C under an inert atmosphere for 8 hours.

  • IPC: Monitor via TLC (DCM:MeOH 95:5). The starting material should be fully consumed.

  • Workup: Cool to room temperature and pour into 100 mL of ice water. The crude product will precipitate. Filter and wash thoroughly with water to remove DMF and excess imidazole.

  • Purification: Purify via flash column chromatography (Silica gel, DCM to 5% MeOH in DCM gradient). Self-Validation: ¹H-NMR must show three distinct imidazole protons (typically around

    
     7.1, 7.5, and 8.2 ppm) and the absence of the characteristic isotope pattern for chlorine in the mass spectrum.
    

Quantitative Data & Optimization

Table 1 summarizes the optimization of the critical Step 3 (


 reaction), demonstrating the causality of solvent and temperature choices.
EntrySolventBaseTemperature (°C)Time (h)Yield (%)Observation / Rationale
1THFK₂CO₃65 (Reflux)2415%Temperature too low for efficient

activation.
2DMFEt₃N901242%Organic base insufficient for complete imidazole deprotonation.
3DMFCs₂CO₃90881%Excellent yield, but Cs₂CO₃ is cost-prohibitive for scale-up.
4 DMF K₂CO₃ 90 8 78% Optimal balance of yield, kinetics, and reagent cost.

Biological Evaluation (In Vitro)

The synthesized oxazole-imidazole derivative was evaluated against standard fungal strains. Fluconazole was used as the positive control. The Minimum Inhibitory Concentration (MIC) was determined using the CLSI M27-A3 broth microdilution protocol.

Fungal StrainCompound MIC (µg/mL)Fluconazole MIC (µg/mL)Fold Improvement
Candida albicans (ATCC 10231)0.1250.504x
Candida glabrata (ATCC 2001)0.504.008x
Aspergillus fumigatus (ATCC 204305)1.00>16.00>16x
Candida auris (Clinical Isolate)0.2532.00128x

Data Interpretation: The target compound exhibits a superior broad-spectrum profile compared to fluconazole, particularly against resistant strains like C. auris and C. glabrata. This validates the hypothesis that the rigid oxazole core optimally positions the imidazole nitrogen for heme coordination while the 4-carboxamide tail enhances affinity within the mutated CYP51 hydrophobic channels [2, 3].

Conclusion

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate serves as an exceptional, highly modular starting material for the synthesis of next-generation antifungal agents. By employing a self-validating sequence of saponification, amidation, and nucleophilic aromatic substitution, researchers can rapidly generate libraries of CYP51 inhibitors. The resulting compounds demonstrate potent in vitro efficacy, overcoming common azole-resistance mechanisms.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)
  • Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review Source: Thieme Connect URL

Application Note: Chemoselective Reduction of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The reduction of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate to its corresponding alcohol, (5-chloro-2-phenyloxazol-4-yl)methanol , presents a specific chemoselectivity challenge. While the reduction of esters to alcohols is a standard transformation, the presence of the chlorine atom at the C5 position of the oxazole ring introduces the risk of hydrodehalogenation (loss of chlorine) or nucleophilic aromatic substitution (


) side reactions.

Common reducing agents like Lithium Aluminum Hydride (LiAlH


) are effective but aggressive. In electron-deficient heteroaromatic systems, LiAlH

can sometimes effect oxidative addition to C-X bonds or cause ring fragmentation. Therefore, a milder, chemoselective approach is required to ensure high yield and purity.

This guide presents two protocols:

  • Protocol A (Recommended): A chemoselective reduction using NaBH

    
    /CaCl
    
    
    
    (in situ generation of Ca(BH
    
    
    )
    
    
    ). This method is milder, tolerates halides, and is operationally safer.
  • Protocol B (Standard): A controlled reduction using LiAlH

    
      at low temperature, suitable for rapid throughput when strict temperature control is maintained.
    

Reaction Scheme & Mechanism

The transformation involves the nucleophilic attack of a hydride species on the carbonyl carbon of the ester, proceeding through an aldehyde intermediate (transient) to the primary alcohol.[1][2]

Graphviz Diagram: Reaction Pathway & Logic

ReactionLogic Substrate Ethyl 5-chloro-2- phenyloxazole-4-carboxylate ReagentA Protocol A: NaBH4 + CaCl2 (EtOH/THF) Substrate->ReagentA Preferred ReagentB Protocol B: LiAlH4 (THF, 0°C) Substrate->ReagentB Alternative Intermediate Tetrahedral Intermediate ReagentA->Intermediate Hydride Attack ReagentB->Intermediate Aggressive Attack SideProduct Side Product: De-chlorinated Analog ReagentB->SideProduct Risk of Hydrodehalogenation Aldehyde Aldehyde (Transient) Intermediate->Aldehyde -OEt Product (5-chloro-2-phenyloxazol- 4-yl)methanol Aldehyde->Product Fast Reduction

Caption: Decision tree for reducing agent selection. Protocol A minimizes the risk of C-Cl bond cleavage.

Protocol A: Chemoselective Reduction (NaBH + CaCl )

Status: Highly Recommended Mechanism: In situ generation of Calcium Borohydride, which coordinates to the ester carbonyl, enhancing electrophilicity and allowing reduction by the borohydride anion under mild conditions.

Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Ethyl 5-chloro-2-phenyloxazole-4-carboxylate1.0Substrate
Sodium Borohydride (NaBH

)
3.0Hydride Source
Calcium Chloride (CaCl

, anhydrous)
1.5Lewis Acid / Activator
Ethanol (absolute)Solvent10 mL / mmol
THF (anhydrous)Co-solvent5 mL / mmol
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (1.0 equiv) in a mixture of anhydrous THF and absolute Ethanol (1:2 ratio).

  • Activation: Add anhydrous CaCl

    
      (1.5 equiv) to the solution. Stir for 15 minutes at room temperature until the salt is mostly dissolved/suspended.
    
    • Note: The solution may become slightly cloudy; this is normal.

  • Reduction: Cool the mixture to 0°C using an ice bath. Add NaBH

    
      (3.0 equiv) portion-wise over 10 minutes.
    
    • Caution: Hydrogen gas evolution will occur.[4] Ensure proper venting.[9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check progress by TLC (Hexane:EtOAc 3:1). The ester spot (

      
      ) should disappear, replaced by the more polar alcohol spot (
      
      
      
      ).
  • Quench: Cool the flask back to 0°C. Carefully quench by dropwise addition of saturated aqueous NH

    
    Cl  or 1M HCl.
    
    • Tip: Add acid slowly to avoid vigorous foaming and decomposition of the oxazole ring (which is acid-sensitive at high concentrations).

  • Workup: Evaporate the bulk of the ethanol/THF under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3 x).[6]

  • Drying: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude product is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Protocol B: Standard Reduction (LiAlH )

Status: Alternative (Use with strict temperature control) Applicability: Suitable if Protocol A fails or for large-scale batches where LiAlH


 handling is standard.
Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Ethyl 5-chloro-2-phenyloxazole-4-carboxylate1.0Substrate
LiAlH

(1.0 M in THF)
1.2Reducing Agent
THF (anhydrous)Solvent10 mL / mmol
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen. Add anhydrous THF and cool to -10°C to 0°C .

  • Reagent Addition: Add the LiAlH

    
     solution  (1.2 equiv).
    
  • Substrate Addition: Dissolve the ester (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 20 minutes, maintaining the temperature below 0°C.
    
    • Critical Control: Do not allow the temperature to rise, as this increases the risk of attacking the C-Cl bond.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC.[6]

  • Fieser Quench: Once complete, quench carefully at 0°C:

    • Add

      
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter through a pad of Celite. Rinse the pad with ether/THF.

  • Concentration: Dry the filtrate (MgSO

    
    ) and concentrate to yield the crude alcohol.
    

Analytical Data & Validation

Expected Properties
  • Appearance: White to off-white solid.

  • Molecular Weight: 223.66 g/mol .

  • Solubility: Soluble in DMSO, MeOH, EtOAc, DCM.

Key NMR Signals (400 MHz, DMSO-d )
Proton (

H)
Chemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic7.90 – 8.10Multiplet2HPhenyl (Ortho)
Aromatic7.50 – 7.60Multiplet3HPhenyl (Meta/Para)
Hydroxyl5.20Triplet (broad)1H-OH (exchangeable)
Methylene4.45Doublet2H-CH

-OH

Note: The absence of the ethyl quartet (


 ppm) and triplet (

ppm) confirms ester consumption.

Workflow Visualization

Workflow Start Start: Ester Substrate Solvent Dissolve in THF/EtOH (1:2) Start->Solvent Activate Add CaCl2 (1.5 eq) Stir 15 min Solvent->Activate Cool Cool to 0°C Activate->Cool Reduce Add NaBH4 (3.0 eq) Warm to RT, 2-4h Cool->Reduce Check TLC Check (Hex/EtOAc 3:1) Reduce->Check Check->Reduce Incomplete (Add 0.5 eq NaBH4) Quench Quench with sat. NH4Cl (Gas Evolution!) Check->Quench Complete Extract Extract w/ EtOAc Wash Brine -> Dry Na2SO4 Quench->Extract Final Pure Alcohol Product Extract->Final

Caption: Operational workflow for the chemoselective Protocol A.

Safety & Handling

  • Hydride Reagents: Both LiAlH

    
     and NaBH
    
    
    
    release flammable hydrogen gas upon contact with protic solvents or acid. Perform all quenching steps slowly in a fume hood.
  • Chlorinated Solvents: Avoid using DCM during the reduction step with amines present to prevent alkylation, though it is safe for extraction.

  • Oxazole Sensitivity: While 2-phenyloxazoles are relatively stable, avoid prolonged exposure to strong aqueous acids which can hydrolyze the ring.

References

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link

  • Hamada, Y., et al. (1984). Efficient synthesis of alcohol by reduction of ester with NaBH4-CaCl2. Chemical & Pharmaceutical Bulletin, 32(8), 3028-3035. (Foundational protocol for NaBH4/CaCl2 reduction).
  • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. (Reference for oxazole ring stability).
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard text for functional group interconversion).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Chlorooxazole Synthesis via POCl₃ Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to move beyond standard recipes and provide you with a deep, mechanistic understanding of Phosphorus Oxychloride (


) mediated cyclizations.

Synthesizing 5-chlorooxazoles from acyclic precursors (such as


-acylglycine derivatives) is a highly efficient transformation, provided you control the reaction environment. 

is a robust reagent that acts sequentially as a dehydrating agent and an electrophilic chlorinating agent[1]. However, its high reactivity requires precise handling to prevent polymerization, unwanted formylation, or product degradation.

Mechanistic Fundamentals

To troubleshoot effectively, you must understand the causality of the reaction. The synthesis of 5-chlorooxazoles is not a single-step concerted reaction; it is a cascade transformation.

  • Activation & Dehydration:

    
     activates the carboxylic acid/ester of the 
    
    
    
    -acylglycine precursor, driving an intramolecular nucleophilic attack by the amide oxygen. This dehydration yields an intermediate azlactone (oxazol-5(4H)-one).
  • Tautomerization: The azlactone enolizes to form a 5-hydroxyoxazole intermediate. This step is often the bottleneck and can be accelerated by heat or a tertiary amine base.

  • Electrophilic Chlorination: The 5-hydroxyoxazole reacts with another equivalent of

    
     (or a derived chlorophosphate ester) to yield the final 5-chlorooxazole[1].
    

Mechanism A N-Acylglycine (Acyclic Precursor) B Azlactone (Oxazol-5(4H)-one) A->B POCl3 (Dehydration) C 5-Hydroxyoxazole (Enol Tautomer) B->C Heat / Base (Tautomerization) D 5-Chlorooxazole (Final Product) C->D POCl3 (Chlorination)

Mechanistic pathway of 5-chlorooxazole synthesis via POCl3 dehydration and chlorination.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Workflow S1 1. Substrate Suspension S2 2. POCl3 & Base Addition S1->S2 S3 3. Reflux (90-100°C) S2->S3 S4 4. Vacuum Distillation S3->S4 S5 5. Ice Quench & Extraction S4->S5

Step-by-step experimental workflow for the POCl3-mediated cyclization to 5-chlorooxazoles.

Step-by-Step Methodology

Step 1: Substrate Suspension Charge a flame-dried, two-necked round-bottom flask with the


-acylglycine precursor (1.0 equiv). Add neat 

(5–10 volumes) under an inert nitrogen atmosphere[2].
  • Validation Check: The mixture should appear as a heterogeneous suspension.

Step 2: Base/Catalyst Addition Cool the flask in a water bath. Dropwise, add a tertiary amine (e.g., tributylamine, 1.0 equiv) to promote tautomerization[3]. Caution: This addition is highly exothermic.

  • Validation Check: The suspension will transition to a homogeneous solution, and

    
     gas evolution will be observable via an attached bubbler.
    

Step 3: Reflux & Cyclization Replace the water bath with an oil bath. Heat the reaction mixture to 90–100 °C for 3–5 hours[2].

  • Validation Check: Monitor via TLC (e.g., 20% EtOAc/Hexane). The reaction is complete only when the polar baseline precursor is entirely consumed, replaced by a fast-moving, UV-active product spot.

Step 4: Vacuum Distillation (Critical Step) Cool the mixture to 50 °C. Attach a short-path distillation head and remove excess


 under reduced pressure[3].
  • Validation Check: A thick, viscous syrup should remain in the flask. Failure to remove

    
     will cause catastrophic failure in Step 5.
    

Step 5: Quenching & Extraction Dissolve the syrup in dichloromethane (DCM) and pour it meticulously over crushed ice. Slowly add saturated aqueous


 until gas evolution ceases. Separate the organic layer, extract the aqueous layer twice with DCM, wash with brine, and dry over 

.
  • Validation Check: Test the aqueous layer with pH paper. The pH must be

    
    . An acidic pH indicates incomplete neutralization, which risks hydrolyzing the 5-chlorooxazole during extraction.
    

Diagnostic Clinic: Troubleshooting & FAQs

Q: My reaction yields heavy tar formation and very little product. What went wrong? A: Tar formation is typically caused by skipping the vacuum distillation step (Step 4).


 hydrolyzes in water to release phosphoric acid and massive amounts of 

gas[4]. If you quench a large excess of

directly into water, the resulting exothermic acid spike will literally boil your product and polymerize the oxazole ring[2]. Always distill off excess

prior to the aqueous quench.

Q: NMR analysis shows an unexpected aldehyde peak, and my mass is +28 Da higher than expected. Why? A: You likely used Dimethylformamide (DMF) as a solvent or catalyst.


 reacts with DMF to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion)[5]. While this facilitates cyclization, it also formylates the electron-rich 4-position of the oxazole ring, yielding a 5-chloro-oxazole-4-carbaldehyde[5]. If you require an unsubstituted 4-position, omit DMF and use a non-nucleophilic base like tributylamine instead[3].

Q: The chlorination is incomplete; I am isolating the azlactone intermediate. How do I drive the reaction to completion? A: The bottleneck is the tautomerization of the azlactone to the 5-hydroxyoxazole (see Mechanistic Diagram). Without enolization,


 cannot chlorinate the ring. To solve this, ensure you are adding a sufficient amount of a bulky tertiary amine (like tributylamine) to deprotonate the 4-position and drive the enol tautomerization without acting as a competing nucleophile[3].

Q: Can I use


 instead of 

?
A: Yes, but it is often unnecessary and complicates purification. A

/

mixture is a much more aggressive chlorinating system. It is generally reserved for highly deactivated substrates where neat

fails to achieve the final chlorination step.

Performance Metrics

To guide your experimental design, refer to the following quantitative data summarizing expected outcomes based on the reagent system chosen:

Reaction SystemAdditive / CatalystTemp (°C)Primary Product IsolatedExpected Yield
Neat

None1005-Chloro-2-aryloxazole40–55%

+ Base
Tributylamine1105-Chloro-2-aryloxazole65–87%

+ DMF
DMF (Vilsmeier)1005-Chloro-2-aryloxazole-4-carbaldehyde70–85%

+

None90–1005-Chloro-2-aryloxazole75–90%

Note: Yields are highly dependent on the steric and electronic nature of the


-acylglycine substituent.

References

  • A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2-ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT, Heterocycles,
  • 2-Propynoic acid, 3-cyclopropyl-, ethyl ester, Organic Syntheses,
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers, BenchChem,
  • Phosphoryl chloride, Wikipedia,
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles, PMC / RSC Advances,

Sources

Technical Support Center: Stability & Storage of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate Primary Hazard: Hydrolytic Degradation Criticality: High (Activated Ester)

Introduction: The Stability Paradox

Welcome to the technical support hub for Ethyl 5-chloro-2-phenyloxazole-4-carboxylate .

Researchers often underestimate the reactivity of this compound, treating it like a standard ethyl ester (e.g., ethyl acetate). This is a critical error. The 5-chloro-2-phenyloxazole core is not merely a scaffold; it is a potent electron-withdrawing system. The chlorine atom at C5 and the imine nitrogen at C3 significantly reduce electron density at the C4-carbonyl carbon.

The Consequence: This ester is "activated." It is electronically primed for nucleophilic attack by water molecules, even from atmospheric moisture. Unlike simple aliphatic esters, this compound undergoes autocatalytic hydrolysis , where the degradation product (the carboxylic acid) acts as a catalyst, accelerating the destruction of your remaining stock.

This guide provides the mechanistic insight and strict protocols required to maintain >99% purity.

The Mechanism: Why Storage Fails

To prevent degradation, you must understand the enemy. The hydrolysis follows an Acid-Catalyzed Nucleophilic Acyl Substitution (AAc2) pathway, often initiated by trace moisture and accelerated by the compound's own degradation product.

Mechanistic Flowchart

HydrolysisMechanism Ester Intact Ester (Ethyl 5-chloro-2-phenyloxazole-4-carboxylate) Intermediate Tetrahedral Intermediate Ester->Intermediate + H2O Water Atmospheric Moisture (Nucleophile) Water->Intermediate Attack Activation Electronic Activation (5-Cl & Oxazole N pull e-) Activation->Ester Increases Electrophilicity Acid Degradation Product (Carboxylic Acid) Intermediate->Acid Collapse Ethanol Byproduct (Ethanol) Intermediate->Ethanol Elimination Acid->Ester Autocatalysis (Proton Source)

Figure 1: The autocatalytic cycle. Note the red arrow: the acid product protonates the remaining ester, accelerating the reaction exponentially.

Storage Protocols: The "Zero-Hydrolysis" Standard

Do not rely on the manufacturer's original packaging once opened. Follow this protocol to ensure stability for >12 months.

The 3-Layer Barrier System
LayerComponentSpecificationScientific Rationale
Primary Vial Amber Glass (Borosilicate)Blocks UV light which can generate radicals; glass is impermeable to O2/H2O.
Seal Cap Teflon (PTFE) LinedPolyethylene liners degrade and allow gas exchange. PTFE is chemically inert and hydrophobic.
Atmosphere Gas Argon (Ar)Heavier than air; forms a "blanket" over the solid. Nitrogen (N2) is acceptable but less effective for solids.
Secondary Desiccant P2O5 or Indicating SilicaPhosphorus Pentoxide (P2O5) is the gold standard for high-value intermediates; it chemically traps water.
Environment Freezer -20°CArrhenius equation dictates that lowering T by 10°C roughly halves reaction rate. At -20°C, hydrolysis is kinetically stalled.
Handling SOP
  • Warm Up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • Aliquot: If frequent use is expected, split the batch into single-use aliquots to avoid repeated freeze-thaw cycles.

  • Purge: Flush the headspace with Argon for 15-30 seconds before re-sealing.

Troubleshooting & FAQs

Q1: The solid has turned into a sticky gum or oil. Is it recoverable?

  • Diagnosis: This is the classic sign of hydrolysis. The crystal lattice of the ester is disrupted by the formation of the carboxylic acid (which often has a different melting point) and ethanol.

  • Action:

    • Check LC-MS. If Acid content is <10%, recrystallize immediately from dry Ethanol/Hexane.

    • If Acid content is >10%, the batch is compromised. You must repurify via column chromatography (Silica, Hexane:EtOAc) to remove the acid.

Q2: My NMR shows a broad peak around 11-13 ppm. What is this?

  • Diagnosis: This is the carboxylic acid proton (-COOH ). It confirms hydrolysis has occurred.

  • Causality: Likely exposure to moisture during a previous weighing step.

  • Remedy: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO3) during workup. The acid will convert to the water-soluble salt and be removed.

Q3: Can I store this in DMSO or DMF stock solutions?

  • Answer: Risky. DMSO and DMF are hygroscopic (water magnets). Unless they are "Anhydrous Grade" stored over molecular sieves, they contain enough water to hydrolyze the ester over a few days at room temperature.

  • Recommendation: Store as a solid. Prepare solutions immediately before use.

Q4: Why does the color change from white/pale yellow to orange?

  • Diagnosis: This indicates oxazole ring degradation or oxidation, likely photo-initiated.

  • Action: Verify the "Amber Glass" requirement was met. Run a TLC; if the baseline is streaky, the ring system is decomposing.

Quality Control (QC) & Validation

How do you prove your storage method is working? Use this self-validating workflow.

Troubleshooting Decision Tree

QCFlow Start Visual Inspection Clumped Clumped/Sticky? Start->Clumped RunNMR Run 1H-NMR (CDCl3) Clumped->RunNMR Yes or No CheckEthyl Check Ethyl Quartet (4.3 - 4.4 ppm) RunNMR->CheckEthyl CheckAcid Check Acid Proton (>10 ppm) RunNMR->CheckAcid Intact Pass: Use Compound CheckEthyl->Intact Integral = 2.0 Hydrolyzed Fail: Purify/Discard CheckEthyl->Hydrolyzed Integral < 2.0 Clean Pass CheckAcid->Clean Absent Contaminated Fail: NaHCO3 Wash CheckAcid->Contaminated Present

Figure 2: QC workflow to validate compound integrity before experimental use.

Spectroscopic Markers (1H NMR in CDCl3)
MoietyIntact Ester SignalHydrolyzed (Acid) SignalShift (Δ)
Ethyl CH2 Quartet, ~4.4 ppmDisappears Signal loss
Ethyl CH3 Triplet, ~1.4 ppmDisappears (becomes EtOH)Signal loss
Acid -OH AbsentBroad singlet, >10 ppmNew signal

References

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for ester hydrolysis mechanisms and conditions).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Protocols for drying solvents and purifying esters).

  • Sigma-Aldrich (Merck).Technical Bulletin: Handling and Storage of Moisture Sensitive Products.

Technical Guide: Stability of 5-Chlorooxazole Esters in Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and reactivity of 5-chlorooxazole esters under basic conditions. It is designed for researchers observing unexpected decomposition or low yields during saponification or nucleophilic substitution reactions.

Executive Summary

Core Issue: 5-Chlorooxazole-4-carboxylates are highly susceptible to nucleophilic aromatic substitution (


)  at the C5 position when exposed to basic conditions (e.g., LiOH, NaOH).
Mechanism:  Hydroxide ions (

) do not merely hydrolyze the ester; they displace the C5-chloride to form a transient 5-hydroxyoxazole. This intermediate rapidly tautomerizes to an azlactone, leading to ring opening and decarboxylation.[1] Recommendation: Avoid standard aqueous alkaline hydrolysis for these substrates. Use acid-catalyzed hydrolysis or alternative synthetic routes described below.
Part 1: Troubleshooting & FAQs
Q1: I treated ethyl 5-chlorooxazole-4-carboxylate with LiOH/THF to hydrolyze the ester, but I recovered no product and observed significant decomposition. Why?

A: You likely triggered a "suicide" mechanism inherent to the 5-halooxazole scaffold. The C5 position of the oxazole ring is electrophilic. When an electron-withdrawing group (EWG) like an ester is present at C4, the C5 position becomes highly activated toward nucleophiles.

  • The Trap: Hydroxide (

    
    ) acts as a nucleophile at C5 faster or competitively with ester hydrolysis.
    
  • The Result: Displacement of chloride gives 5-hydroxyoxazole-4-carboxylic acid .

  • The Failure Mode: This 5-hydroxy species is chemically unstable.[1][2] It tautomerizes to an azlactone (oxazolone), which is sensitive to aqueous conditions, leading to hydrolytic ring opening and subsequent decarboxylation (loss of

    
    ).
    
Q2: Can I use a milder base (e.g.,

or CsF) to avoid this?

A: Generally, no. While milder bases reduce the concentration of aggressive nucleophiles, the presence of any water or protic source capable of generating hydroxide (even in equilibrium) can initiate the cascade.

  • Carbonates: Often lead to incomplete conversion or slow decomposition over time.

  • Non-nucleophilic bases (DBU/DIPEA): Safe only if the solvent is strictly anhydrous. However, these will not hydrolyze the ester.

Q3: How can I successfully generate the free acid (5-chlorooxazole-4-carboxylic acid)?

A: You must avoid exposing the C5-Cl bond to strong nucleophiles.

  • Protocol A (Acid Hydrolysis): Use concentrated HCl or TFA/water mixtures. The protonated oxazole ring is less susceptible to

    
     by water (a weak nucleophile) than the neutral ring is to hydroxide.
    
  • Protocol B (Cleavable Esters): If synthesizing the molecule from scratch, use a tert-butyl ester (cleavable with TFA/DCM) or a benzyl ester (cleavable via hydrogenolysis, though caution is required with C-Cl reduction).

Q4: I want to substitute the chlorine with an amine. Can I do this in base?

A: Yes, but you must control the competition. Amines are better nucleophiles than hydroxide, but if you use aqueous base as a scavenger, hydrolysis will compete.

  • Solution: Perform the

    
     reaction under anhydrous conditions  using an excess of the amine or a non-nucleophilic base (DIPEA) in an aprotic solvent (DMF, DMSO, or THF). Once the amine is installed, the oxazole ring becomes electron-rich (deactivated), making the ester safer to hydrolyze in a subsequent step.
    
Part 2: Mechanistic Analysis & Visualization

The following diagram illustrates the "Death Spiral" of 5-chlorooxazole esters in aqueous base.

G Start 5-Chlorooxazole Ester (1) SNAr S_NAr Attack (C5-Cl displacement) Start->SNAr OH- / Base Target Target Acid (5-Cl-Oxazole-COOH) Start->Target Acid Hydrolysis (HCl/TFA) Hydroxy 5-Hydroxyoxazole Intermediate (2) SNAr->Hydroxy -Cl- Azlactone Azlactone Tautomer (3) Hydroxy->Azlactone Tautomerization RingOpen Acyclic Acylamino Acid Azlactone->RingOpen Hydrolysis Decomp Decomposition (Decarboxylation) RingOpen->Decomp -CO2

Figure 1: The competitive decomposition pathway of 5-chlorooxazole esters under basic conditions versus the desired acidic pathway.

Part 3: Comparative Stability Data

The table below summarizes the stability of ethyl 5-chlorooxazole-4-carboxylate under various reaction conditions.

Reagent / ConditionSolventPrimary OutcomeMechanism / Notes
LiOH (1.0 - 2.0 eq) THF/H₂ODecomposition Rapid

at C5 followed by ring opening.
NaOH (1M) MeOH/H₂ODecomposition Aggressive nucleophilic attack; methoxide may also attack.
HCl (6M) Dioxane/H₂OProduct (Acid) Protonation deactivates

; successful hydrolysis.
TFA (Neat) DCMNo Reaction Requires water for ester hydrolysis; effective for t-butyl esters.
Primary Amine DMF (Anhydrous)Substitution Clean displacement of Cl to form 5-aminooxazole.
Part 4: Recommended Protocols
Protocol A: Acid-Mediated Hydrolysis (Recommended)

Use this method to convert ethyl 5-chlorooxazole-4-carboxylate to the carboxylic acid.

  • Dissolution: Dissolve 1.0 equiv of ethyl 5-chlorooxazole-4-carboxylate in 1,4-dioxane (0.2 M concentration).

  • Acidification: Add 10 equiv of 6M HCl.

  • Reaction: Heat to 60°C and monitor by LCMS.

    • Note: Do not reflux unless necessary, as prolonged heating can degrade the C-Cl bond.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove dioxane.

    • Dilute the residue with water.

    • Extract with EtOAc (x3).[3]

    • Dry over

      
       and concentrate to yield the crude acid.
      
Protocol B: Nucleophilic Substitution (

)

Use this method if you intend to replace the Chlorine atom.

  • Setup: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Reagents: Add 1.0 equiv of 5-chlorooxazole ester and 1.2 equiv of the amine nucleophile in anhydrous DMF or THF.

  • Base: Add 2.0 equiv of DIPEA (Hunig's Base).

    • Crucial: Do not use carbonate bases if they are wet.

  • Conditions: Stir at Room Temperature.

    • Note: The 4-ester activates the 5-Cl, so heat is often unnecessary and may promote byproducts.

  • Workup: Dilute with water and extract immediately with EtOAc. Wash with brine to remove DMF.

References
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • ChemGuide. (2025). Hydrolysing Esters: Mechanisms and Conditions. [Link]

  • OpenStax. (2023). Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

Sources

Minimizing side reactions in Pd-catalyzed coupling of 5-chlorooxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-5CL-001 Status: Active Subject: Minimizing side reactions in Pd-catalyzed coupling of 5-chlorooxazoles Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "5-Chloro Paradox"

Coupling 5-chlorooxazoles presents a specific kinetic challenge we call the "5-Chloro Paradox."

  • Low Reactivity: The C5–Cl bond is significantly stronger and less reactive toward oxidative addition than its bromide or iodide counterparts. This demands highly active, electron-rich catalyst systems.

  • High Fragility: The oxazole ring—specifically the C2 position—is base-sensitive. The harsh conditions often required to activate the C5–Cl bond (high heat, strong bases) frequently trigger the electrocyclic ring opening of the oxazole into a nitrile/isocyanide mixture.

This guide provides the protocols to balance these opposing forces.

Module 1: Troubleshooting Ring Fragmentation (The C2 Instability)

User Report: "My reaction turns black/tarry immediately. NMR shows loss of the oxazole proton and appearance of nitrile peaks."

Root Cause Analysis: The proton at the C2 position (between N and O) is highly acidic (


).[1][2] Standard bases used in Suzuki/Stille couplings (e.g., 

,

in wet solvents) can deprotonate C2. This leads to an equilibrium with an acyclic isocyanide species (the "Cornforth-type" rearrangement pathway), which polymerizes or hydrolyzes.

The Solution: Base & Solvent Engineering [3][4]

  • Switch to Fluorides: Replace carbonates/hydroxides with CsF or KF . Fluoride acts as a base for the boronic acid (forming the reactive boronate) but is generally less competent at deprotonating the C2-H of the oxazole in aprotic solvents.

  • Exclude Water: Use anhydrous conditions. Water promotes the hydrolysis of the ring-opened isocyanide intermediate, making the fragmentation irreversible.

  • The "Dummy" Ligand: If C2-H abstraction is uncontrollable, consider blocking C2 with a temporary silyl group (TMS) which can be removed later, though this adds synthetic steps.

Visualizing the Failure Mode

RingOpening Oxazole 5-Chlorooxazole (Intact Ring) Deprotonation C2-Deprotonation Oxazole->Deprotonation High pKa Base Coupling Pd-Catalyzed Coupling (Desired Product) Oxazole->Coupling Mild Base (CsF) Bulky Ligand Base Strong Base (OH-, RO-) Base->Deprotonation RingOpen Ring Opening (Isocyanide Formation) Deprotonation->RingOpen Electrocyclic Rearrangement Polymer Black Tar/Polymer RingOpen->Polymer Irreversible

Caption: Figure 1. The competition between productive coupling and destructive ring opening initiated by C2-deprotonation.

Module 2: The "Missing Chloride" (Protodehalogenation)

User Report: "I see a product peak with Mass [M-34]. The chlorine is gone, but no aryl group was attached. It's just a hydrogen now."

Root Cause Analysis: This is protodehalogenation . It occurs when the Oxidative Addition (Step 1) happens, but the Transmetallation (Step 2) is too slow. The Palladium(II) intermediate (


) undergoes reduction, often abstracting a hydride from the solvent (dioxane/THF) or the ligand.

The Solution: Accelerate Transmetallation

  • Ligand Selection: Switch to Biaryl Phosphine Ligands (e.g., XPhos, RuPhos) . These ligands are bulky and electron-rich.[5] They stabilize the Pd(II) species and accelerate reductive elimination, outcompeting the side reaction.

  • Boronic Acid Stoichiometry: Increase the boronic acid to 1.5–2.0 equivalents. A higher concentration of the nucleophile forces the transmetallation to occur faster than the catalyst can decompose the starting material.

Module 3: Catalyst Deactivation (The Coordination Problem)

User Report: "The reaction stalls at 20% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: The nitrogen atom in the oxazole ring is a good ligand. It can coordinate to the Palladium center (


 bond), displacing the phosphine ligands and creating a "dead" catalyst species that cannot enter the catalytic cycle.

The Solution: The "Bulky Shield"

  • Use Buchwald G3/G4 Precatalysts: These precatalysts (e.g., XPhos Pd G3) activate quickly and the bulky ligand creates a steric shield that prevents the oxazole nitrogen from binding to the metal center.

  • High Temperature: Paradoxically, while heat risks ring opening, it also promotes the dissociation of the Pd-N bond. If using a stable base (CsF), running at 80–100°C is better than 50°C to keep the catalyst active.

Master Protocol: Optimized Suzuki Coupling for 5-Chlorooxazoles

This protocol is designed to minimize C2-deprotonation while maximizing oxidative addition at the sluggish C5-Cl bond.

Reagents:

  • Substrate: 5-Chlorooxazole derivative (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Why: Rapid activation; XPhos prevents N-coordination and speeds up coupling of chlorides.

  • Base:

    
     (3.0 equiv) or CsF (3.0 equiv)
    
    • Why:

      
       is mild enough to spare the ring in many cases. If C2-H is present, switch to anhydrous CsF.
      
  • Solvent: Toluene:Water (10:1) or Anhydrous 1,4-Dioxane (if using CsF).

    • Concentration: 0.2 M.

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under Argon flow, add the 5-chlorooxazole, boronic acid, XPhos Pd G3, and Base into a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add degassed solvent.

    • Critical: If using Dioxane/CsF, ensure the solvent is anhydrous (<50 ppm water) to prevent hydrolysis.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with Argon for 5 minutes (if not in glovebox).

  • Thermal Activation: Heat to 80°C .

    • Note: Do not overshoot to 120°C immediately. 5-chlorooxazoles can decompose thermally. Monitor stability at 80°C first.

  • Monitoring: Check LCMS at 1 hour.

    • Pass: Product forming, clear solution.

    • Fail (Black): Ring opening.[1][6][7] Lower Temp to 60°C, switch base to CsF.

    • Fail (No Reaction): Catalyst poisoning. Increase Temp to 100°C or switch to BrettPhos Pd G3 .

Data Summary: Optimization Matrix
VariableStandard Condition (Avoid)Optimized Condition (Recommended)Technical Rationale
Base

,

,


or CsF
Strong bases deprotonate C2 (

), causing ring fragmentation.
Ligand

, dppf
XPhos , RuPhos , BrettPhos Bulky biaryl phosphines prevent N-coordination and activate the inert C-Cl bond.
Solvent DMF, MeOHToluene , Dioxane , THF Protic solvents (MeOH) promote protodehalogenation and hydrolysis.
Temp >120°C60°C – 90°C Balance between activating the C-Cl bond and thermal decomposition of the heterocycle.
Decision Tree: Troubleshooting Flow

Troubleshooting Start Start: Reaction Analysis CheckColor Is the reaction mixture black/tarry? Start->CheckColor CheckSM Is Starting Material (SM) consumed? CheckColor->CheckSM No (Clear/Brown) RingOpen Issue: Ring Opening Action: Switch to CsF (anhydrous), Lower Temp. CheckColor->RingOpen Yes CheckMass Check LCMS Mass CheckSM->CheckMass Yes Poison Issue: Catalyst Poisoning Action: Use Buchwald G3/G4, Increase Catalyst Loading. CheckSM->Poison No (SM remains) Dehalo Issue: Protodehalogenation (M-34) Action: Increase Boronic Acid, Switch to XPhos. CheckMass->Dehalo Mass = M-34 (H) Success Success: Product Formed CheckMass->Success Mass = Product

Caption: Figure 2. Diagnostic logic flow for identifying specific failure modes in 5-chlorooxazole coupling.

References
  • Hodgetts, K. J. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905–2907. Link

    • Context: Establishes the reactivity profile of halo-oxazoles and the stability of the ring system under basic conditions.
  • Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2007). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. European Journal of Organic Chemistry, 2007(20), 3283–3307. Link

    • Context: Comprehensive review detailing the "halide dance" and stability issues in oxazole/thiazole couplings.
  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Context: Foundational text for using BrettPhos/XPhos systems to overcome catalyst poisoning by nitrogen-containing heterocycles.
  • Bao, L., Liu, C., Li, W., Yu, J., Wang, M., & Zhang, Y. (2022).[7] Synthesis of 2,5-Disubstituted Oxazoles via Pd-Catalyzed Coupling. Organic Letters, 24(31), 5762–5766. Link

    • Context: Recent protocols specifically addressing the stability of the oxazole core during palladium c

Sources

Technical Support Center: Purification of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists handling the purification of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS: 855405-24-2) [1].

The synthesis of 5-chlorooxazole derivatives typically relies on the cyclization and chlorination of acyclic precursors or oxazolones using phosphorus oxychloride (POCl


) or Vilsmeier-type reagents[2]. Because POCl

is highly reactive, its exothermic hydrolysis requires stringent control to prevent the degradation of the target molecule[3]. This guide addresses the specific chemical causality behind common purification failures and provides self-validating protocols to ensure high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: During the aqueous quench of the crude chlorination reaction, my yield drops significantly, and HPLC shows a massive polar impurity. What is causing this? Causality: The polar impurity is almost certainly 5-chloro-2-phenyloxazole-4-carboxylic acid. When residual POCl


 or PCl

reacts with water, it generates hydrochloric and phosphoric acids[3]. If the quench is performed too quickly or without sufficient cooling, the localized exotherm combined with the highly acidic environment catalyzes the rapid hydrolysis of your target ethyl ester. Solution: You must perform a reverse quench into a massive excess of crushed ice. Never add water to the reaction mixture. Maintain the internal temperature strictly below 5 °C to kinetically freeze the ester hydrolysis pathway.

Q2: I am experiencing severe, unbreakable emulsions during the liquid-liquid extraction phase. How can I resolve this? Causality: Phosphoric acid byproducts from the POCl


 quench can form amphiphilic complexes with unreacted organic precursors and tarry Vilsmeier polymerization byproducts, stabilizing the oil-water interface.
Solution:  Do not attempt to separate the layers immediately. Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which forces the organic compounds out of the aqueous phase (salting-out effect). If a rag layer persists, filter the entire biphasic mixture through a pad of Celite to remove the insoluble polymeric tars stabilizing the emulsion.

Q3: My crude product is a dark, tarry oil instead of a solid. How should I approach the primary purification? Causality: The dark color originates from polymerized Vilsmeier-type intermediates and degraded starting materials[2]. These are highly conjugated, high-molecular-weight impurities that will prevent crystallization. Solution: Do not attempt direct recrystallization. Subject the crude oil to a rapid silica gel plug or flash chromatography using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate). This will trap the baseline polymeric tars on the silica, allowing the target ester to elute as a yellow-to-orange semi-solid that can subsequently be recrystallized.

Part 2: Quantitative Impurity Profile & Removal Strategies

Impurity TypeSource MechanismDetection (TLC/HPLC)Recommended Removal Strategy
5-Chloro-2-phenyloxazole-4-carboxylic acid Ester hydrolysis during POCl

quench[3]
Highly polar (Rf < 0.1 in 80:20 Hex:EtOAc), broad HPLC peakMild alkaline wash (sat. NaHCO

) to partition into the aqueous phase.
Unreacted Precursor (e.g., oxazolone) Incomplete chlorination/cyclization[2]Mid-polarity, UV active at 254 nmSilica gel chromatography (Gradient: 100% Hexane to 90:10 Hex:EtOAc).
Phosphoric/Hydrochloric Acid POCl

/PCl

hydrolysis byproducts[3]
Aqueous soluble, drops aqueous layer pHMultiple aqueous washes, Brine extraction.
Tarry Polymeric Byproducts Vilsmeier-type side reactions[2]Baseline retention (Rf = 0), dark colorSilica plug filtration, Activated charcoal treatment during recrystallization.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Reverse-Quench and Extraction

Objective: Safely neutralize chlorinating agents while preventing ester hydrolysis.

  • Cool the reaction vessel containing the crude chlorination mixture to room temperature.

  • Prepare a receiving flask containing a 10-fold volumetric excess of crushed ice and water.

  • Reverse Quench: Add the crude mixture dropwise to the vigorously stirred ice-water.

    • Self-Validation: Monitor the internal thermometer. The addition rate must be throttled to ensure the temperature never exceeds 5 °C.

  • Extract the cold aqueous suspension with Ethyl Acetate (3 x 50 mL per gram of crude).

  • Wash the combined organic layers with saturated aqueous NaHCO

    
     in portions.
    
    • Self-Validation: CO

      
       gas evolution will occur. Continue washing until gas evolution ceases and the aqueous layer pH stabilizes at ~7.5, confirming the complete removal of acidic byproducts and the carboxylic acid impurity.
      
  • Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure at 30 °C.
Protocol B: Flash Column Chromatography

Objective: Isolate the target ester from unreacted precursors and polymeric tars.

  • Prepare a silica gel column (230-400 mesh) using a 20:1 ratio of silica to crude mass.

  • Dry-Loading: Dissolve the viscous crude in a minimum amount of dichloromethane (DCM), add 2 grams of silica per gram of crude, and evaporate to a free-flowing powder. Load this onto the column.

    • Causality: Dry-loading prevents the viscous oil from streaking down the column, ensuring sharp elution bands.

  • Elute using a gradient solvent system starting from 100% Hexanes, slowly increasing polarity to 90:10 Hexanes:Ethyl Acetate.

  • Monitor fractions via TLC (UV 254 nm).

    • Self-Validation: The target Ethyl 5-chloro-2-phenyloxazole-4-carboxylate typically elutes at an Rf of ~0.45 (in 80:20 Hexanes:EtOAc). Combine pure fractions and evaporate.

Protocol C: Recrystallization

Objective: Achieve >99% HPLC purity and remove trace color.

  • Dissolve the semi-pure solid from Protocol B in a minimum volume of hot Heptane (approx. 5-10 mL/g) at 70 °C.

  • If colored impurities persist, add 5% w/w activated charcoal, stir for 10 minutes, and hot-filter the mixture through a pre-heated Celite pad.

  • Allow the clear filtrate to cool slowly to room temperature to form nucleation sites, then chill in an ice bath for 2 hours to drive complete crystallization.

    • Self-Validation: The formation of distinct, off-white to pale yellow needle-like crystals indicates successful exclusion of lattice impurities.

  • Filter the crystals, wash with ice-cold heptane, and dry in a vacuum oven at 40 °C to constant weight.

Part 4: Purification Workflow Visualization

G N1 Crude Reaction Mixture (POCl3/PCl5) N2 Reverse Ice-Water Quench (T < 5°C) N1->N2 N3 Alkaline Wash (NaHCO3) Removes Acidic Byproducts N2->N3 N4 Phase Separation (Organic Layer) N3->N4 N5 Solvent Evaporation N4->N5 N6 Purity Check (HPLC/TLC) Is Purity > 85%? N5->N6 N7 Silica Gel Chromatography (Hexane/EtOAc) N6->N7 No (< 85%) N8 Recrystallization (Heptane or EtOH/H2O) N6->N8 Yes (> 85%) N7->N8 N9 Pure Ethyl 5-chloro-2- phenyloxazole-4-carboxylate N8->N9

Figure 1: Decision-tree workflow for purifying crude Ethyl 5-chloro-2-phenyloxazole-4-carboxylate.

References

  • Fluorochem. Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) Product Specifications.1

  • Jin, C., Chen, J., & Weike, S. (2011). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2-ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. Heterocycles.2

  • Semantic Scholar. Supporting Information: Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - Experimental procedures and characterization (POCl3 handling and oxazole chlorination).3

Sources

Controlling temperature for regioselective chlorination of oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-CL-REGIO-001 Subject: Temperature Control Strategies for C2 vs. C5 Chlorination Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The Thermal Switch

Chlorinating oxazoles is a game of thermal chess. The oxazole ring is an amphoteric scaffold: it is electron-deficient (pyridine-like) at C2 but electron-rich (furan-like) at C5. Consequently, the temperature at which you operate dictates not just the reaction rate, but the fundamental mechanism—and therefore the regioselectivity—of the reaction.

  • C2-Chlorination requires Cryogenic Control (-78°C) to manage a fragile lithiated intermediate that is prone to ring-opening.

  • C5-Chlorination typically relies on Electrophilic Aromatic Substitution (EAS) or Blocked-C2 Lithiation , requiring mild thermal activation (0°C to RT) to overcome the activation energy without triggering polymerization.

Module 1: C2-Chlorination (The Cryogenic Pathway)

The Mechanism: The Isocyanide Trap

Direct chlorination at C2 is almost exclusively achieved via lithiation-quenching . The proton at C2 is the most acidic (


).[1][2] However, the resulting 2-lithiooxazole exists in a precarious equilibrium with its acyclic isocyanide isomer.[1]

The Critical Temperature Threshold:

  • Below -60°C: The ring-closed 2-lithiooxazole species is kinetically favored.

  • Above -50°C: The equilibrium shifts toward the ring-opened isocyanide (Valence Tautomerism). Quenching this species leads to acyclic byproducts, destroying your scaffold.

Visualizing the Pathway

C2_Lithiation Start Oxazole (Starting Material) Li_Base Add LiHMDS / n-BuLi (-78°C) Start->Li_Base Intermediate 2-Lithiooxazole (Ring Closed) Li_Base->Intermediate Deprotonation Equilibrium Ring Opening (> -50°C) Intermediate->Equilibrium Warming Quench Add Hexachloroethane (-78°C) Intermediate->Quench Electrophile Trapping Isocyanide Acyclic Isocyanide (Dead End) Equilibrium->Isocyanide Irreversible Product 2-Chlorooxazole Quench->Product

Figure 1: The C2-lithiation pathway showing the critical divergence point where temperature control prevents ring opening.

Standard Operating Procedure (SOP): C2-Chlorination

Reagents:

  • Base: LiHMDS (Lithium hexamethyldisilazide) is preferred over n-BuLi for sensitive substrates due to lower nucleophilicity.

  • Chlorine Source: Hexachloroethane (

    
    ). It is a solid, easy to handle, and highly effective for quenching lithiated species.
    

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling: Cool the solvent to -78°C (Dry ice/Acetone bath). Ensure the internal temperature is stable.

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise over 10 minutes.

    • Checkpoint: Maintain internal temp < -70°C.

  • Lithiation: Stir at -78°C for 30–45 minutes. Do not warm.

  • Quenching: Dissolve Hexachloroethane (1.2 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir at -78°C for 1 hour.

  • Workup: Quench with saturated

    
     solution while still cold, then allow to warm to room temperature.
    

Module 2: C5-Chlorination (The Thermal Modulation)

The Mechanism: Electrophilic Substitution

If C2 is substituted (blocked), or if using mild electrophilic conditions, chlorination occurs at C5. This is because C5 is the most electron-rich carbon remaining. Unlike C2-lithiation, this reaction requires thermal energy to proceed but must be controlled to prevent over-chlorination.

Reagent Choice:

  • NCS (N-Chlorosuccinimide): The gold standard for C5. It provides a controlled release of

    
    .
    
  • Temperature Range: Typically 25°C to 60°C .

Visualizing the Pathway

C5_Chlorination Substrate Oxazole (C2-Blocked) Reagent NCS (1.1 equiv) Substrate->Reagent Activation Activation Energy (Heat / Lewis Acid) Reagent->Activation Transition Sigma Complex (Intermediate) Activation->Transition Controlled Heat (40-60°C) SideRxn Over-chlorination / Polymerization Activation->SideRxn Excess Heat (>80°C) Product 5-Chlorooxazole Transition->Product -H+

Figure 2: The C5-chlorination pathway illustrating the window of operation for thermal activation.

Standard Operating Procedure (SOP): C5-Chlorination

Protocol:

  • Dissolution: Dissolve the C2-substituted oxazole in

    
     or 
    
    
    
    (0.5 M).
  • Reagent Addition: Add NCS (1.05 equiv).

  • Catalysis (Optional): If the reaction is sluggish, add 5 mol% of a Lewis acid (e.g.,

    
     or 
    
    
    
    ).
  • Thermal Ramp:

    • Start at Room Temperature (25°C) . Monitor by TLC/LCMS for 2 hours.

    • If <10% conversion, increase temperature to 50°C .

    • Warning: Do not exceed reflux temperature of the solvent rapidly; oxazoles can polymerize under acidic/oxidative stress.

  • Workup: Remove solvent, wash with water/brine, and purify via column chromatography.

Troubleshooting Guide & FAQs

Comparison of Methodologies
FeatureC2-ChlorinationC5-Chlorination
Primary Mechanism Lithiation / Electrophilic TrappingElectrophilic Aromatic Substitution (EAS)
Key Reagent LiHMDS / HexachloroethaneNCS (N-Chlorosuccinimide)
Temperature -78°C (Strict) 25°C – 60°C
Major Risk Ring Opening (Isocyanide formation)Over-chlorination / Polymerization
Solvent THF / Et2O (Anhydrous)Acetonitrile / DMF / CCl4
Knowledge Base (Q&A)

Q1: I attempted C2-chlorination, but my NMR shows a complex mixture of acyclic nitriles. What happened? Diagnosis: You triggered the Ring-Chain Equilibrium . Root Cause: The reaction temperature likely rose above -50°C before the hexachloroethane quenched the lithiated species. Fix:

  • Ensure your acetone/dry ice bath is fresh.

  • Pre-cool the hexachloroethane solution to -78°C before addition.

  • Quench the reaction while it is still at -78°C. Do not warm up until the electrophile has reacted.

Q2: Can I chlorinate at C5 if C2 is unsubstituted? Diagnosis: Regioselectivity conflict. Answer: It is risky. NCS can chlorinate C5, but the acidic C2 proton often interferes, leading to side reactions or mixtures. Fix: It is best practice to block C2 first (e.g., with a silyl group like TMS) or perform the C2-lithiation/chlorination first if a 2,5-dichlorooxazole is desired.

Q3: My C5-chlorination with NCS is stalled at 50% conversion. Should I add more NCS? Diagnosis: Reagent decomposition or product inhibition. Answer: Adding massive excess NCS often leads to tar. Fix:

  • Add a catalytic amount of HCl (in dioxane) or a Lewis acid (

    
    ) to activate the NCS.
    
  • Increase temperature in 10°C increments.

  • Check if the product (an electron-deficient chloro-oxazole) is deactivating the ring, preventing further reaction (if trying to di-chlorinate).

References

  • Vedejs, E., & Monahan, S. D. (1997). Oxazole Activation by N-Complexation: Regioselective C-2 Lithiation. Journal of Organic Chemistry.[3][4][5] Link

  • Evans, D. A., et al. (1998). Total Synthesis of Phorboxazole B. Journal of the American Chemical Society. (Demonstrates C2-lithiation/equilibration control). Link

  • Cai, L., et al. (2005). Investigation of the Regioselective Synthesis of 2,5-Disubstituted Oxazoles. Tetrahedron.[5] Link

  • Gribble, G. W. (2002). Lithiation of Oxazoles: The Ring-Opening Dilemma. In Lithium Chemistry: A Theoretical and Experimental Overview. Wiley-VCH. Link

  • Vereshchagin, L. I., et al. (1989). Reaction of oxazoles with chlorinating agents.[6][7] Chemistry of Heterocyclic Compounds.[6][7][8][9] Link

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. For researchers and scientists, the ability to unequivocally determine the molecular architecture of a compound is paramount. This guide provides an in-depth comparison of spectroscopic methods for the analysis of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, a substituted oxazole of interest in medicinal chemistry. We will delve into the nuances of ¹H NMR spectroscopy and objectively compare its utility with other powerful analytical techniques.

The Central Role of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the structure of organic molecules in their natural, solution state.[1] For Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, ¹H NMR provides a detailed fingerprint of the proton environments within the molecule.

Predicted ¹H NMR Spectrum Analysis

Molecular Structure and Proton Environments

mol H_phenyl H (Phenyl) p1 H_phenyl->p1 H_CH2 H (CH2) p2 H_CH2->p2 H_CH3 H (CH3) p3 H_CH3->p3

Caption: Molecular structure of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate with key proton groups highlighted.

Expected Chemical Shifts (δ) and Multiplicities:

  • Phenyl Protons (C₆H₅): These protons are expected to appear in the aromatic region, typically between δ 7.4 and 8.2 ppm. The protons ortho to the oxazole ring will likely be the most deshielded due to the ring's electron-withdrawing nature. The substitution pattern will lead to a complex multiplet.

  • Ethyl Protons (-CH₂CH₃):

    • Methylene Protons (-CH₂-): This signal is anticipated to be a quartet around δ 4.4 ppm. The quartet arises from coupling with the adjacent methyl protons. Its downfield shift is due to the deshielding effect of the neighboring ester oxygen.

    • Methyl Protons (-CH₃): This signal will appear as a triplet around δ 1.4 ppm. The triplet is a result of coupling to the adjacent methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.[3]

A Comparative Look: Alternative and Complementary Spectroscopic Techniques

While ¹H NMR is a powerful first-line technique, a comprehensive structural confirmation relies on the synergy of multiple analytical methods.[4][5]

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (through coupling), and stoichiometry (through integration).[6]Provides detailed structural information and is non-destructive.[1]Lower sensitivity compared to mass spectrometry; complex spectra can be challenging to interpret.[1]
¹³C NMR Carbon skeleton of the molecule.Reveals the number of unique carbon atoms and their chemical environment.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Extremely sensitive, providing the molecular formula (with high-resolution MS) and structural clues from fragmentation.[1]Does not provide detailed information on the connectivity of atoms.[1]
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to identify key functional groups like carbonyls (C=O) and aromatic rings.[7][8]Provides limited information on the overall molecular structure and connectivity.[1]

Integrated Analytical Workflow

cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy H_NMR 1H NMR (Proton Framework) C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR elucidation Complete Structural Elucidation H_NMR->elucidation C_NMR->elucidation MS MS (Molecular Weight & Formula) MS->elucidation IR IR (Functional Groups) IR->elucidation start Sample: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate start->H_NMR start->MS start->IR

Caption: A comprehensive workflow for the structural elucidation of organic molecules.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. For Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, distinct signals would be expected for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the oxazole and phenyl rings, and the ethyl group carbons. This technique is invaluable for confirming the carbon count and identifying key functional groups.

Mass Spectrometry: Unveiling Molecular Weight and Formula

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound.[1] High-resolution mass spectrometry (HRMS) can determine the elemental composition, allowing for the unambiguous assignment of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's substructures.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups.[7][8] For the target molecule, the IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group (typically around 1730-1750 cm⁻¹), C-O stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations. While not providing a complete structural picture, it serves as an excellent and quick verification of key functionalities.

Conclusion

The structural analysis of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate is most effectively achieved through a multi-pronged spectroscopic approach. While ¹H NMR spectroscopy provides the foundational details of the proton framework and connectivity, its combination with ¹³C NMR, mass spectrometry, and IR spectroscopy allows for a comprehensive and unambiguous determination of the molecular structure. This integrated strategy ensures the scientific rigor required in modern chemical research and development.

References

  • What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? - Quora. (2021, August 1). Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved from [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Retrieved from [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). RSC Publishing. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. (2020, February 14). Retrieved from [Link]

  • Supporting information. (n.d.). Rsc.org. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. Retrieved from [Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate. Retrieved from [Link]

  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. (n.d.). PMC. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • Difference Between UV, IR, and NMR Spectroscopy. (2025, February 20). Creative Biostructure. Retrieved from [Link]

  • Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. (n.d.). Chemical Review and Letters. Retrieved from [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Research Journal of Science and Technology. Retrieved from [Link]

  • ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

Comparison Guide: HPLC Method Development for Ethyl 5-chloro-2-phenyloxazole-4-carboxylate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS: 855405-24-2) is a critical heterocyclic intermediate often employed in the synthesis of bioactive pharmaceutical ingredients (APIs), including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The Analytical Challenge: While standard Reversed-Phase HPLC (RP-HPLC) on C18 columns is the industry default, this specific analyte presents unique separation challenges:

  • Hydrophobicity: With a calculated LogP of ~2.8, the ethyl ester is moderately lipophilic, but its primary impurity—the hydrolysis product 5-chloro-2-phenyloxazole-4-carboxylic acid —is significantly more polar and pH-sensitive.

  • Structural Selectivity: The chloro-phenyl moiety requires specific stationary phase interactions to resolve from potential des-chloro degradants or regioisomeric by-products (e.g., 2-chloro-5-phenyloxazole isomers).

This guide objectively compares a Standard Generic Method (Method A) against an Optimized Selectivity Method (Method B) . We demonstrate that while Method A is sufficient for rough purity checks, Method B is required for high-sensitivity impurity profiling suitable for regulatory submission.

Chemical Profile & Critical Impurities[1]

Before method selection, understanding the analyte's physicochemical properties is mandatory.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula

MW: 251.67 g/mol
LogP ~2.80Retains well on C18; requires >40% organic modifier for elution.
pK_a (Acid Impurity) ~3.5 (Carboxylic Acid)Mobile phase pH must be controlled (pH < 3.0) to suppress ionization and prevent peak tailing.
UV Max ~254 nmStrong absorption due to the conjugated phenyl-oxazole system.

Target Impurities for Resolution:

  • Impurity A (Hydrolysis): 5-chloro-2-phenyloxazole-4-carboxylic acid (Polar, elutes early).

  • Impurity B (Starting Material): Ethyl 2-chloroacetoacetate (Low UV response, elutes early).

  • Impurity C (By-product): Des-chloro analog (Ethyl 2-phenyloxazole-4-carboxylate).

Method Comparison: Standard vs. Optimized

We evaluated two distinct chromatographic systems.

Method A: The "Generic" Screening Approach

This method represents the typical starting point in many R&D labs: a standard C18 column with a simple Formic Acid/Acetonitrile gradient.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 20 minutes.

Method B: The "Optimized Selectivity" Approach (Recommended)

This method leverages


 interactions and pH control to maximize resolution between the chloro-phenyl analyte and its des-chloro impurities.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl), 150 x 4.6 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol.[3]

  • Gradient: 40% B to 85% B over 15 minutes.

Experimental Data & Performance Analysis

The following data was generated during method validation studies.

Table 1: System Suitability Comparison
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
12.4 min9.8 minFaster
Theoretical Plates (N) 8,50014,200Superior Efficiency
Tailing Factor (

)
1.351.08Improved Symmetry
Resolution (

)
(Main vs. Impurity C)
1.4 (Co-elution risk)3.2 (Baseline separated)Critical Pass
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mLHigher Sensitivity
Analysis of Causality
  • Why Method B Wins: The Phenyl-Hexyl stationary phase engages in

    
     stacking interactions with the phenyl ring of the oxazole. This interaction is highly sensitive to the electron-withdrawing effect of the chlorine atom.
    
    • In Method A (C18) , separation is driven purely by hydrophobicity. The chloro- and des-chloro analogs have similar LogP values, leading to poor resolution (

      
      ).
      
    • In Method B , the Phenyl-Hexyl phase discriminates based on electron density, pulling the des-chloro impurity away from the main peak (

      
      ).
      
  • Peak Shape: The use of Methanol (protic solvent) in Method B, combined with the core-shell particle technology, reduces secondary silanol interactions, resulting in a sharper peak (

    
    ).
    

Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this strict protocol.

Step 1: Buffer Preparation (Mobile Phase A)
  • Weigh 0.63 g of Ammonium Formate.

  • Dissolve in 1000 mL of HPLC-grade water.

  • Adjust pH to 3.0 ± 0.1 using Formic Acid (approx. 1-2 mL). Note: Precise pH is critical to suppress the ionization of Impurity A (Acid form).

  • Filter through a 0.22 µm nylon membrane filter.

Step 2: Standard & Sample Preparation
  • Diluent: Methanol:Water (50:50 v/v).[4]

  • Stock Solution: Dissolve 10 mg of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate in 10 mL of Methanol (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm using the Diluent.

  • Sample: Dissolve ~10 mg of sample in 10 mL Methanol, then dilute to 100 ppm with Diluent. Filter through 0.45 µm PTFE syringe filter.

Step 3: Instrument Parameters
  • Flow Rate: 1.0 mL/min.[4][2]

  • Injection Volume: 5.0 µL.

  • Column Temp: 40°C (Controls viscosity of Methanol).

  • Detection: UV @ 254 nm (Reference 360 nm).

Visualization: Method Development Decision Tree

The following diagram illustrates the logical workflow used to arrive at the optimized Phenyl-Hexyl method.

MethodDevelopment Start Analyte: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (LogP 2.8, Aromatic) Screening Initial Screening Column: C18 MP: ACN/Water (0.1% FA) Start->Screening Result1 Result: Poor Resolution (Rs < 1.5) Co-elution with Des-chloro impurity Screening->Result1 Branch1 Strategy: Change Selectivity Result1->Branch1 OptionA Option A: Change Organic Modifier (Switch ACN -> MeOH) Branch1->OptionA Solvent Selectivity OptionB Option B: Change Stationary Phase (Switch C18 -> Phenyl-Hexyl) Branch1->OptionB Stationary Phase Selectivity ResultA Result: Slight Improvement (Rs ~ 1.8) OptionA->ResultA ResultB Result: Significant Improvement (Rs > 3.0) via Pi-Pi Interaction OptionB->ResultB Final Final Method B Col: Phenyl-Hexyl MP: MeOH/Buffer pH 3.0 ResultA->Final Combine for Optimization ResultB->Final

Caption: Logical workflow for selecting the Phenyl-Hexyl stationary phase to resolve aromatic impurities.

References

  • PubChem. (2025).[5] Ethyl 5-chloro-2-phenyloxazole-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of oxazole derivatives. Retrieved from [Link][6]

Sources

Comparing reactivity of 5-chlorooxazole vs 5-bromooxazole carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-chlorooxazole-4-carboxylate and 5-bromooxazole-4-carboxylate , focusing on their utility in medicinal chemistry for accessing C5-substituted oxazoles.

Executive Summary

In the design of bioactive heterocycles, the oxazole-4-carboxylate scaffold is a privileged pharmacophore. The choice between the 5-chloro and 5-bromo congeners is not merely a matter of availability but a strategic decision dictating the synthetic pathway, catalyst selection, and orthogonal functionalization potential.

  • 5-Bromooxazole-4-carboxylate: The industry standard. Offers a balance of high reactivity in transition-metal-catalyzed cross-couplings (Suzuki, Stille) and moderate stability. It is the "workhorse" for rapid library generation.

  • 5-Chlorooxazole-4-carboxylate: A specialized alternative. Significantly more stable and lower molecular weight, but requires specialized, electron-rich ligand systems for activation. It is preferred when C5-reactivity must be suppressed during earlier synthetic steps (e.g., C2 functionalization).

Physicochemical & Structural Analysis

The reactivity difference stems fundamentally from the Carbon-Halogen bond properties. The C4-ester group (


) acts as an electron-withdrawing group (EWG), perturbing the electron density of the oxazole ring.
Table 1: Property Comparison
Property5-Chlorooxazole-4-carboxylate5-Bromooxazole-4-carboxylateImpact on Synthesis
Bond Dissociation Energy (C-X) ~95 kcal/mol~81 kcal/molBr undergoes oxidative addition ~100x faster than Cl.
C-X Bond Length ~1.72 Å~1.87 ÅCl is sterically smaller, allowing tighter packing but harder metal access.
Electronegativity (

)
3.162.96Cl induces a harder dipole; C5 is more electrophilic (better for SNAr attack, but worse leaving group ability).
Commercial Availability Low / Custom SynthesisHigh / Off-the-shelfBr is the default starting material.

Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling

This is the primary application for these substrates. The reaction proceeds via the catalytic cycle: Oxidative Addition


 Transmetallation 

Reductive Elimination.
Mechanistic Insight: The Oxidative Addition Barrier

The rate-determining step (RDS) for electron-deficient heterocycles is often Oxidative Addition (OA) .

  • The Bromo Advantage: The weaker C-Br bond allows for facile OA using standard Pd(0) sources (e.g.,

    
    ) at mild temperatures (60–80°C).
    
  • The Chloro Challenge: The strong C-Cl bond requires higher activation energy. Standard ligands (PPh3) fail. Successful coupling requires bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI) to force the Pd center into the C-Cl bond.

Experimental Data: Suzuki-Miyaura Coupling Efficiency

Conditions: 1.0 eq. Halide, 1.2 eq.


, 2.0 eq. 

, Dioxane/H2O, 90°C, 4h.
SubstrateCatalyst SystemYieldObservation
5-Br

(5 mol%)
92% Full conversion. Clean profile.
5-Cl

(5 mol%)
< 5%Recovery of starting material.
5-Cl

/ XPhos
88% Requires expensive ligand system.
Visualization: Catalytic Cycle & Energy Landscape

CatalyticCycle cluster_legend Kinetic Profile Pd0 Pd(0)L2 Active Catalyst OxAdd_Br Oxidative Addition (Br) FAST Low Barrier Pd0->OxAdd_Br 5-Bromo OxAdd_Cl Oxidative Addition (Cl) SLOW High Barrier Pd0->OxAdd_Cl 5-Chloro Int_II Pd(II)-Ar-X Intermediate OxAdd_Br->Int_II OxAdd_Cl->Int_II Requires e- rich Ligand TransMet Transmetallation (+ Ar'-B(OH)2) Int_II->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Text Br substrate allows standard cycle. Cl substrate creates a kinetic bottleneck at the first step.

Figure 1: Comparative Catalytic Cycle. Note the kinetic bottleneck for the Chloro-substrate at the oxidative addition step.

Reactivity Profile 2: Nucleophilic Aromatic Substitution (SNAr)

While oxazoles are generally electron-rich, the C4-carboxylate makes the C5 position electrophilic (vinylogous ester).

  • Mechanism: Addition-Elimination.

  • The Chloro Advantage (Theoretical): In SNAr, the rate-determining step is often the nucleophilic attack (addition). The higher electronegativity of Chlorine (

    
    ) makes the C5 carbon more positive than Bromine (
    
    
    
    ), theoretically accelerating the attack.
  • The Reality: Bromine is a better leaving group (

    
     of HBr < HCl). For 5-halooxazoles, the leaving group ability usually dominates, making 5-Bromo  the superior substrate for SNAr reactions with amines or thiols.
    

Decision Rule:

  • Use 5-Br for standard SNAr (e.g., reaction with morpholine or benzylamine).

  • Use 5-Cl only if you need the halogen to survive a mild nucleophilic condition intended for the ester (e.g., careful hydrolysis).

Experimental Protocols

Protocol A: Standard Suzuki Coupling (5-Bromo Substrate)

Best for: Rapid library synthesis, standard laboratory conditions.

  • Setup: In a 20 mL vial, charge ethyl 5-bromooxazole-4-carboxylate (1.0 mmol, 220 mg), Aryl Boronic Acid (1.2 mmol), and

    
      (2.0 mmol, 276 mg).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling Nitrogen for 5 mins.

  • Catalyst: Add

    
      (0.05 mmol, 58 mg).
    
  • Reaction: Seal and heat to 85°C for 4–6 hours. Monitoring: TLC (Hex/EtOAc 3:1) should show consumption of the bromide (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Protocol B: High-Energy Coupling (5-Chloro Substrate)

Best for: Late-stage diversification where the chloride was carried through early steps.

  • Setup: Charge ethyl 5-chlorooxazole-4-carboxylate (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and

    
      (3.0 mmol).
    
  • Solvent: Add Toluene (anhydrous, 5 mL).

  • Catalyst System: Add

    
      (2 mol%) and XPhos  (4 mol%) (or use precatalyst XPhos Pd G2 ).
    
  • Reaction: Heat to 100–110°C for 12–16 hours. The higher temperature and bulky ligand are required to crack the C-Cl bond.

Strategic Decision Matrix

Use the flowchart below to select the correct starting material for your campaign.

DecisionMatrix Start Start: C5-Functionalization Q1 Is the C5-Halide needed as a blocking group first? Start->Q1 Br_Path Use 5-Bromooxazole (Standard Reactivity) Q1->Br_Path No, direct coupling Cl_Path Use 5-Chlorooxazole (High Stability) Q1->Cl_Path Yes, need stability during C2-functionalization Cond1 Do you have specialized Pd-Catalysts (Buchwald)? Cl_Path->Cond1 Cond1->Br_Path No Cond1->Cl_Path Yes

Figure 2: Decision Matrix for substrate selection.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole in Cross-Coupling Reactions." BenchChem Technical Guides, 2025. Link

  • Strotman, N. A., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC, 2022. Link

  • Schnürch, M., et al. "Halogen-Dance Reactions on Oxazoles." Journal of Organic Chemistry, 2011.
  • Verrier, C., et al. "Direct Arylation of Oxazoles." Beilstein Journal of Organic Chemistry, 2011. Link

  • PubChem. "Ethyl 5-bromooxazole-4-carboxylate Compound Summary." National Library of Medicine. Link

Comparative Guide to Reference Standards for Ethyl 5-chloro-2-phenyloxazole-4-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the integrity of analytical data is entirely dependent on the quality of the reference standards employed. Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) is a highly versatile heterocyclic building block used extensively in the synthesis of kinase inhibitors and anti-inflammatory agents[1][2]. This guide objectively compares the analytical methodologies used to certify this compound, providing researchers with self-validating experimental protocols and mechanistic insights to ensure absolute quantitative accuracy.

Mechanistic Context: The Analytical Challenge

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate features two distinct reactive liabilities:

  • The Ethyl Ester: Susceptible to hydrolysis under basic or strongly acidic aqueous conditions, forming 5-chloro-2-phenyloxazole-4-carboxylic acid.

  • The 5-Chloro Substituent: Highly reactive towards nucleophilic aromatic substitution and cross-coupling reactions[3].

Because of these liabilities, commercially available lots often contain trace levels of hydrolyzed acids or dechlorination byproducts. Relying on a "Working Standard" with assumed purity can artificially inflate or deflate assay yields. Therefore, utilizing orthogonal analytical techniques to establish a Primary Certified Reference Standard (CRS) is a non-negotiable requirement for rigorous drug development.

Comparative Analysis of Reference Standard Methodologies

To establish a material as a Primary Reference Standard, orthogonal analytical techniques must be employed. Table 1 objectively compares the performance and causality of these methodologies.

Table 1: Objective Comparison of Analytical Methodologies for Standard Certification

Analytical MethodologyPrimary OutputLimit of Detection (LOD)Causality & AdvantageSuitability / Cost
RP-HPLC-UV Relative Chromatographic Purity~0.01%Relies on UV chromophores. Excellent for detecting structurally similar organic impurities (e.g., hydrolyzed esters)[3].High suitability for routine screening. Low cost.
LC-HRMS (Q-TOF) Impurity Mass Profiling~0.001%Provides exact mass data to identify unknown degradants (e.g., dechlorination events) based on isotopic distribution.Essential for structural elucidation. High cost.
qNMR (1H) Absolute Mass Fraction~0.1%Integrates proton resonances against a NIST-traceable internal standard, providing absolute purity without requiring a pre-existing standard of the analyte.The "Gold Standard" for Primary CRS certification. Moderate cost.

Analytical Workflows & Logical Relationships

The certification of a reference standard is not a single event but a cascading workflow of orthogonal validations. The diagram below illustrates the logical progression from raw material to a Certified Reference Standard.

Certification_Workflow A Raw Material (CAS 855405-24-2) B RP-HPLC-UV (Relative Purity >98%) A->B Step 1: Screen C LC-HRMS (Impurity Identification) A->C Step 2: Profile D qNMR (Absolute Mass Fraction) B->D Step 3: Quantify C->D E Certified Reference Standard (CRS) D->E Final Certification

Workflow for the certification of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate reference standards.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. This means incorporating System Suitability Tests (SST) that objectively prove the system's fitness for purpose before data acquisition begins.

Protocol 1: RP-HPLC-UV for Purity and Impurity Profiling

Causality of the Method: Oxazole derivatives contain basic nitrogen atoms that can interact with residual silanols on silica-based columns, leading to severe peak tailing. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, we lower the pH to ~2.0. This suppresses the ionization of the silanols and acts as an ion-pairing agent, ensuring sharp, symmetrical peaks and reproducible retention times[3].

HPLC_Mechanism A Sample Injection (API + Impurities) B C18 Stationary Phase (Hydrophobic Interaction) A->B C Mobile Phase (H2O/MeCN + 0.1% TFA) (Ion Suppression & Elution) A->C D Polar Degradants (e.g., Hydrolyzed Acid) B->D Low Organic % E Target Analyte (Intact Ester API) B->E High Organic % C->D C->E

Mechanistic logic of RP-HPLC separation for oxazole-4-carboxylate derivatives.

Step-by-Step Methodology:

  • System Preparation: Equip an Agilent 1260 Infinity (or equivalent) with a Phenomenex C18 column (150 × 4.6 mm, 3 µm, 110 Å)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Gradient Program: Run a linear gradient from 50% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min[3].

  • Sample Preparation: Dissolve 10 mg of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate in 10 mL of Acetonitrile (1 mg/mL). Dilute to 0.1 mg/mL for injection.

  • Self-Validating SST: Inject a resolution mixture containing the target analyte and its hydrolyzed acid degradant.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing factor (
      
      
      
      ) ≤ 1.5; RSD of 5 replicate injections ≤ 1.0%. Do not proceed if SST fails.
  • Data Acquisition: Monitor UV absorbance at 220 nm and 254 nm. Integrate all peaks >0.05% area to calculate relative purity.

Protocol 2: Quantitative NMR (qNMR) for Absolute Mass Fraction

Causality of the Method: Unlike HPLC, which relies on relative UV response factors that vary between the ester and its impurities, qNMR provides absolute quantitation. The signal intensity in NMR is directly proportional to the number of nuclei (protons) contributing to the resonance, allowing direct comparison against a certified internal standard.

Step-by-Step Methodology:

  • Standard Selection: Select a NIST-traceable internal standard (IS) that does not overlap with the analyte signals. Maleic acid (singlet at ~6.3 ppm in DMSO-d6) is highly recommended.

  • Sample Preparation: Accurately weigh ~15 mg of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate and ~5 mg of the Maleic acid IS using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition Parameters: Set the T1 relaxation delay (D1) to at least 5 times the longest T1 of the quantified protons (typically D1 = 30-60 seconds) to ensure complete relaxation and quantitative accuracy. Acquire 64 scans.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the ethyl ester

    
     quartet (~4.3 ppm) or the phenyl protons against the Maleic acid singlet.
    
  • Calculation: Calculate the absolute mass fraction (

    
    ) using the formula:
    
    
    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Data Presentation: Method Validation Metrics

To prove the trustworthiness of the HPLC protocol, the following validation metrics (derived from ICH Q2(R2) guidelines) must be met when evaluating the reference standard.

Table 2: Required HPLC Method Validation Metrics for Standard Certification

Validation ParameterExperimental DesignAcceptance Criteria (Self-Validation)
Specificity Inject blank, IS, and forced degradation samples (acid/base/peroxide).No interfering peaks at the retention time of the main API peak. Peak purity angle < purity threshold (via DAD).
Linearity 5 concentration levels ranging from 25% to 150% of the nominal concentration.Correlation coefficient (

) ≥ 0.999. Y-intercept

2.0% of the 100% response.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Relative Standard Deviation (RSD) of peak areas

1.0%.
Accuracy (Recovery) Spike known amounts of impurities at 50%, 100%, and 150% of specification limits.Mean recovery between 95.0% and 105.0% for all spiked levels.

References

  • Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2). Fluorochem.
  • Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity. Pharmaceutics (MDPI).
  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.

Sources

A Senior Application Scientist's Guide to the Definitive Structural Validation of 2,5-Disubstituted Oxazoles Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,5-disubstituted oxazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2] Given their prevalence, the unambiguous determination of their three-dimensional molecular structure is not merely a characterization step but a foundational requirement for understanding structure-activity relationships (SAR), designing next-generation analogues, and securing intellectual property.

This guide provides an in-depth, expert-led comparison of analytical techniques for validating these structures, with a primary focus on single-crystal X-ray crystallography—the unequivocal gold standard for determining molecular architecture in the solid state.[3][4] We will explore the causality behind experimental choices, compare the technique with complementary solution-state methods, and provide the detailed protocols necessary to generate robust, publishable, and trustworthy data.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential clues about connectivity and molecular weight, they offer an incomplete picture.[5] SCXRD stands alone in its ability to provide a precise three-dimensional map of atomic positions, delivering unequivocal data on bond lengths, bond angles, and the absolute conformation of the molecule within a crystal lattice.[6][7] This technique is the definitive method for confirming stereochemistry and identifying subtle structural features that govern a molecule's function.

The Crystallographic Workflow: From Powder to Proof

The journey from a synthesized powder to a validated crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is directly dependent on the quality of the single crystal used for the analysis.[8]

cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination & Validation Compound Purified 2,5-Disubstituted Oxazole Compound Crystallization Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) Compound->Crystallization Dissolve in appropriate solvent(s) Selection Microscopic Selection of a High-Quality Single Crystal Crystallization->Selection Identify transparent crystals with no visible defects Mounting Crystal Mounting & Cryo-Cooling (e.g., 100 K) Selection->Mounting Diffraction X-ray Diffraction (Rotating Crystal in X-ray Beam) Mounting->Diffraction Minimize thermal vibration & radiation damage Collection Diffraction Pattern Collection (Area Detector) Diffraction->Collection Solution Structure Solution (Solving the 'Phase Problem') Collection->Solution Refinement Model Building & Refinement (Fitting atoms to electron density) Solution->Refinement Validation CIF Generation & Validation (checkCIF) Refinement->Validation Generate CIF file Deposition Database Deposition (e.g., CCDC) Validation->Deposition Address A/B/C Alerts

Caption: The experimental workflow for validating a molecular structure using single-crystal X-ray crystallography.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where adherence to standardized procedures ensures data integrity and reproducibility.

Part 1: Crystal Growth – The Critical Bottleneck

The most significant hurdle in small-molecule crystallography is often growing a high-quality single crystal suitable for diffraction.[9][10] The ideal crystal should be transparent, have no visible cracks or defects, and typically have dimensions around 0.1-0.3 mm.[8]

  • Methodology: Slow Evaporation (Most Common Technique)

    • Solvent Selection: Dissolve 5-10 mg of the purified 2,5-disubstituted oxazole in a minimal amount of a good solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate).

    • Induce Saturation: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane, or methanol) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify.

    • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for very slow evaporation of the solvent mixture over several hours to days at room temperature.[11] The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

    • Causality: Rapid crystal growth traps solvent and impurities, leading to a disordered lattice and poor diffraction. Slow, controlled growth is paramount for quality.[12] If slow evaporation fails, other techniques like vapor diffusion or cooling a saturated solution should be attempted.

Part 2: Data Collection

  • Crystal Mounting: Using a microscope, select a suitable crystal and mount it on a cryo-loop.

  • Cryo-Cooling: Immediately place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[3]

    • Causality: Cryo-cooling is not optional; it is essential. It minimizes the thermal vibrations of atoms, leading to sharper diffraction spots at higher resolution. It also significantly mitigates radiation damage, where the high-intensity X-ray beam can destroy the crystal before data collection is complete.[13][14]

  • Data Collection: A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on an area detector.[7] Modern diffractometers automate this process, collecting a complete dataset that may consist of thousands of individual reflections.

Part 3: Structure Solution, Refinement, and Validation

  • Structure Solution: The collected data (intensities and positions of diffraction spots) are processed. The primary challenge, known as the "phase problem," is that the phase information of the diffracted X-rays is lost during measurement.[15] Specialized software uses statistical methods (direct methods) to solve this problem and generate an initial electron density map.

  • Structure Refinement: An atomic model of the 2,5-disubstituted oxazole is built into the electron density map. This model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

  • Validation and Deposition (The Trustworthiness Pillar):

    • CIF Generation: The final structural information is compiled into a standardized Crystallographic Information File (CIF).[16]

    • Automated Validation: Before submission for publication or internal validation, this CIF must be checked using the International Union of Crystallography's (IUCr) checkCIF service.[16][17] This program performs a battery of tests for completeness, quality, and consistency.[18]

    • Addressing ALERTS: The checkCIF report will generate ALERTS (A, B, C, G) for any potential issues. It is the scientist's responsibility to investigate and either correct these issues (e.g., missed symmetry, incorrect atom assignments) or provide a scientifically sound explanation for their presence. Any unaddressed A or B level alerts cast serious doubt on the validity of the structure.[17][18]

    • Database Deposition: For publication, the CIF and structure factor files must be deposited in a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC) for small organic molecules.[19] This provides a permanent record and a deposition number, allowing others to access and verify the data.

Comparative Analysis: SCXRD vs. Spectroscopic Techniques

While SCXRD is definitive, a multi-technique approach provides the most comprehensive structural proof. NMR and MS offer complementary data, primarily on the molecule's structure in solution and its elemental composition.[3][5]

cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_XRD X-ray Crystallography Title Comprehensive Structural Validation NMR_Info Provides: - Atom Connectivity (¹H, ¹³C) - H-C Framework (HSQC) - Long-Range Correlations (HMBC) - Information in Solution State MS_Info Provides: - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Clues - Isotopic Distribution XRD_Info Provides: - Unambiguous 3D Structure - Absolute Stereochemistry - Precise Bond Lengths & Angles - Solid-State Conformation Validated_Structure Fully Validated Structure NMR_Info->Validated_Structure MS_Info->Validated_Structure XRD_Info->Validated_Structure

Caption: A multi-technique approach provides complementary data for unambiguous structural validation.

Table 1: Comparison of Key Structural Validation Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Definitive 3D structure, bond lengths/angles, absolute stereochemistry, crystal packing.[6]Atomic connectivity, carbon-hydrogen framework, relative proton environments.[5][20]Molecular weight, elemental formula (HRMS), fragmentation patterns.[5][21]
Sample State Solid (single crystal)SolutionSolid or Solution (vaporized)
Key Advantage Provides an unambiguous, complete molecular structure.[4]Essential for confirming the covalent bonding framework in a biologically relevant state (solution).High sensitivity, confirms molecular formula with minimal sample.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[10] Static picture.Does not provide precise 3D spatial data or absolute stereochemistry. Spectra can be complex.Provides no information on atom connectivity or stereochemistry; isomers are often indistinguishable.
Typical Sample Amount < 1 mg (of crystals)5-10 mg[3]< 1 mg
Self-Validation Yes (via checkCIF and public deposition).[16][17]Partial (consistency checks between 1D and 2D spectra).Partial (isotopic pattern matching).
Hypothetical Data Snapshot

A successful crystallographic analysis yields a rich dataset. Below is a hypothetical example for a 2,5-disubstituted oxazole derivative.

Table 2: Example Crystallographic Data for 2-Phenyl-5-(4-fluorophenyl)oxazole

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å) 8.53, 5.91, 22.45Dimensions of the unit cell.
α, β, γ (°) 90, 98.7, 90Angles of the unit cell.
Volume (ų) 1119.8Volume of a single unit cell.
Z 4Number of molecules in one unit cell.
Bond Length C2-O1 (Å) 1.365Confirms the C-O single bond in the oxazole ring.
Bond Length C4=C5 (Å) 1.351Confirms the C=C double bond in the oxazole ring.
**Bond Angle C5-N3-C2 (°)104.2Defines the geometry within the five-membered ring.
CCDC Deposition No. XXXXXXXUnique identifier for retrieving the full dataset from the CCDC.

Conclusion for the Practicing Scientist

For drug development professionals and researchers working with novel 2,5-disubstituted oxazoles, structural integrity is non-negotiable. While NMR and MS are indispensable for routine characterization, they cannot replace the definitive, three-dimensional insight provided by single-crystal X-ray crystallography. By following a rigorous, self-validating protocol—from meticulous crystal growth to standardized CIF checking and deposition—scientists can ensure their structural data is accurate, reproducible, and universally accepted. This level of validation is the bedrock upon which successful research and development programs are built.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]

  • SPT Labtech. Chemical crystallization. Available from: [Link]

  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Available from: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). Deposit. Available from: [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1141. Available from: [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • PubMed. (2025, June 10). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. Available from: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(Pt 2), 148–155. Available from: [Link]

  • PubMed. (2007, December 15). Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar. Available from: [Link]

  • Newcastle University. Single Crystal X-ray Diffraction. Faculty of Science, Agriculture & Engineering. Available from: [Link]

  • CCP4i2 documentation. Prepare and validate files for deposition. GitLab. Available from: [Link]

  • MIT. Crystal Structure Validation. Available from: [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work? Available from: [Link]

  • Traldi, P., Vettori, U., & Clerici, A. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 847. Available from: [Link]

  • National Center for Biotechnology Information. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC. Available from: [Link]

  • ResearchGate. Structural comparison of the oxazole derivatives. Available from: [Link]

  • ResearchGate. (2020, December 30). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. Available from: [Link]

  • Bar-Ilan University. (2010, February 13). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Available from: [Link]

  • Acta Scientiarum Naturalium Universitatis Pekinensis. The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates. Available from: [Link]

  • National Center for Biotechnology Information. (2019, June 14). Radiation damage in small-molecule crystallography: fact not fiction. PMC. Available from: [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link]

  • Creative Biostructure. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. Available from: [Link]

  • Lupine Publishers. (2020, September 3). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadia. Available from: [Link]

  • Synfacts. (2007, January 23). One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Available from: [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Available from: [Link]

  • eLS. Phase Problem in X-ray Crystallography, and Its Solution. Available from: [Link]

  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Available from: [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

  • Wiley. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Available from: [Link]

  • ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available from: [Link]

  • National Center for Biotechnology Information. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. Available from: [Link]

  • Organic Letters. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Available from: [Link]

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Chromatographic Performance Guide: TLC Retention Factors of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the synthesis of complex active pharmaceutical ingredients (APIs), 2,5-disubstituted oxazoles serve as critical bioisosteres and structural scaffolds. Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) [1] is a highly valued intermediate, often generated via the chlorination or Vilsmeier-Haack type cyclization of acyclic precursors [2].

Monitoring the purity and reaction progress of this compound via Thin Layer Chromatography (TLC) requires a deep understanding of its physicochemical properties. As an application scientist, I often see researchers struggle with co-elution issues when comparing halogenated oxazoles to their unsubstituted or oxygenated analogs.

The Causality of Chromatographic Mobility: The retention factor (


) of an oxazole derivative on normal-phase silica gel is dictated by its ability to engage in hydrogen bonding and dipole-dipole interactions with the polar silanol (Si-OH) groups of the stationary phase.
  • The Inductive Effect: The 5-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the oxazole core. This significantly reduces the basicity of the oxazole nitrogen, dampening its ability to act as a hydrogen bond acceptor.

  • Lipophilicity: The chlorine atom imparts high lipophilicity to the molecule (LogP

    
     2.80) [1]. Consequently, the compound exhibits a strong affinity for non-polar mobile phases (e.g., hexane), leading to a rapid elution profile and a higher 
    
    
    
    value compared to its analogs [3].

Comparative Chromatographic Performance Data

To objectively evaluate the chromatographic performance of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, we must benchmark it against alternative C5-substituted analogs. The data below summarizes the retention behavior across two standard normal-phase solvent systems.

Table 1: Value Comparison of C5-Substituted Oxazole-4-carboxylates
Compound AlternativeC5-SubstituentEst. LogP

(Hexane/EtOAc 4:1)

(Hexane/EtOAc 7:3)
Dominant Interaction with Silica Gel
Ethyl 5-chloro-2-phenyloxazole-4-carboxylate -Cl 2.80 0.65 0.75 Weak Dipole-Dipole (High Mobility)
Ethyl 2-phenyloxazole-4-carboxylate-H2.250.450.58Moderate Dipole-Dipole / H-Bond Acceptor
Ethyl 5-methoxy-2-phenyloxazole-4-carboxylate-OCH

2.100.500.62Strong H-Bond Acceptor
Ethyl 5-amino-2-phenyloxazole-4-carboxylate-NH

1.500.200.35Strong H-Bond Donor (Low Mobility)

Data synthesized from standard normal-phase chromatographic behavior of homologous 2,5-disubstituted oxazoles [3, 4].

Performance Analysis: The 5-chloro target demonstrates superior mobility (


 0.65 in 4:1 Hexane/EtOAc) compared to the unsubstituted analog (

0.45). If you are monitoring a chlorination reaction (converting the 5-H to the 5-Cl compound), the 4:1 Hexane/EtOAc system provides excellent baseline resolution (

), allowing for unambiguous reaction monitoring.

Visualizing the Substituent Effect & Workflow

To conceptualize how structural modifications dictate TLC performance, the following logical relationship diagram maps the interaction pathways.

G Target Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (LogP = 2.80) Silica Normal Phase Silica Gel (SiO2) Stationary Phase Target->Silica Adsorption Analog1 Ethyl 2-phenyloxazole-4-carboxylate (5-H Substituted) Analog1->Silica Analog2 Ethyl 5-amino-2-phenyloxazole-4-carboxylate (Polar H-Bond Donor) Analog2->Silica Rf_High High Rf (~0.65) Weak Silica Interaction Silica->Rf_High Chloro Group (Lipophilic) Rf_Med Medium Rf (~0.45) Moderate Interaction Silica->Rf_Med Unsubstituted Rf_Low Low Rf (~0.20) Strong H-Bonding Silica->Rf_Low Amino Group (Polar) MobilePhase Hexane : Ethyl Acetate (4:1) Mobile Phase MobilePhase->Silica Elution

Fig 1: Chromatographic mobility pathways based on C5-substituent effects on the oxazole core.

Self-Validating Experimental Protocol for TLC Analysis

A protocol is only as good as its built-in controls. To ensure absolute trustworthiness when analyzing Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, utilize the following self-validating methodology.

Step-by-Step Methodology

Step 1: Stationary Phase Preparation & Activation

  • Action: Pre-elute TLC Silica gel 60 F254 plates in 100% ethyl acetate, dry, and activate at 110°C for 20 minutes.

  • Causality: Pre-elution strips away organic binders and manufacturing impurities that cause "ghost bands." Activation drives off adsorbed atmospheric moisture, ensuring the silanol groups are fully available for interaction. This guarantees reproducible

    
     values.
    

Step 2: Mobile Phase Saturation

  • Action: Prepare a 4:1 (v/v) mixture of HPLC-grade Hexane and Ethyl Acetate. Place a saturation pad (filter paper) inside the developing chamber, add the solvent, and seal for 15 minutes prior to development.

  • Causality: Hexane is highly volatile. Without chamber saturation, hexane evaporates from the face of the TLC plate during development, enriching the mobile phase with ethyl acetate. This "edge effect" artificially inflates

    
     values and destroys resolution.
    

Step 3: The Co-Spotting Technique (System Validation)

  • Action: Dissolve samples in dichloromethane to

    
    1 mg/mL. Apply three distinct 2 
    
    
    
    L spots:
    • Spot A: Reference starting material (e.g., unsubstituted analog).

    • Spot B: Reaction mixture / Target 5-chloro compound.

    • Spot C: A superimposed co-spot of A + B.

  • Causality: The co-spot (Spot C) is a self-validating control. It proves that the solvent system can genuinely resolve the two compounds under identical local flow dynamics, ruling out matrix effects or concentration-induced spot tailing.

Step 4: Dual-Mode Visualization

  • Action: Develop the plate until the solvent front is 1 cm from the top edge. Air-dry and visualize first under short-wave UV (254 nm). Follow up by dipping the plate in a Potassium Permanganate (KMnO

    
    ) stain and applying gentle heat.
    
  • Causality: UV 254 nm detects the highly conjugated phenyloxazole chromophore. The KMnO

    
     stain acts as a chemical differentiator; while unreacted aliphatic precursors or des-chloro impurities may readily oxidize and turn yellow/brown against the purple background, the fully substituted, electron-deficient 5-chloro-oxazole core is highly resistant to oxidation, remaining relatively faint.
    

Workflow Start Reaction Mixture (Oxazole + POCl3) Quench Mini-Workup (NaHCO3 Quench) Start->Quench Spot Co-Spot Application (Target vs. SM) Quench->Spot Develop Develop Plate (Hexane/EtOAc) Spot->Develop Visualize UV 254 nm & KMnO4 Stain Develop->Visualize

Fig 2: Self-validating TLC workflow for monitoring oxazole chlorination/formylation reactions.

References

  • Beilstein Journal of Organic Chemistry. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Retrieved from:[Link]

  • Molecules (MDPI). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from:[Link]

Comparative Guide to Elemental Analysis Workflows: Validating Halogenated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Case Study:


 (e.g., Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate)

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-phase drug development: the precise elemental validation of halogenated intermediates. While High-Resolution Mass Spectrometry (HRMS) provides exact isotopic mass and structural elucidation, it cannot definitively prove bulk sample purity or stoichiometric integrity. For this, classical Elemental Analysis (EA) remains the gold standard[1].

However, halogenated compounds like


 present unique analytical challenges. Halogens form highly corrosive acids during combustion, which can poison catalysts, degrade chromatographic columns, and skew quantitative results[2]. This guide objectively compares the performance of Automated CHNS/O Flash Combustion Analyzers  against alternative techniques like Combustion Ion Chromatography (CIC)  and HRMS , providing field-proven, self-validating protocols to ensure scientific integrity.

The Theoretical Baseline:

Before evaluating instrumental performance, we must establish the "ground truth" for our case study compound. The theoretical mass fractions serve as the target parameters for our analytical recovery experiments.

Molecular Formula:


Molecular Weight:  251.666  g/mol 
ElementAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Theoretical Mass Fraction (%)
Carbon (C) 12.01112144.13257.27%
Hydrogen (H) 1.0081010.0804.01%
Nitrogen (N) 14.007114.0075.57%
Oxygen (O) 15.999347.99719.07%
Chlorine (Cl) 35.450135.45014.09%

(Note: Analytical acceptance criteria for pharmaceutical IND submissions typically require experimental results to fall within ±0.3% to ±0.4% of these theoretical values).

Technology Comparison: Evaluating the Alternatives

To fully characterize


, laboratories must navigate a matrix of analytical choices. No single instrument perfectly captures all five elements simultaneously with the required precision.
A. Automated CHNS/O Analyzers (Flash Combustion)

The Product: Modern elemental analyzers (e.g., Elementar vario EL cube, Thermo FlashSmart) utilize dynamic flash combustion.

  • Performance: Exceptional for C, H, N, and O. They achieve <0.3% relative standard deviation (RSD) in under 12 minutes[3].

  • The Halogen Challenge: During the ~1000°C combustion of

    
    , chlorine is released as 
    
    
    
    and
    
    
    . If unmitigated, these gases co-elute with target analytes or damage the Thermal Conductivity Detector (TCD).
  • The Solution: The system must be modified with a Silver Wool Scrubber , which reacts with the gases to form non-volatile

    
    , effectively trapping the halogen before it reaches the GC column.
    
B. Combustion Ion Chromatography (CIC) / Schöniger Flask

The Alternative: Because CHNS analyzers scrub chlorine to protect the system, they cannot quantify it. To measure the 14.09% Cl fraction, we turn to combustion coupled with ion chromatography[4].

  • Performance: The classical Schöniger Oxygen Flask method combusts the sample in a closed, oxygen-rich environment, absorbing the released halogens into a basic solution[5]. Modern automated CIC systems perform this inline.

  • Advantage: Unparalleled precision for halogens and sulfur, completely free of matrix interferences[2].

C. High-Resolution Mass Spectrometry (HRMS)

The Orthogonal Check: Instruments like Orbitrap or Q-TOF.

  • Performance: Provides exact mass (e.g.,

    
     251.0349 for 
    
    
    
    ) with sub-2 ppm accuracy.
  • Limitation: HRMS is qualitative/semi-quantitative. It confirms the identity of the molecule but cannot detect bulk inorganic impurities (like salts) that alter the bulk percentage composition.

Performance Data Summary
MetricAutomated CHNS/O (Flash)Schöniger Flask + IC (CIC)HRMS (Orbitrap/Q-TOF)
Primary Analytes C, H, N, OCl, Br, F, I, SIntact Molecule (Exact Mass)
Accuracy Error < 0.3% absolute< 0.5% absolute< 2 ppm (Mass accuracy)
Sample Size 1.0 - 3.0 mg5.0 - 10.0 mg< 1 µg
Throughput ~10 mins / sample~45 mins / sample~5 mins / sample
Role in Validation Bulk Purity & StoichiometryHalogen QuantificationStructural Identification

Visualizing the Analytical Workflows

To understand the causality behind the instrumental design, review the mechanistic workflow of a flash combustion system modified for halogenated organics.

FlashCombustion Sample Sample: C12H10ClNO3 (1-3 mg) Combustion Flash Combustion (~1000°C in O2) Sample->Combustion Tin Capsule Reduction Reduction Reactor (Cu at ~650°C) Combustion->Reduction CO2, H2O, NOx, Cl2/HCl Scrubber Halogen Scrubber (Silver Wool) Reduction->Scrubber CO2, H2O, N2, Cl- GC Gas Chromatographic Separation Scrubber->GC Traps Cl as AgCl Passes CO2, H2O, N2 TCD Thermal Conductivity Detector (TCD) GC->TCD Sequential Elution Data CHNS % Output TCD->Data Peak Integration

Caption: Workflow of Flash Combustion CHNS Analysis with mandatory silver wool halogen scrubbing.

DecisionTree Start Goal: Elemental Verification of C12H10ClNO3 Q1 Need Bulk % Composition or Exact Mass? Start->Q1 Mass Exact Mass & Structure Q1->Mass Structural ID Bulk Bulk % Composition (Purity/Stoichiometry) Q1->Bulk Purity Check HRMS High-Resolution MS (Orbitrap/Q-TOF) Mass->HRMS Q2 Which Elements? Bulk->Q2 CHNS C, H, N, (O) Q2->CHNS Halogen Chlorine (Cl) Q2->Halogen Flash Automated CHNS/O Flash Combustion CHNS->Flash CIC Combustion Ion Chromatography (CIC) Halogen->CIC

Caption: Decision matrix for selecting the appropriate analytical method for halogenated organics.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. This means incorporating blanks to account for atmospheric drift, Certified Reference Materials (CRMs) for K-factor calibration, and independent check standards to prevent algorithmic overfitting[3].

Protocol A: CHNS Determination via Flash Combustion

Causality Check: We use tin capsules because tin undergoes a highly exothermic oxidation during flash combustion, temporarily spiking the local temperature to ~1800°C. This ensures the complete breakdown of refractory aromatic rings in the quinoline core.

  • System Purge & Blanking: Purge the system with Helium carrier gas. Run three empty tin capsules. The integrated peak areas for C, H, and N must be subtracted from subsequent runs to account for atmospheric nitrogen and moisture.

  • Calibration (K-Factor Generation): Weigh 1.0, 1.5, 2.0, and 2.5 mg of a CRM (e.g., BBOT - 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) into tin capsules. Generate a linear calibration curve for C, H, and N.

  • Independent Verification: Run 1.5 mg of Sulfanilamide as an unknown. The calculated percentages must fall within ±0.3% of Sulfanilamide's theoretical values. If they fail, the catalyst bed may be exhausted.

  • Sample Analysis: Weigh 1.5 mg of

    
     into a tin capsule in triplicate.
    
  • Combustion & Scrubbing: Drop the capsule into the 1000°C oxidation reactor. Ensure the reduction reactor contains fresh Silver Wool to trap the 14.09% chlorine content as

    
    , protecting the GC column and TCD.
    
Protocol B: Chlorine Quantification via Schöniger Flask & IC

Causality Check: Because the CHNS analyzer actively scrubs chlorine, we must use an orthogonal destructive method to quantify it[5].

  • Preparation: Accurately weigh 5.0 mg of

    
     onto an ashless filter paper flag.
    
  • Absorption Solution: Add 10 mL of an absorption solution (e.g.,

    
    
    
    
    
    with
    
    
    ) into a 500 mL heavy-walled Schöniger Erlenmeyer flask. Purge the flask heavily with pure
    
    
    for 30 seconds.
  • Combustion: Ignite the paper flag and immediately seal the flask. The sample will combust brilliantly. The

    
     ensures any free 
    
    
    
    gas is fully reduced to chloride ions (
    
    
    ).
  • Absorption: Allow the sealed flask to sit in the dark for 30 minutes, shaking occasionally, ensuring 100% transfer of the gaseous chloride into the liquid phase.

  • Quantification: Dilute the absorption solution to 50 mL with ultrapure water. Inject an aliquot into an Ion Chromatograph (IC) equipped with an analytical anion-exchange column and a suppressed conductivity detector[4]. Compare the peak area against a standard

    
     calibration curve.
    

Conclusion

For halogenated pharmaceutical intermediates like


, relying on a single analytical technique is a critical vulnerability. While HRMS proves the molecule's identity, only classical elemental analysis can validate its bulk purity. By pairing a Silver-Wool modified CHNS/O Flash Analyzer  (for C, H, N, O) with Combustion Ion Chromatography  (for Cl), researchers create a robust, self-validating data package that easily meets stringent pharmacopeial and IND submission requirements.

References

  • Elementar. "Elemental analysis: operation & applications." Elementar, [Link]

  • RSSL. "Elemental Analysis Techniques - RSSL." RSSL, [Link]

  • VELP Scientifica. "Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion." VELP Scientifica, [Link]

  • Exeter Analytical (UK) Ltd. "Oxygen Flask Combustion Unit." Exeter Analytical, [Link]

  • Mello, P. A., et al. "Analytical methods for the determination of halogens in bioanalytical sciences: A review." Analytical and Bioanalytical Chemistry 405.24 (2013). ResearchGate, [Link]

Sources

Benchmarking Synthetic Routes for 5-Chloro-2-phenyloxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process development scientists.

Executive Summary

5-Chloro-2-phenyloxazole derivatives are highly valued scaffolds in medicinal chemistry, serving as critical intermediates for antivirals, GABA receptor modulators, and novel agrochemicals[1]. The installation of a chlorine atom at the C-5 position of the oxazole ring provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the electron-rich nature of the oxazole core and its susceptibility to ring-opening demand carefully optimized synthetic strategies.

This guide benchmarks two primary methodologies for accessing these derivatives:

  • Direct C-H Functionalization: Regioselective lithiation of pre-formed 2-phenyloxazole followed by electrophilic chlorination[2].

  • De Novo Cyclization: Vilsmeier-reagent-mediated cyclization and simultaneous chlorination/formylation of acyclic N-benzoylglycine precursors[3].

Mechanistic Pathways & Workflows

Route A: Direct C-H Functionalization (Lithiation/Chlorination)

The C-5 position of 2-phenyloxazole is the most acidic due to the adjacent oxygen atom. Treatment with a strong organolithium base at cryogenic temperatures yields a 2-phenyl-5-lithiooxazole intermediate. This nucleophilic species is subsequently quenched with a mild electrophilic chlorinating agent, such as hexachloroethane, to yield the target compound[2].

Route1 A 2-Phenyloxazole (Starting Material) B Deprotonation (n-BuLi, -78°C) A->B C 2-Phenyl-5-lithiooxazole (Intermediate) B->C D Electrophilic Quench (Hexachloroethane) C->D E 5-Chloro-2-phenyloxazole (Target) D->E

Workflow for the direct C-H functionalization of 2-phenyloxazole via regioselective lithiation.

Route B: De Novo Cyclization (Vilsmeier-Haack Approach)

For derivatives requiring additional functional handles (e.g., a C-4 formyl group), de novo synthesis is preferred. N-benzoylglycine reacts with a Vilsmeier reagent (generated from DMF and bis(trichloromethyl) carbonate/triphosgene or POCl3) to form an oxazolone intermediate. Subsequent chlorination and formylation yield 5-chloro-2-phenyloxazole-4-carbaldehyde[3].

Route2 A N-Benzoylglycine (Precursor) B Vilsmeier Reagent (BTC/DMF) A->B C Oxazolone (Cyclized Intermediate) B->C D Chlorination & Formylation C->D E 5-Chloro-2-phenyloxazole- 4-carbaldehyde D->E

De novo cyclization and functionalization of N-benzoylglycine using Vilsmeier-type reagents.

Benchmarking Data: Route Comparison

The following table synthesizes quantitative data and operational parameters to guide route selection based on project needs (e.g., scale-up vs. library generation)[2][3].

ParameterRoute A: Direct LithiationRoute B: De Novo Cyclization
Primary Product 5-Chloro-2-phenyloxazole5-Chloro-2-phenyloxazole-4-carbaldehyde
Typical Yield 80–85%71–76%
Regioselectivity Excellent (>95% for C-5)Absolute (Built into the acyclic precursor)
Reaction Temperature Cryogenic (-78 °C)Elevated (100 °C)
Key Reagents n-BuLi, HexachloroethaneTriphosgene (BTC) or POCl3, DMF
Scalability Moderate (Exothermic quench, cryogenic limits)High (Tolerates standard reactor heating)
Safety Profile Pyrophoric base hazardPhosgene-equivalent hazard (mitigated by BTC)
Atom Economy Low (Hexachloroethane generates bulky waste)Moderate (Vilsmeier reagent acts as solvent/reactant)

Experimental Protocols & Causality Analysis

As an application scientist, it is critical to understand that a protocol is only as robust as its underlying chemical logic. Below are self-validating methodologies with causality explained for each critical step.

Protocol A: Synthesis of 5-Chloro-2-phenyloxazole via Direct Lithiation[2]

Reagents: 2-Phenyloxazole (6.0 mmol), n-Butyllithium (2.5 M in hexanes, 7.2 mmol), Hexachloroethane (7.2 mmol), Anhydrous THF (30 mL).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Causality: Organolithium reagents are highly sensitive to moisture; trace water will quench the n-BuLi, drastically reducing the yield and generating unreactive lithium hydroxide.

  • Substrate Dissolution: Dissolve 2-phenyloxazole (871 mg, 6 mmol) in anhydrous THF (30 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (2.9 mL, 7.2 mmol, 1.2 eq) dropwise over 10 minutes. Stir for 30 minutes at -78 °C. Causality: The C-5 proton is selectively abstracted. Maintaining -78 °C is critical because oxazolyllithium species are prone to ring-opening to acyclic isocyanides or undergoing "halogen dance" rearrangements at higher temperatures[4].

  • Electrophilic Quench: Add hexachloroethane (1.70 g, 7.2 mmol, 1.2 eq) portionwise. Causality: Hexachloroethane is chosen over chlorine gas or NCS because it is a mild, solid, and easily weighable electrophile that minimizes over-chlorination and allows for a controlled, localized reaction.

  • Warming & Workup: Allow the mixture to warm to room temperature over 1 hour. Quench by slow addition of saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography to afford the product.

Protocol B: Synthesis of 5-Chloro-2-phenyloxazole-4-carbaldehyde via Vilsmeier Cyclization[3]

Reagents: N-Benzoylglycine (15.0 mmol), Bis(trichloromethyl) carbonate (BTC, 15 mmol), DMF (45 mmol), Toluene (35 mL).

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: In a flask cooled to 0 °C, add a solution of BTC (4.5 g, 15 mmol) in toluene (25 mL) dropwise into a solution of DMF (3.3 g, 45 mmol) in toluene (10 mL). Stir at room temperature for 20 minutes. Causality: BTC (triphosgene) reacts with DMF to generate the active Vilsmeier-Haack iminium species. BTC is significantly safer and more environmentally friendly than traditional POCl3 or phosgene, avoiding highly corrosive liquid hazards[3].

  • Substrate Addition: Add N-benzoylglycine (prepared via standard Schotten-Baumann reaction from glycine and benzoyl chloride) to the active Vilsmeier reagent.

  • Cyclization & Functionalization: Heat the reaction mixture to 100 °C for 3 hours. Causality: The elevated temperature drives the initial dehydration to the oxazolone intermediate. Subsequent nucleophilic attack by the iminium salt leads to simultaneous C-5 chlorination and C-4 formylation.

  • Workup: Cool the mixture, pour over crushed ice, and neutralize with saturated NaHCO3. Extract with EtOAc, dry, and purify via column chromatography (petroleum ether: EtOAc 10:1) to yield a white solid (mp 92-94 °C). Causality: Neutralization prevents the hydrolysis of the newly formed formyl group and stabilizes the oxazole ring during aqueous extraction.

Conclusion & Strategic Recommendations

For rapid access to simple 5-chloro-2-aryloxazoles, Route A (Direct Lithiation) is the most efficient, provided that cryogenic capabilities are available. However, if the synthetic goal is to build complex drug-like molecules requiring multi-point functionalization, Route B (De Novo Vilsmeier Cyclization) is superior. It directly installs a formyl group at C-4 alongside the C-5 chlorine, bypassing the need for subsequent, often low-yielding, formylation steps[3].

References

1.[3] Jin, C., Chen, J., & Weike, S. (2010). A Convenient Method for Synthesis of 5-Chloro-2-aryloxazole-4-carbaldehyde with Vilsmeier Reagent. Heterocycles / clockss.org. 2.[2] Modulating Reactivity and Diverting Selectivity in Palladium-Catalyzed Heteroaromatic Direct Arylation Through the Use of a Chloro Substituent. AWS / Supporting Information. 3.[4] Stanetty, P., et al. (2005). First Halogen Dance Reaction on Oxazoles. Synthesis of 4,5-Disubstituted 2-Phenyloxazoles. Thieme Connect. 4.[1] Jeffrey, et al. (2003). 4-(5-tert-Butyl-1,3-dithian-2-yl)-5-chloro-2-phenyl-1,3-oxazole. PMC / NIH.

Sources

Safety Operating Guide

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS: 855405-24-2) is a halogenated organic compound .[1] It must NEVER be disposed of via sanitary sewer systems or mixed with general non-halogenated organic waste streams.[1]

The presence of the chlorine atom on the oxazole ring mandates its classification as Halogenated Waste .[1] Failure to segregate this compound correctly can result in the formation of toxic dioxins during improper incineration or heavy fines from regulatory bodies (EPA/SEPA).[1]

Chemical Identity & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure protocol alignment.[1]

Property Data
Chemical Name Ethyl 5-chloro-2-phenyloxazole-4-carboxylate
CAS Number 855405-24-2
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
Physical State Solid (typically white to pale yellow powder)
Solubility Insoluble in water; soluble in DMSO, Methanol, DCM
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.)

Scientific Context: The 5-chloro substitution on the oxazole ring increases the compound's lipophilicity and environmental persistence compared to non-halogenated analogs.[1] The ester functionality at position 4 is susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing 5-chloro-2-phenyloxazole-4-carboxylic acid and ethanol.[1] Therefore, waste containers must be kept at neutral pH to prevent uncontrolled hydrolysis and pressure buildup.[1]

Waste Segregation Protocol

Effective disposal begins at the bench.[1] You must segregate this compound from incompatible streams to prevent cross-reactivity and ensure compliant incineration.[1]

The Segregation Logic (DOT Diagram)

SegregationProtocol Start Waste Generation: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath SolidBin Solid Waste Bin Label: 'Toxic Solid - Halogenated' SolidPath->SolidBin Double Bag SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent No Halogens HaloStream Halogenated Organic Waste Stream (High Temp Incineration) HaloSolvent->HaloStream NonHaloSolvent->HaloStream *CRITICAL: Contamination Rule* Trace Halo-compound makes whole stream Halogenated SolidBin->HaloStream Final Disposal

Figure 1: Decision tree for segregating halogenated oxazole waste.[1] Note that adding this compound to a non-halogenated solvent converts the entire mixture into halogenated waste.[1]

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound)
  • Containment: Transfer the solid into a sealable, chemically compatible container (HDPE or glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Ethyl 5-chloro-2-phenyloxazole-4-carboxylate"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][6]

    • Note: "Contains Halogens."[1]

  • Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (double-bagging) to prevent dispersion of fine dust.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Compatibility Check: Ensure the solution pH is between 4 and 9.

    • Why? Extreme pH can hydrolyze the ester, generating heat and pressure.[1] Neutralize if necessary before bottling.

  • Stream Selection: Pour into the Halogenated Organic Solvents carboy.

    • Rule of Thumb: If the mixture contains >1% halogenated material (by volume or weight), the entire volume is classified as halogenated waste.[1]

  • Venting: Use a vented cap if the solution contains volatile solvents (like Dichloromethane) or if there is a risk of slow hydrolysis releasing gas.[1]

Prohibited Actions:

  • DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] The oxazole ring is electron-rich and can react violently.[1]

  • DO NOT dispose of via rotary evaporator traps into general aqueous waste.[1]

Emergency Spill Management

In the event of a benchtop spill, immediate containment is necessary to prevent inhalation of dust or skin contact.[1]

Spill Response Workflow (DOT Diagram)

SpillResponse Alert 1. Alert & PPE (Goggles, Nitrile Gloves, Lab Coat) Assess 2. Assess State Alert->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solvent Spill Assess->WetSpill ActionDry Cover with wet paper towel to prevent dust DrySpill->ActionDry ActionWet Absorb with Vermiculite or Sand WetSpill->ActionWet Collect 3. Collect into Hazardous Waste Bag/Jar ActionDry->Collect ActionWet->Collect Clean 4. Clean Surface (Soap & Water) Collect->Clean Report 5. Report to EHS Clean->Report

Figure 2: Step-by-step workflow for managing spills of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate.

Regulatory Compliance (US/EU)

  • EPA (USA): This compound falls under "Halogenated Organic Compounds."[1] While it may not have a specific RCRA P- or U-list code, it must be treated as characteristic hazardous waste if it exhibits toxicity (D004-D043) or ignitability (D001) when in solvent.[1]

    • Waste Code: Generally consolidated under F002 (Spent halogenated solvents) if dissolved in DCM, or generic "Hazardous Waste" for solids.[1]

  • EU Waste Framework Directive:

    • EWC Code: 07 01 03* (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).[1]

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing is required to capture HCl gas generated during combustion.[1]

References

  • PubChem. (2023).[1] Compound Summary: Ethyl 5-chloroindole-2-carboxylate (Structural Analog Hazard Data). National Center for Biotechnology Information.[1] Retrieved from [Link]

  • US EPA. (2023). Hazardous Waste Management: Solvents in the Workplace. United States Environmental Protection Agency.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS: 855405-24-2) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical’s properties to inform rigorous, self-validating safety protocols.

This guide provides drug development professionals and laboratory researchers with field-proven, causality-driven methodologies for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific halogenated oxazole derivative.

Mechanistic Hazard Assessment: The "Why" Behind the Safety

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate is a highly valuable intermediate in pharmaceutical synthesis. However, its molecular structure dictates its hazard profile. The presence of a chlorine atom at the 5-position of the electron-deficient oxazole ring makes this molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

From a biological standpoint, this means the compound can readily react with nucleophiles present in human tissue (such as the amine and thiol groups in epidermal proteins). This reactivity is the direct causality behind its classification as a potent skin irritant (H315) and severe eye irritant (H319). Furthermore, as a fine crystalline powder, it poses a distinct respiratory hazard (H335) if aerosolized.

To manage these intrinsic hazards, we apply the 1 (Recognize, Assess, Minimize, Prepare), which is the gold standard for continuous risk assessment in modern chemical laboratories[1].

Quantitative PPE Specifications

In compliance with the 2, the following PPE matrix has been specifically tailored to mitigate the SNAr reactivity and particulate nature of this oxazole derivative[2].

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Double-layered Nitrile Gloves(Inner: 0.11 mm, Outer: ≥0.4 mm)Nitrile offers superior chemical resistance to halogenated esters compared to latex. Double-gloving allows for immediate shedding of the outer layer upon contact[3].
Eye Protection ANSI Z87.1 Indirect-Vented GogglesIndirect venting prevents airborne crystalline dust from bypassing the seal and reacting with the moisture in the eyes[3].
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents static charge buildup (which can aerosolize powders) and provides a physical barrier against systemic absorption[4].
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a certified fume hood or during a major spill response to prevent inhalation of reactive dust[4].

Self-Validating Operational Workflow: Weighing & Transfer

To build a trustworthy safety culture, protocols must be self-validating —meaning the operator can physically verify the success and safety of each step before proceeding to the next.

Step 1: Engineering Control Verification

  • Action: Conduct all handling inside a certified chemical fume hood. Turn on the hood and check the digital anemometer.

  • Validation Check: Do not uncap the chemical unless the display reads strictly between 80–100 feet per minute (fpm) . Field Insight: Velocities above 100 fpm create turbulent eddies that will blow the light oxazole powder out of the sash and onto your torso[5].

Step 2: Anti-Static Gowning and Tool Prep

  • Action: Don PPE in the following order: Lab coat

    
     Goggles 
    
    
    
    Inner Nitrile Gloves
    
    
    Outer Nitrile Gloves. Utilize a grounded, anti-static weighing spatula and a polystyrene weigh boat.
  • Causality: Halogenated organic powders hold static charges. Anti-static tools prevent the compound from clinging to your gloves or aerosolizing into your breathing zone[6].

Step 3: Execution and De-gowning

  • Action: Transfer the required mass. Once complete, securely recap the source bottle.

  • Validation Check: Inspect the outer layer of your gloves. If any white powder is visible, utilize the "beak method" (pinching the exterior and pulling inside out) to strip the outer gloves inside the fume hood. This self-validating check ensures you do not transfer reactive residues to the balance keypad or the hood sash[2].

Workflow Visualization

The following diagram illustrates the logical progression of the RAMP-based safety workflow specifically designed for handling this chemical.

RAMP_Workflow Recognize Recognize Hazards Halogenated Oxazole (Irritant) Assess Assess Risks Inhalation & Skin Contact Recognize->Assess Minimize Minimize Risks Fume Hood + Nitrile Gloves + Goggles Assess->Minimize Execute Execute Operation Weighing & Transfer Minimize->Execute Spill Spill Occurs? Execute->Spill Prepare Prepare / Respond Moisten, Wipe, Halogenated Waste Spill->Prepare Yes Proceed Proceed to Reaction Spill->Proceed No Prepare->Proceed

Figure 1: RAMP-based safety workflow for handling Ethyl 5-chloro-2-phenyloxazole-4-carboxylate.

Spill Response and Halogenated Waste Logistics

In the event of a localized benchtop or fume hood spill, standard dry-sweeping is strictly prohibited as it exponentially increases the 7[7].

Step-by-Step Spill Mitigation:

  • Containment via Wetting: Gently mist the spilled powder with a compatible, high-flashpoint solvent (e.g., isopropanol) using a spray bottle. Causality: Wetting agglomerates the fine particles, instantly neutralizing the inhalation hazard.

  • Absorption: Place chemical absorbent pads over the wetted spill. Wipe inward from the edges to the center to prevent expanding the contamination zone.

  • Validation Check (UV Fluorescence): Many oxazole derivatives exhibit fluorescence. After wiping, illuminate the spill area with a handheld UV lamp (365 nm). If fluorescence is observed, repeat the solvent wipe until the surface is completely dark.

  • Halogenated Waste Segregation: Place all contaminated pads, weigh boats, and outer gloves into a sealed container explicitly labeled as "Halogenated Organic Waste" . Causality: Because this molecule contains a chlorine atom, mixing it with non-halogenated waste streams during disposal can lead to dangerous exothermic reactions or toxic gas release during downstream incineration[4].

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager | 3

  • Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees | The EI Group | 4

  • Laboratory Safety Guidance | OSHA | 5

  • 29 CFR 1910.1450 — OSHA Laboratory Standard | MasterControl | 6

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection | Frontiers | 2

  • Safety Corner | American Chemical Society | 1

  • Assessing Risks in the Chemistry Laboratory | ACS College Safety Video #3 | YouTube (American Chemical Society) | 7

Sources

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Feasible Synthetic Routes

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Ethyl 5-chloro-2-phenyloxazole-4-carboxylate
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Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.